Architecting Advanced Therapeutics: A Technical Whitepaper on 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Executive Summary In the landscape of modern drug discovery, the architectural precision of molecular building blocks dictates the success of downstream Active Pharmaceutical Ingredients (APIs). 3-Amino-1-(1-methyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the architectural precision of molecular building blocks dictates the success of downstream Active Pharmaceutical Ingredients (APIs). 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Formula: C₇H₁₃N₃O) emerges as a highly versatile, bifunctional scaffold. By coupling a rigid, heteroaromatic pyrazole core with a flexible 1,3-amino alcohol aliphatic chain, this compound serves as a critical linchpin in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and novel receptor antagonists[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical dynamics, structural causality, and self-validating synthetic protocols required to leverage this molecule effectively in advanced medicinal chemistry workflows.
Physicochemical Profiling & Structural Dynamics
The utility of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is not accidental; it is a product of deliberate structural causality.
The 1-Methylpyrazole Core: Unmethylated pyrazoles exist in a dynamic tautomeric equilibrium (1H vs. 2H), which complicates Structure-Activity Relationships (SAR) by presenting unpredictable hydrogen-bond vectors to the target protein. The N-methylation at position 1 locks the tautomeric state, ensuring a singular, predictable binding pose. This makes it an ideal ATP-competitive hinge binder in kinase inhibitor design.
The 1,3-Amino Alcohol Motif: Compared to standard 1,2-amino alcohols, the 1,3-spacing provides an extended spatial vector. When the pyrazole is anchored deep within a hydrophobic binding pocket, this extended aliphatic chain allows the terminal primary amine to reach the solvent-exposed surface. This is critical for improving aqueous solubility or serving as an anchor point for PEGylated PROTAC linkers.
Quantitative Data Profile
The following table summarizes the core physicochemical properties and their direct pharmacological implications:
Physicochemical Property
Value
Pharmacological Implication
Molecular Formula
C₇H₁₃N₃O
Defines the core atomic composition.
Molecular Weight
155.20 g/mol
Low MW ensures high Ligand Efficiency (LE) when incorporated into larger APIs.
H-Bond Donors
3 (-OH, -NH2)
Enables strong, directional interactions with target protein residues.
H-Bond Acceptors
3 (N, O, N)
Facilitates diverse binding modalities within complex binding pockets.
Rotatable Bonds
4
Provides the necessary conformational flexibility for induced-fit target binding.
Synthetic Methodologies: A Self-Validating System
The synthesis of 1-aryl-3-aminopropan-1-ols requires strict control over regioselectivity and chemoselectivity[2]. The following protocol outlines a robust, two-step synthetic workflow starting from the commercially available intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde[3].
Figure 1: Step-by-step synthetic workflow for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Setup : Dissolve the intermediate nitrile in methanolic ammonia (7N NH₃ in MeOH).
Catalyst Addition : Add Raney Nickel (20% w/w).
Causality: Raney Ni is highly chemoselective for nitrile reduction without hydrogenating the heteroaromatic pyrazole ring.
Reduction : Pressurize the reaction vessel with H₂ gas (50 psi) and stir at room temperature for 12 hours.
Self-Validating Mechanism: The presence of excess ammonia acts as a thermodynamic trap. It shifts the equilibrium to prevent the newly formed primary amine from attacking the intermediate imine, thereby entirely suppressing the formation of secondary amine dimers[2].
Filtration & Purification : Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, concentrate, and purify via reverse-phase chromatography.
Applications in Medicinal Chemistry
The structural topology of this compound makes it an exceptional candidate for modular drug design. Below is a visual representation of how this scaffold maps onto a standard pharmacophore model for targeted therapeutics.
Figure 2: Pharmacophore mapping of the 1,3-amino alcohol scaffold in kinase inhibitor design.
Vector Control via the Chiral Center
Because C1 is a chiral center, the resulting molecule exists as (R) and (S) enantiomers. The orientation of the hydroxyl group acts as a steric steering wheel, directing the aliphatic chain either deeper into a sub-pocket or outward toward the solvent. In advanced library synthesis, isolating these enantiomers via preparative Supercritical Fluid Chromatography (SFC) is a mandatory quality control step to ensure high target selectivity and avoid off-target toxicity.
Analytical Characterization & Quality Control
To guarantee scientific integrity, the synthesized batch must pass rigorous analytical validation:
¹H NMR (400 MHz, CD₃OD) : Validation requires the observation of two distinct pyrazole protons (singlets at ~7.3 and ~7.5 ppm), the N-methyl singlet (~3.8 ppm), and the critical chiral methine proton (dd, ~4.7 ppm).
LC-MS : A prominent[M+H]⁺ peak at m/z 156.2 confirms the exact mass.
Chiral HPLC : Utilizing a Chiralpak AD-H column (Hexane/IPA/DEA mobile phase) is required to validate an enantiomeric excess (ee) of >99% before the building block is deployed in downstream API synthesis.
Introduction: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appea...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically approved drugs, targeting a wide array of diseases from cancer to inflammation and neurological disorders.[3][4][5] This guide focuses on a specific, novel derivative, 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol , a molecule that synergistically combines the therapeutic potential of the N-methylpyrazole core with the proven 3-amino-1-propanol side chain, a key structural motif in various CNS-active agents.[6][7][8]
While a dedicated CAS (Chemical Abstracts Service) number for this precise molecule is not broadly listed in public databases, its constituent parts and the straightforward synthetic strategies to access it make it a compound of significant interest for research and development. This document provides a comprehensive technical overview, from its rational synthesis to its potential applications, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Structural Data
A precise experimental characterization is pending synthesis and analysis. However, based on its chemical structure, we can tabulate its core physicochemical properties.
Property
Value
Molecular Formula
C₇H₁₃N₃O
Molecular Weight
155.20 g/mol
IUPAC Name
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Canonical SMILES
CN1C=C(C=N1)C(O)CCN
Predicted LogP
-0.5 to 0.5
Hydrogen Bond Donors
3 (amine and hydroxyl)
Hydrogen Bond Acceptors
4 (amine, hydroxyl, and pyrazole nitrogens)
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can be efficiently achieved via a robust and well-documented two-step sequence. This pathway leverages the versatility of the key starting material, 1-methyl-1H-pyrazole-4-carbaldehyde (CAS No: 25016-11-9), a readily available intermediate used in pharmaceutical synthesis.[9][10][11] The chosen route involves a classic nitroaldol (Henry) reaction followed by a chemoselective reduction.
Synthetic Workflow Overview
Caption: Proposed two-step synthesis of the target compound.
Step 1: The Henry Reaction
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[12][13] This reaction is exceptionally useful as the resulting β-nitro alcohol can be readily converted into other valuable functional groups, most notably the corresponding β-amino alcohol.[12]
Mechanism: The reaction is initiated by the deprotonation of nitroethane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 1-methyl-1H-pyrazole-4-carbaldehyde. The resulting β-nitro alkoxide is subsequently protonated by the solvent or upon workup to yield the β-nitro alcohol intermediate. All steps in the Henry reaction are reversible.[12]
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is a versatile precursor to an amine and can be reduced using several methods. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.
Mechanism: The most common method is catalytic hydrogenation using hydrogen gas and a metal catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).[14][15] The nitro group is reduced to the corresponding primary amine without affecting the pyrazole ring or the secondary alcohol. Other reagents like iron in acetic acid or sodium borohydride in the presence of a transition metal catalyst can also be employed.[15][16]
Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 3-Nitro-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add nitroethane (1.5 eq).
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (0.2 eq) dropwise while stirring.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Workup and Isolation: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol intermediate.
Protocol 2: Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Reaction Setup: Dissolve the purified nitro alcohol intermediate from Protocol 1 (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
Catalyst Addition: Carefully add Raney Nickel (approx. 10% by weight, washed with the reaction solvent) to the solution under an inert atmosphere (e.g., argon or nitrogen).
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 4-8 hours. The reaction is often exothermic and may require initial cooling.
Workup and Isolation: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent.
Purification: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol. If necessary, further purification can be achieved by recrystallization or column chromatography to afford the final product.
Characterization and Quality Control
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Analysis Technique
Expected Results
¹H NMR
Signals corresponding to the pyrazole ring protons, the N-methyl group, the methine proton (CH-OH), and the diastereotopic methylene protons of the propanol chain.
¹³C NMR
Resonances for all seven unique carbon atoms, including those of the pyrazole ring, the N-methyl group, and the propanol side chain.
Mass Spectrometry (ESI+)
A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 156.11.
HPLC
A single major peak indicating high purity (typically >95%).
Potential Applications in Drug Discovery and Development
The molecular architecture of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol suggests significant potential in several therapeutic areas, primarily due to the well-documented activities of its core components.
Kinase Inhibition
The aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors.[3] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The N-methylpyrazole can serve as a hinge-binding motif, while the aminopropanol side chain can be functionalized to interact with solvent-exposed regions or allosteric pockets of the enzyme, enhancing both potency and selectivity.
Caption: Binding model of the pyrazole scaffold in a kinase active site.
Anti-inflammatory and Analgesic Agents
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties.[4][5] This activity is often mediated through the inhibition of enzymes like cyclooxygenases (COX) or signaling proteins in inflammatory pathways. The structural features of the target molecule make it a candidate for investigation in models of pain and inflammation.
CNS-Active Compounds
The 3-amino-1-propanol moiety is found in several drugs with activity in the central nervous system (CNS), including antidepressants.[7][8] This scaffold can interact with neurotransmitter transporters or receptors. The combination with the pyrazole ring, which can also contribute to CNS activity, makes this compound a compelling candidate for screening in neurological and psychiatric disease models.
Safety and Handling
As a novel research chemical, 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol should be handled with appropriate care in a laboratory setting.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and avoid direct contact, ingestion, and inhalation.
Conclusion and Future Outlook
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol represents a promising molecular scaffold at the intersection of proven pharmacophores. Its straightforward and scalable synthesis allows for the generation of material for comprehensive biological evaluation. The inherent versatility of the aminopropanol side chain offers a prime handle for further chemical modification, enabling the rapid exploration of structure-activity relationships (SAR) and the development of libraries for high-throughput screening. Future research should focus on its synthesis, characterization, and evaluation in relevant biological assays to unlock its full therapeutic potential in oncology, inflammation, and neuroscience.
References
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]
Springer. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
ResearchGate. (2025). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. [Link]
PubMed. (n.d.). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. [Link]
J. Chem. Soc. Pak. (n.d.). Synthesis of Heterocylic Compounds Containing Nitrogen and Sulphur from 3-amino-4. [Link]
Macedonian Journal of Chemistry and Chemical Engineering. (2020). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. [Link]
IntechOpen. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
Quimica Organica. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro. [Link]
Tetrahedron. (2001). The Henry reaction: recent examples. [Link]
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
Advanced Structural Elucidation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL: A Methodological Whitepaper
Executive Summary The complete structural elucidation of novel or complex organic molecules requires a synergistic, multi-modal spectroscopic approach. This whitepaper details the systematic characterization of 3-Amino-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The complete structural elucidation of novel or complex organic molecules requires a synergistic, multi-modal spectroscopic approach. This whitepaper details the systematic characterization of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Formula: C₇H₁₃N₃O), a bifunctional building block featuring an electron-rich 1-methylpyrazole core and a flexible, polar aliphatic chain. By establishing a self-validating analytical loop—anchored by High-Resolution Mass Spectrometry (HRMS) and mapped via multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy—we ensure absolute confidence in the molecular architecture.
Molecular Architecture & Theoretical Framework
The structural complexity of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol lies in its dual functionality: a heteroaromatic pyrazole ring and a terminal amino-alcohol chain. Accurate elucidation requires understanding the causality behind our analytical choices:
Solvent Selection (Causality) : DMSO-d₆ is selected over CDCl₃. The highly polar nature of the terminal amine and hydroxyl groups necessitates a strong hydrogen-bond accepting solvent to ensure complete dissolution and to prevent intermolecular dimerization, which can obscure chemical shifts[1]. Furthermore, DMSO-d₆ slows proton exchange, allowing for the distinct observation of the -OH and -NH₂ signals.
Self-Validating Logic : 1D NMR provides the inventory of structural pieces (the "what"), but it cannot definitively prove how they are connected[2]. HRMS acts as the absolute boundary condition by locking in the elemental formula[3]. Finally, 2D NMR acts as the assembly manual, using through-bond correlations to link the pieces together[4].
Step-by-Step Analytical Workflow
To achieve unambiguous elucidation, the following self-validating protocol is executed:
Sample Preparation : Dissolve 15 mg of the highly purified analyte in 0.6 mL of DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1].
HRMS Acquisition : Dilute a 10 µL aliquot in LC-MS grade methanol to a concentration of 1 µg/mL. Inject into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer utilizing Electrospray Ionization (ESI) in positive mode, scanning over m/z 100–1000[3].
2D NMR Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the proton-proton and proton-carbon connectivities[4].
Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual DMSO-d₆ pentet (39.5 ppm for ¹³C) and quintet (2.50 ppm for ¹H)[1].
Caption: Comprehensive analytical workflow establishing a self-validating structure elucidation loop.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is fundamental in establishing the elemental composition[3]. The theoretical exact mass for the neutral molecule C₇H₁₃N₃O is 155.1059 Da.
In positive ESI mode, the protonated molecular ion [M+H]⁺ is observed at m/z 156.1132, confirming the formula within a stringent mass error of <1 ppm. To validate the structural fragments, MS/MS fragmentation is employed[5]. The loss of water (-18 Da) and ammonia (-17 Da) confirms the presence of the hydroxyl and amino groups. A major diagnostic fragment at m/z 112.0638 corresponds to the cleavage of the C1-C2 bond, yielding a 1-methyl-1H-pyrazole-4-carbaldehyde-like cation, which strongly supports the attachment of the propanol chain at the C4 position of the pyrazole ring.
Table 1: HRMS and MS/MS Fragmentation Data
Ion Species
Experimental m/z
Theoretical m/z
Error (ppm)
Structural Assignment
[M+H]⁺
156.1132
156.1131
0.6
Protonated intact molecule
[M+H - NH₃]⁺
139.0866
139.0866
0.0
Loss of terminal amine group
[M+H - H₂O]⁺
138.1026
138.1026
0.0
Loss of hydroxyl group
[Fragment]⁺
112.0638
112.0638
0.0
Cleavage at C1-C2 aliphatic bond
Comprehensive NMR Spectroscopy
The core of the structural proof relies on the synergistic interpretation of 1D and 2D NMR data, creating a closed loop of evidence.
1D NMR (¹H and ¹³C)
The ¹H NMR spectrum provides the initial inventory of protons based on chemical shift, multiplicity, and integration[4]. The 1-methylpyrazole core is identified by a sharp singlet at 3.78 ppm (N-CH₃) and two distinct aromatic singlets at 7.25 ppm and 7.55 ppm, characteristic of H-3 and H-5[1]. The aliphatic chain exhibits a distinct methine proton at 4.40 ppm (C1-H), coupled to a complex multiplet at 1.70 ppm (C2-H₂), which in turn couples to a triplet at 2.60 ppm (C3-H₂).
2D NMR (COSY, HSQC, HMBC)
While 1D NMR identifies the fragments, 2D NMR is required to map the exact connectivity, overcoming the limitations of 1D analysis in complex organic molecules[2].
COSY (Correlation Spectroscopy) : Confirms the contiguous spin system of the aliphatic chain. The C1-H (4.40 ppm) shows a strong cross-peak with C2-H₂ (1.70 ppm), which subsequently correlates with C3-H₂ (2.60 ppm)[4].
HSQC (Heteronuclear Single Quantum Coherence) : Assigns each proton to its directly attached carbon, preventing misinterpretation of the carbon framework.
HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical self-validating step. The HMBC spectrum reveals a 3-bond correlation from the C1-H proton to the quaternary pyrazole carbon (C4) at 122.0 ppm, and to the adjacent C3/C5 carbons. This unambiguously anchors the aliphatic chain to the C4 position of the pyrazole ring, completing the structural proof[2].
Caption: Key COSY (solid) and HMBC (dashed) correlations defining the molecular framework.
The structural elucidation of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol demonstrates the power of a self-validating analytical pipeline. By anchoring the exact molecular formula with HRMS and meticulously mapping the carbon-hydrogen framework via 2D NMR, the connectivity between the 1-methylpyrazole core and the 3-amino-1-propanol chain is proven beyond ambiguity. This rigorous methodology ensures high-fidelity data suitable for downstream drug development and synthetic optimization.
References
Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H
Source: Semantic Scholar
URL: [Link]
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation
Source: Emery Pharma
URL: [Link]
Title: A framework for automated structure elucidation from routine NMR spectra
Source: RSC Publishing
URL: [Link]
Title: Computational methods for NMR and MS for structure elucidation III: More advanced approaches
Source: Academia.edu
URL: [Link]
A Predictive Spectroscopic and Structural Elucidation Guide: 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
This technical guide offers an in-depth, predictive analysis of the spectroscopic characteristics of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. As a novel compound with limited publicly available experimental data,...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide offers an in-depth, predictive analysis of the spectroscopic characteristics of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. As a novel compound with limited publicly available experimental data, this document serves as a robust framework for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structures, we will construct a comprehensive predicted dataset for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This predictive approach is a cornerstone of modern chemical analysis, enabling scientists to anticipate spectral features, guide experimental design, and confirm the identity of newly synthesized molecules.
The molecule in focus, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL, incorporates a 1-methyl-1H-pyrazole moiety and an aminopropanol side chain. Pyrazole derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[1][2] A thorough understanding of their spectroscopic properties is therefore crucial for identification, characterization, and the elucidation of structure-activity relationships.[3]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL with a systematic numbering scheme for the hydrogen and carbon atoms, which will be referenced throughout the NMR analysis.
Caption: Molecular structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL with atom numbering.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in a molecule. The predicted chemical shifts are based on data from analogous structures such as 1-methylpyrazole[4][5] and 3-amino-1-propanol.[6]
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL in a common deuterated solvent like DMSO-d₆.
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~7.8
Singlet
1H
H5 (Pyrazole ring)
2
~7.5
Singlet
1H
H3 (Pyrazole ring)
3
~4.5 - 4.7
Multiplet
1H
H1" (CH-OH)
4
~3.8
Singlet
3H
H1' (N-CH₃)
5
~2.8 - 3.0
Multiplet
2H
H3" (CH₂-NH₂)
6
~4.0 - 5.0 (variable)
Broad Singlet
1H
-OH
7
~1.8 - 2.0
Multiplet
2H
H2" (CH₂)
8
~2.5 - 3.5 (variable)
Broad Singlet
2H
-NH₂
Note: The chemical shifts of N-H and O-H protons (Signals 6 and 8) are highly variable and depend on solvent, concentration, and temperature. These signals are typically broad and will disappear upon the addition of D₂O, a useful technique for their identification.[1][3]
Causality Behind Predicted Shifts:
Pyrazole Protons (H3, H5): These protons are in an aromatic environment and are expected to resonate downfield. In 1-methylpyrazole, the H3 and H5 protons appear at distinct chemical shifts.[4]
N-Methyl Protons (H1'): The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a sharp singlet in the range of 3.8 ppm.[3][4]
Carbinol Proton (H1"): This proton is deshielded by the adjacent electronegative oxygen atom and the pyrazole ring, placing it in the 4.5 - 4.7 ppm range.
Methylene Protons (H2", H3"): The protons on the propanol chain will appear as multiplets due to coupling with adjacent protons. The H3" protons, being adjacent to the amino group, will be slightly more deshielded than the H2" protons.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum.
Sample Preparation:
Weigh approximately 5-10 mg of the high-purity compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing exchangeable protons.[7]
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
Spectrometer Frequency: 400 MHz.
Pulse Sequence: A standard single-pulse experiment.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Spectral Width: 0-12 ppm.
Temperature: 298 K (25 °C).
Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections.
Calibrate the spectrum using the residual solvent peak as an internal standard.
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data is summarized in the table below, with assignments corresponding to the numbered structure. These predictions are based on known data for substituted pyrazoles.[8]
Signal
Predicted Chemical Shift (δ, ppm)
Assignment
1
~138
C5 (Pyrazole ring)
2
~128
C3 (Pyrazole ring)
3
~125
C4 (Pyrazole ring, substituted)
4
~65-70
C1" (CH-OH)
5
~40-45
C3" (CH₂-NH₂)
6
~39
C1' (N-CH₃)
7
~35-40
C2" (CH₂)
Causality Behind Predicted Shifts:
Pyrazole Carbons (C3, C4, C5): These carbons are part of an aromatic system and will resonate in the downfield region, typically between 120-140 ppm.[8] The substituted C4 carbon's chemical shift will be influenced by the attached propanol side chain.
Carbinol Carbon (C1"): This carbon is attached to an oxygen atom, causing it to be significantly deshielded and appear in the 65-70 ppm range.
Aliphatic Carbons (C1', C2", C3"): These carbons will appear in the upfield region of the spectrum. The N-methyl carbon (C1') typically resonates around 39 ppm. The side-chain methylene carbons (C2" and C3") will have distinct shifts based on their proximity to the hydroxyl and amino groups.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (15-25 mg) may be beneficial.
Instrument Parameters (for a 100 MHz spectrometer):
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, or more, to achieve a good signal-to-noise ratio.
Spectral Width: 0-160 ppm.
Data Processing: Process the data similarly to the ¹H NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy (Infrared Spectroscopy)
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
The presence of a broad band in the 3600-3200 cm⁻¹ region is a strong indicator of an alcohol's O-H group.[9][10]
The two distinct, sharper peaks in the 3500-3300 cm⁻¹ range are characteristic of a primary amine's N-H stretching vibrations.[2][3]
A strong absorption band around 1150-1050 cm⁻¹ will confirm the presence of the C-O bond of the primary alcohol.[10]
Experimental Protocol for IR Spectroscopy
Sample Preparation:
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
Data Acquisition:
Record a background spectrum of the empty sample holder or ATR crystal.
Place the sample in the instrument and record the sample spectrum.
The instrument software will automatically subtract the background to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrometry Data
Molecular Formula: C₈H₁₅N₃O
Molecular Weight: 169.23 g/mol
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (Nitrogen Rule).[11] The molecular ion peak at m/z = 169 may be observed, though it could be weak for alcohols.[12][13]
Proposed Fragmentation Pathway
The fragmentation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is likely to proceed through several characteristic pathways, including alpha-cleavage and dehydration.[11][12]
Caption: Proposed mass spectrometry fragmentation pathway.
Cleavage of the side chain, leaving the methylpyrazole cation
44
[C₂H₆N]⁺
α-cleavage: Formation of the CH₂=NH₂⁺ fragment
Causality Behind Fragmentation:
Alpha-cleavage: This is a characteristic fragmentation pathway for both alcohols and amines.[11][14] Cleavage of the C-C bond adjacent to the hydroxyl group or the amino group leads to the formation of stable, resonance-stabilized cations.
Dehydration: The loss of a water molecule (18 amu) is a common fragmentation pattern for alcohols.[12]
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of HCN or N₂.[15]
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization method often used in LC-MS that is likely to preserve the molecular ion. EI, used in GC-MS, is a higher-energy method that results in more extensive fragmentation.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a crucial piece of information. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.
Caption: General workflow for the spectroscopic analysis of a novel compound.[3]
Conclusion
This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. By systematically analyzing the expected spectral features based on the molecule's constituent functional groups and known spectroscopic principles, we have constructed a detailed and scientifically grounded dataset. This predictive framework is an invaluable tool for any researcher working on the synthesis and characterization of this, or structurally related, novel compounds. The provided protocols and workflow further serve as a practical guide for the experimental acquisition and interpretation of spectroscopic data, ultimately leading to unambiguous structural confirmation.
References
Al-Hourani, B. J., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available from: [Link]
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available from: [Link]
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available from: [Link]
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available from: [Link]
PubChem. 1H-Pyrazole, 1-methyl-. Available from: [Link]
SpectraBase. 3-Amino-1-propanol. Available from: [Link]
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
Whitepaper: Mechanistic Profiling and Pharmacological Utility of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol in Targeted Therapeutics
Executive Summary In modern drug discovery, the transition from highly lipophilic, planar aromatic rings to more polar, three-dimensional scaffolds is a critical strategy for reducing off-target toxicity and improving ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the transition from highly lipophilic, planar aromatic rings to more polar, three-dimensional scaffolds is a critical strategy for reducing off-target toxicity and improving pharmacokinetic profiles. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is not a standalone therapeutic, but rather a highly specialized, bifunctional pharmacophore and synthetic building block. It is extensively utilized in the rational design of small-molecule kinase inhibitors (targeting the MAPK pathway and receptor tyrosine kinases) and central nervous system (CNS) modulators.
This technical guide dissects the structural biology, physicochemical advantages, and mechanism of action of this compound class, providing researchers with a comprehensive framework for integrating this moiety into novel drug discovery pipelines.
Structural Biology & Mechanism of Action
The pharmacological utility of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol stems from its dual-domain architecture: a rigid, hinge-binding heteroaromatic core coupled with a flexible, functionalized aliphatic chain.
Hinge Region Engagement via the Pyrazole Core
The 1-methyl-1H-pyrazol-4-yl group is a privileged bioisostere for phenyl and pyridyl rings. In the context of kinase inhibition, the ATP-binding pocket (hinge region) of kinases such as ERK, KIT, and PDGFR requires precise hydrogen-bonding interactions [1].
Hydrogen Bond Acceptor: The unmethylated nitrogen (N2) of the pyrazole ring acts as a potent hydrogen-bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region.
Conformational Locking: Methylation at the N1 position prevents tautomerization. This locks the fragment into a single, predictable bioactive conformation, significantly reducing entropic penalties upon binding and minimizing promiscuous off-target interactions [2].
Solvent Channel Probing via the Amino-Propanol Chain
Attached to the C4 position of the pyrazole is the 3-amino-1-propanol moiety. When the pyrazole core anchors to the hinge region, this flexible chain projects outward toward the solvent-exposed channel of the kinase.
Salt Bridge Formation: The terminal primary amine (
−NH2
) is protonated at physiological pH, allowing it to form critical salt bridges with conserved acidic residues (e.g., aspartate or glutamate in the DFG motif).
Hydration Network Stabilization: The hydroxyl group (
−OH
) at the 1-position provides an additional hydrogen-bond donor/acceptor site, stabilizing the drug-protein complex by interacting with structured water molecules within the binding pocket [3].
Structural mechanism of the pyrazole-aminoalcohol pharmacophore in kinase inhibition.
Physicochemical Profiling and Data Presentation
Replacing a traditional phenyl ring with a 1-methyl-1H-pyrazol-4-yl group fundamentally alters the physicochemical properties of the resulting drug candidate. By analyzing computational chemistry data for the closely related isomer 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, we can quantify these advantages[4].
The table below summarizes the quantitative data, demonstrating how the pyrazole-aminoalcohol scaffold drastically lowers lipophilicity (LogP) while increasing the Topological Polar Surface Area (TPSA), thereby enhancing oral bioavailability and reducing the likelihood of hERG channel blockade (cardiotoxicity).
Physicochemical Property
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Standard Phenyl Analog (e.g., 3-Amino-1-phenylpropan-1-ol)
Negative LogP indicates high aqueous solubility, reducing non-specific binding.
TPSA (Ų)
64.07
~46.25
Higher TPSA improves metabolic stability and reduces passive CNS penetration if undesired.
H-Bond Acceptors
4
2
Enhanced interaction with kinase hinge and solvent channels.
H-Bond Donors
2
2
Maintains necessary interactions for target engagement.
Rotatable Bonds
3
3
Retains conformational flexibility for induced-fit binding.
Self-Validating Experimental Methodologies
To validate the mechanism of action of compounds derived from this pharmacophore, researchers must employ orthogonal, self-validating assay systems. The following protocols detail the biophysical and cellular workflows required to confirm target engagement.
Protocol 1: Biophysical Binding Kinetics via Surface Plasmon Resonance (SPR)
Rationale: Fragment-sized molecules often exhibit lower affinities (high nanomolar to low micromolar). Steady-state biochemical assays cannot resolve the rapid association (
kon
) and dissociation (
koff
) kinetics. SPR is chosen because it provides real-time kinetic data, allowing researchers to prioritize compounds with longer target residence times.
Self-Validation System: This protocol utilizes a reference flow cell (unconjugated) to subtract bulk refractive index changes, and a known high-affinity inhibitor (e.g., Staurosporine) as a positive control to validate chip activity.
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of EDC/NHS.
Ligand Immobilization: Inject recombinant, purified kinase domain (e.g., ERK2 or KIT) diluted in sodium acetate buffer (pH 4.5) over Flow Cell 2 until an immobilization level of ~3000 RU is reached. Flow Cell 1 remains unconjugated as a reference.
Quenching: Inject 1M Ethanolamine-HCl (pH 8.5) over both flow cells to deactivate unreacted NHS esters.
Analyte Preparation: Prepare a 2-fold dilution series of the pyrazole-aminoalcohol derivative (ranging from 0.1 μM to 50 μM) in running buffer (PBS-P+ with 2% DMSO).
Kinetic Analysis: Inject the analyte series over both flow cells at a flow rate of 30 μL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.
Data Processing: Subtract the reference cell signal and the blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive
KD
.
Protocol 2: Cellular Target Engagement via Phospho-Kinase Assay (Western Blot)
Rationale: While SPR confirms direct binding, a cell-based assay is required to prove that the compound can penetrate the cell membrane and outcompete physiological concentrations of ATP (typically 1-5 mM) to inhibit the downstream signaling cascade.
Self-Validation System: The assay is internally controlled by probing for both the phosphorylated target (p-ERK) and the total target protein (Total ERK), ensuring that the signal reduction is due to kinase inhibition rather than compound-induced protein degradation or unequal sample loading.
Cell Culture & Starvation: Seed target cells (e.g., A375 melanoma cells for MAPK pathway) in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 16 hours. Causality: Serum starvation reduces basal, noise-level phosphorylation, ensuring that subsequent activation and inhibition are highly synchronized and measurable.
Compound Treatment: Pre-treat cells with varying concentrations of the pyrazole derivative (0.1, 1, 10 μM) for 2 hours.
Pathway Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to trigger the phosphorylation cascade.
Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to freeze the phosphorylation state at the exact moment of lysis.
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA.
Detection: Probe the membrane simultaneously with anti-phospho-ERK (rabbit) and anti-total-ERK (mouse) primary antibodies. Detect using spectrally distinct fluorescent secondary antibodies (e.g., 680 nm and 800 nm) to allow multiplexed, quantitative imaging on a single blot.
Step-by-step biophysical and cellular validation workflow for fragment-based drug design.
Conclusion
The molecule 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol represents a masterclass in rational pharmacophore design. By combining the rigid, highly specific hinge-binding capability of a methylated pyrazole with the solvent-channel-probing flexibility of an amino-propanol chain, it offers medicinal chemists a powerful tool to overcome the lipophilicity and selectivity bottlenecks inherent in traditional targeted therapeutics.
References
Google Patents. "US Patent 2014/0066453 A1: Inhibitors of ERK Activity." United States Patent and Trademark Office.
Google Patents. "EP 2361250 B1: Novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)..." European Patent Office.
Google Patents. "US Patent 9944651 B2: Compositions useful for treating disorders related to KIT and PDGFR." United States Patent and Trademark Office.
The Biological Activity and Medicinal Chemistry of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: A Privileged Scaffold
Executive Summary In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for developing highly selective therapeutics. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for developing highly selective therapeutics. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (and its regioisomers) represents a "privileged scaffold"—a molecular framework that does not typically act as a standalone therapeutic, but rather serves as a highly potent pharmacophoric vector when integrated into larger drug candidates.
This technical whitepaper explores the biological activity of derivatives synthesized from this scaffold, detailing its physicochemical advantages, its role in kinase and phosphodiesterase inhibition, and the self-validating experimental protocols required to utilize it effectively in structure-based drug design (SBDD).
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol lies in its dual-domain nature:
The 1-Methylpyrazole Core: Pyrazole rings are classic ATP-competitive hinge binders in kinase targets. The addition of the 1-methyl group serves a critical thermodynamic purpose: it prevents tautomerization. By locking the compound into a single bioactive conformation, it drastically reduces the entropic penalty upon binding to a target protein's active site.
The 1,3-Amino Alcohol Vector: The propan-1-ol chain provides a flexible, hydrophilic vector designed to project out of hydrophobic binding pockets (such as the kinase hinge region) and into the solvent-exposed channel. The terminal primary amine allows for rapid synthetic diversification (e.g., amide couplings, reductive aminations), while the hydroxyl group at the C1 position provides an additional hydrogen-bond anchor to stabilize the ligand-protein complex.
Table 1: Physicochemical Properties of the Scaffold
Data summarizes the baseline properties of the unconjugated building block, highlighting its suitability for fragment-based drug discovery (FBDD)[1].
Property
Value
Causality / Impact on Drug Design
Molecular Formula
C₇H₁₃N₃O
Low molecular weight (~155.20 g/mol ) allows for significant fragment growth without violating Lipinski’s Rule of 5.
LogP (Predicted)
-0.20 to 0.45
Highly hydrophilic; improves the aqueous solubility of heavily lipophilic core structures (e.g., benzimidazoles).
Facilitates critical interactions with target protein residues or water-mediated hydrogen bonding networks.
H-Bond Acceptors
4
Enhances target residence time and stabilizes the bioactive conformation.
Core Biological Activities of Scaffold Derivatives
Because the unconjugated amino-alcohol is a precursor, its biological activity is realized through its derivatives. The scaffold has demonstrated profound utility across several high-value therapeutic targets.
Kinase Inhibition (TBK1/IKKε & Polo-like Kinases)
Derivatives of 1-methyl-1H-pyrazol-4-yl are heavily utilized in the development of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) inhibitors[2]. These kinases are central to the innate immune response and are implicated in autoimmune diseases and oncology. When the pyrazole core anchors to the kinase hinge region, the amino-propanol chain extends into the ribose-binding pocket, providing exquisite selectivity over off-target kinases like RSK4 or FLT3[2].
Phosphodiesterase 4 (PDE4) Inhibition
CFTR Modulation
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators frequently utilize pyrazole-containing amino alcohols to stabilize the open conformation of the CFTR channel. Recent structure-based discoveries have shown that the stereochemistry of the propanol chain dictates the efficacy of the potentiator, with specific enantiomers achieving EC₅₀ values in the low micromolar range[4].
Table 2: Comparative Biological Activity of Pyrazole-Derived Agents
The following diagram illustrates the logical relationship and signal transduction pathway wherein pyrazole-derived kinase inhibitors exert their biological activity, specifically targeting the TBK1/IKKε complex to modulate the innate immune response.
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of scaffold derivatives and their subsequent biological evaluation. These methods are designed as self-validating systems, incorporating specific controls to prevent false positives.
Protocol A: Scaffold Functionalization via Amide Coupling
This protocol details the attachment of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol to a carboxylic acid-bearing core pharmacophore.
Causality Check: HATU is utilized instead of EDC/NHS because 1,3-amino alcohols can undergo intramolecular cyclization or side reactions if activation is slow. HATU provides rapid kinetics, while DIPEA ensures the primary amine is fully deprotonated without acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the core carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 1.1 eq of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. Stir the reaction mixture for 2–4 hours at room temperature.
Validation (LC-MS): Monitor reaction completion via LC-MS. The presence of the target mass [M+H]⁺ with minimal unreacted amine validates the coupling efficiency.
Purification: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), and purify via reverse-phase flash chromatography (H₂O/Acetonitrile gradient) to yield the final derivative[2].
Once the derivative is synthesized, its biological activity must be quantified.
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard luminescence or UV-Vis assays. Pyrazole cores frequently exhibit auto-fluorescence in the UV range, which causes false positives in standard assays. TR-FRET introduces a time delay that eliminates background auto-fluorescence.
Step-by-Step Methodology:
Enzyme Preparation: Prepare a solution of recombinant full-length human TBK1 (0.01 µg/mL) in aqueous assay buffer (20 mM MOPS pH 7.0, 10 mM MgCl₂, 1.0 mM DTT, 0.01% Brij-35)[2].
Compound Incubation: Dispense 2 µL of the TBK1 solution into a 384-well plate. Add the test compound (synthesized in Protocol A) across a 10-point concentration gradient (e.g., 10 µM to 0.5 nM). Incubate for 15 minutes at 22 °C to allow for thermodynamic equilibrium of the hinge-binding event[2].
Reaction Initiation: Add 3 µL of a solution containing ATP (10 µM final concentration) and a fluorescently labeled substrate peptide (1 µM final concentration).
Detection: Incubate for 30 minutes at 22 °C. Add the TR-FRET development reagent (containing a Europium-labeled anti-phospho antibody).
Data Analysis: Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm, dual emission at 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a highly optimized, privileged building block in medicinal chemistry. By combining the rigid, ATP-competitive properties of a methylated pyrazole with the solvent-seeking, customizable nature of a 1,3-amino alcohol, it allows drug development professionals to engineer highly selective kinase inhibitors, PDE4 antagonists, and CFTR modulators. When paired with rigorous, self-validating synthetic and assay protocols, this scaffold significantly accelerates the hit-to-lead optimization phase of drug discovery.
References
Supporting Information Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor
Max Planck Society (MPG.PuRe).
URL:[Link]
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis
ACS Publications.
URL:[Link]
Structure-based discovery of CFTR potentiators and inhibitors
National Institutes of Health (PMC).
URL:[Link]
Comprehensive Solubility Profiling and Optimization for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol in Preclinical Development
As a versatile pharmacophoric building block, 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol presents a unique set of physicochemical challenges and opportunities. Characterized by a highly polar backbone, a basic prima...
Author: BenchChem Technical Support Team. Date: March 2026
As a versatile pharmacophoric building block, 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol presents a unique set of physicochemical challenges and opportunities. Characterized by a highly polar backbone, a basic primary amine, and a weakly basic 1-methylpyrazole core, this compound defies traditional "brick dust" solubility models. Instead, its solubility profile is highly dynamic, dictated by pH-dependent speciation and counterion interactions.
This technical guide provides an authoritative framework for understanding, measuring, and optimizing the solubility of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, ensuring robust data generation for downstream formulation and pharmacokinetic (PK) studies.
Structural Analysis & Physicochemical Drivers
To predict and manipulate the solubility of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, we must first deconstruct the causality of its molecular interactions. The molecule contains three distinct functional groups that govern its solvation thermodynamics:
Primary Aliphatic Amine (C3 position): With an estimated
pKa
of 9.5–10.0, this group is fully protonated at physiological pH (7.4) and gastric pH (1.2). It is the primary driver of the compound's high aqueous solubility in acidic media.
Secondary Alcohol (C1 position): Acts as both a hydrogen bond donor and acceptor, contributing to the overall hydrophilicity (Topological Polar Surface Area) of the molecule.
Because the molecule is highly polar (predicted LogP
≈
-0.20), its intrinsic solubility (the solubility of the neutral free base) is relatively high compared to highly lipophilic drugs. However, the critical risk factor in preclinical development is the common ion effect . In the gastric fluid, the high chloride concentration can suppress the solubility of the hydrochloride salt form, leading to unexpected precipitation .
Table 1: Predicted Physicochemical Parameters
Parameter
Value
Mechanistic Implication
Molecular Weight
155.20 g/mol
Small size favors rapid dissolution kinetics.
LogP (Predicted)
-0.20
Highly hydrophilic; favors aqueous solvation over lipid partitioning.
TPSA
~64.1 Ų
Excellent for oral bioavailability; well within Lipinski's limits.
Amine
pKa
~9.8
Ensures protonation and high solubility across the entire GI tract.
Pyrazole
pKa
~2.2
Remains neutral in blood/intestine; minimizes non-specific protein binding.
Thermodynamic Solubility Determination: The Shake-Flask Protocol
Kinetic solubility assays (e.g., DMSO-dilution methods) are prone to supersaturation artifacts and are insufficient for late-stage lead optimization . To obtain accurate, actionable data, the Standardized Shake-Flask Method must be employed.
The following protocol is designed as a self-validating system . By coupling the solubility measurement with post-equilibration solid-state analysis (XRPD) and pH monitoring, the system automatically flags artifacts such as buffer capacity failure or in situ salt formation .
Step-by-Step Methodology
Solid Dispensing: Weigh 5–10 mg of highly pure, crystalline 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (free base) into a 2 mL glass vial. Causality: A 2-to-4-fold excess over the estimated solubility ensures thermodynamic equilibrium without overwhelming the buffer system .
Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl/KCl, pH 4.5 Acetate, pH 6.8 Phosphate).
Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm at 25°C (or 37°C for biorelevance) for 24 to 48 hours.
pH Verification (Validation Step 1): Measure the pH of the suspension. Causality: The highly basic primary amine can consume protons, shifting the buffer pH upward. If the pH shifts by >0.1 units, the measurement reflects the shifted pH, not the target pH.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to cleanly separate the saturated liquid phase from the solid pellet.
Quantification: Dilute the supernatant in the mobile phase and quantify the dissolved compound via HPLC-UV (detecting the pyrazole chromophore at ~220 nm) or LC-MS/MS.
Solid-State Validation (Validation Step 2): Recover the residual solid pellet, dry gently under nitrogen, and analyze via X-ray Powder Diffraction (XRPD). Causality: If the free base converts to a hydrochloride salt or a hydrate during the 48-hour incubation, the XRPD pattern will change. The measured solubility must be attributed to the new solid form, preventing catastrophic formulation errors later in development .
Because 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol possesses a basic amine, its solubility is governed by the Henderson-Hasselbalch relationship. At pH values below its
pKa
(~9.8), the molecule is exponentially more soluble due to ionization .
However, relying solely on the free base for oral dosing can lead to erratic absorption. In the stomach (pH 1.2), the free base will rapidly dissolve and protonate. As it transits to the intestine (pH 6.8), the pH rises, but remains below the amine's
pKa
. The primary risk here is not precipitation of the free base, but rather the precipitation of a less soluble salt form (e.g., a chloride salt) if the solubility product (
Ksp
) is exceeded.
To mitigate this, preclinical development often involves synthesizing a stable salt form (e.g., Mesylate or Tartrate) that avoids the common ion effect associated with chloride salts in the gastric fluid.
Figure 2: pH-dependent speciation of the amine and pyrazole moieties during oral absorption.
Formulation Strategies for In Vivo Studies
For efficacy and toxicity studies, the formulation vehicle must maintain the compound in solution without causing vehicle-induced toxicity. Given the high polarity of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, lipophilic vehicles (like corn oil or Labrasol) are contraindicated. Instead, aqueous buffers and polar co-solvents should be utilized.
Mildly acidic pH ensures complete ionization of the amine, preventing precipitation upon injection into the bloodstream.
Oral (PO) - Low Dose
100% Aqueous Acetate Buffer (pH 4.0)
Maintains the compound in its highly soluble, ionized state for rapid gastric emptying and intestinal absorption.
Oral (PO) - High Dose
0.5% w/v Methylcellulose in Water
For toxicology studies where the absolute solubility limit is exceeded. Methylcellulose acts as a kinetic stabilizer to prevent particle agglomeration.
Subcutaneous (SC)
20% PEG400 / 80% Saline (pH 5.0)
PEG400 acts as a polar co-solvent to increase the solubility limit of the neutral species, reducing injection site tissue irritation.
By adhering to these thermodynamic principles and validated protocols, researchers can ensure that the solubility data generated for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is both accurate and directly translatable to successful in vivo outcomes.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Elsevier. Available at:[Link]
Avdeef, A. (2019). Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. ADMET and DMPK, 7(2). Available at:[Link]
Veseli, A., et al. (2019). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. European Journal of Pharmaceutical Sciences, 137, 105053. Available at:[Link]
Exploratory
Comprehensive Stability and Storage Profiling of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide
Executive Summary In modern drug development, the structural integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the safety, efficacy, and reproducibility of downstream applic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the structural integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the safety, efficacy, and reproducibility of downstream applications. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Formula: C₇H₁₃N₃O) is a highly versatile bifunctional building block. It features a robust, aromatic 1-methylpyrazole core coupled with a reactive 1,3-amino alcohol aliphatic chain.
This whitepaper provides an in-depth, authoritative framework for understanding the chemical stability, degradation causality, and optimal storage protocols for this compound. By mapping its vulnerabilities and establishing self-validating analytical workflows, researchers can prevent costly degradation cascades during synthesis and long-term storage.
Structural Profiling & Degradation Pathways
To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule's functional groups.
The 1-Methyl-1H-Pyrazole Core: Inherent Stability
The pyrazole heterocycle is electron-rich but demonstrates remarkable resistance to standard oxidative and reductive environments[1]. Extreme conditions, such as ozonolysis or electrolytic oxidation, are typically required to cleave the ring[1]. Furthermore, because the N1 position is methylated, the molecule is locked out of tautomeric interconversion. This methylation eliminates a major pathway for physical instability and moisture-catalyzed proton transfer that frequently degrades N-unsubstituted pyrazoles[2].
The 1,3-Amino Alcohol Motif: The Achilles' Heel
The primary vulnerability of this molecule lies in its aliphatic chain. Amino alcohols are notoriously susceptible to oxidative degradation[3].
Amine Oxidation & Adduction: The primary amine (-NH₂) at the C3 position acts as a strong nucleophile and a target for auto-oxidation. Exposure to ambient oxygen initiates radical-mediated oxidation, forming N-oxides or hydroxylamines[4]. Additionally, the basic amine readily absorbs atmospheric carbon dioxide (CO₂) in the presence of ambient moisture to form insoluble carbamate salts.
Secondary Alcohol Oxidation: The secondary alcohol (-OH) at the C1 position is susceptible to oxidation into a ketone, yielding 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one[4].
Causality of Degradation
Degradation is not spontaneous; it is environmentally catalyzed. Oxygen acts as the primary radical initiator for amine oxidation, a process exponentially accelerated by photon exposure (photodegradation) and elevated temperatures[4]. Moisture acts as a dual-threat: it facilitates pH-dependent hydrolysis and serves as an aqueous micro-environment for atmospheric CO₂ to react with the primary amine.
Figure 1: Primary degradation pathways of the amino alcohol motif under environmental stress.
Empirical Stability Data
To quantify the stability of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, stability testing must align with ICH Q1A(R2) guidelines, which define standard long-term (25°C/60% RH) and accelerated (40°C/75% RH) environmental conditions[5][6].
Data represents typical purity retention for properly synthesized batches stored under standard pharmaceutical packaging (amber glass, PTFE-lined caps).
Stress testing identifies the molecule's specific breaking points to validate the stability-indicating analytical method.
Stress Condition
Reagent / Environment
Exposure
Primary Degradant Identified
Mass Balance
Acid Hydrolysis
0.1 M HCl
60°C, 24h
Stable (Minimal degradation)
99.1%
Base Hydrolysis
0.1 M NaOH
60°C, 24h
Stable (Minimal degradation)
98.8%
Oxidation
3% H₂O₂
25°C, 24h
N-oxide (+16 Da shift)
95.2%
Photolytic
UV/Vis (ICH Q1B)
1.2M lux-h
Ketone derivative
96.5%
Thermal
Solid State
80°C, 7 days
Amine oligomers / Discoloration
94.0%
Storage Protocols & Best Practices
Based on the degradation causality, a self-validating storage system must isolate the compound from oxygen, moisture, and photons[2].
Short-Term Storage (< 6 Months): Store at 2–8 °C in amber glass vials. The container must be backfilled with ultra-high-purity Argon or Nitrogen prior to sealing to displace ambient oxygen and prevent amine oxidation[2].
Long-Term Storage (> 6 Months): Store at -20 °C in tightly sealed containers placed within a secondary desiccated pouch. The inert gas backfill is mandatory.
Handling Procedures (The "Cold-Trap" Rule): Never open a refrigerated or frozen vial immediately upon removal from cold storage. The vial must equilibrate to room temperature inside a desiccator for at least 60 minutes. Opening a cold vial causes immediate atmospheric condensation, introducing moisture that will catalyze CO₂ absorption and hydrolytic degradation. Bulk transfers should strictly be executed inside a nitrogen-purged glove box.
Analytical Workflows for Stability-Indicating Assays
To monitor the integrity of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, a robust Stability-Indicating Method (SIM) using HPLC-UV/MS is required[2][7].
Self-Validating Protocol: HPLC-UV/MS
Objective: To baseline separate the parent compound from its oxidative and photolytic degradants.
Self-Validation Check: The assay must begin with a System Suitability Test (SST). Inject a resolution mixture containing the parent API and a known standard of its oxidized ketone derivative. The workflow is only validated to proceed if the chromatographic resolution (
Rs
) between the parent and ketone peak is
≥2.0
.
Step-by-Step Execution:
Sample Preparation: Dissolve 10.0 mg of the target compound in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Chromatographic Setup:
Stationary Phase: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA is critical to ion-pair with the basic primary amine, preventing peak tailing).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Elution: Start at 5% B, hold for 2 minutes. Ramp linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes to flush highly retained oligomers. Return to 5% B to re-equilibrate[2].
Detection Parameters: Monitor UV absorbance at 210 nm (capturing the aliphatic amino alcohol backbone) and 254 nm (capturing the conjugated pyrazole ring).
Mass Spectrometry (MS) Tracking: Use an inline single quadrupole MS in positive Electrospray Ionization (ESI+) mode. Track the
m/z
156
[M+H]+
parent ion. Monitor for
+16
Da shifts (
m/z
172), which definitively indicate the formation of N-oxides or hydroxylamines resulting from poor oxygen exclusion during storage.
Figure 2: Step-by-step forced degradation workflow in accordance with ICH Q1A(R2) guidelines.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties
Source: MDPI (Molecular Diversity Preservation International)
URL:[Link]
Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol (Amino Alcohol Degradation)
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Synthesis and Process Optimization of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Whitepaper
Executive Summary The 1,3-amino alcohol motif is a privileged pharmacophore found in numerous biologically active molecules, including kinase inhibitors, GPCR ligands, and neurotransmitter reuptake modulators. Specifical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-amino alcohol motif is a privileged pharmacophore found in numerous biologically active molecules, including kinase inhibitors, GPCR ligands, and neurotransmitter reuptake modulators. Specifically, pyrazole-derived amino alcohols like 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol offer unique hydrogen-bonding capabilities and favorable metabolic stability.
This whitepaper details a highly efficient, two-step homologation-reduction synthetic pathway to construct this molecule. By leveraging a cyanomethylation reaction followed by a chemoselective nitrile reduction, this route ensures high atom economy, scalability, and stereochemical control.
Retrosynthetic Analysis & Pathway Selection
The target molecule, 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, requires the assembly of a 3-carbon chain bearing a terminal amine and a benzylic-like hydroxyl group attached to a 1-methyl-1H-pyrazole core.
A two-step homologation-reduction strategy is the most robust approach:
C-C Bond Formation: The reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde[1] with the lithium enolate of acetonitrile yields the intermediate 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile[2].
Reduction: The intermediate β-hydroxynitrile is reduced to the primary amine using strong hydride donors or catalytic hydrogenation[3].
Retrosynthetic pathway for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Step 1: Cyanomethylation (Aldol-Type Addition)
Mechanistic Causality
Acetonitrile possesses weakly acidic α-protons (pKa ~ 25 in water). To generate the nucleophilic cyanomethyl anion without triggering self-condensation, a strong, sterically hindered, and non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the industry standard for this transformation[4]. The bulky diisopropyl groups prevent the base from attacking the electrophilic nitrile carbon, ensuring clean deprotonation[2]. The reaction must be maintained at -78 °C to stabilize the highly reactive lithiated species and prevent side reactions before the addition of the aldehyde electrophile.
Mechanism of LDA-mediated cyanomethylation of the pyrazole carboxaldehyde.
LDA Generation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Anion Formation: Add anhydrous acetonitrile (1.1 equiv, 11 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the cyanomethyl anion.
Electrophilic Addition: Dissolve 1-methyl-1H-pyrazole-4-carboxaldehyde (1.0 equiv, 10 mmol)[1] in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.
Reaction & Quench: Stir the solution at -78 °C for 2 hours. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure β-hydroxynitrile.
Step 2: Chemoselective Nitrile Reduction
Mechanistic Causality
The reduction of a nitrile to a primary amine requires potent reducing conditions. Two primary methodologies are viable:
Chemical Hydride Reduction: Lithium Aluminum Hydride (LiAlH₄) in THF is highly effective for reducing nitriles to primary amines[3]. However, workup can be challenging due to the formation of gelatinous aluminum salts. Implementing a "Fieser workup" (sequential addition of water, 15% NaOH, and water) forces the aluminum salts to precipitate as a granular, easily filterable solid.
Catalytic Hydrogenation: Raney Nickel under a hydrogen atmosphere is an excellent, scalable alternative[5]. To prevent the formation of secondary amines (a common side reaction where the primary amine attacks the intermediate imine), the hydrogenation is typically conducted in methanolic ammonia[3].
Hydride Suspension: Suspend LiAlH₄ (2.0 equiv, 20 mmol) in anhydrous THF (40 mL) in a flame-dried flask under argon. Cool the suspension to 0 °C.
Substrate Addition: Dissolve the 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv, 10 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension to control the exothermic hydrogen evolution.
Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 4 hours.
Fieser Quench: Cool the reaction mixture back to 0 °C. For every
x
grams of LiAlH₄ used, cautiously add
x
mL of distilled water dropwise, followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of distilled water. Stir vigorously for 30 minutes until a white, granular precipitate forms.
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude 1,3-amino alcohol. Purify via recrystallization or reverse-phase chromatography.
Quantitative Data & Process Optimization
To ensure maximum yield and purity, reaction parameters for both steps were evaluated. The optimized conditions are summarized below.
Table 1: Optimization of Cyanomethylation (Step 1)
Base
Solvent
Temperature
Equivalents (Base:MeCN:Aldehyde)
Yield (%)
NaH
THF
0 °C
1.2 : 1.2 : 1.0
< 10% (Complex mixture)
n-BuLi
THF
-78 °C
1.1 : 1.1 : 1.0
45% (Side reactions)
LDA
THF
-78 °C
1.1 : 1.1 : 1.0
88%
Table 2: Optimization of Nitrile Reduction (Step 2)
Reducing Agent
Solvent
Additive
Temperature
Yield (%)
Purity (LC-MS)
NaBH₄ / CoCl₂
MeOH
None
0 °C to RT
65%
85%
Raney Ni / H₂ (50 psi)
MeOH
NH₃ (aq)
50 °C
82%
92%
LiAlH₄
THF
None
Reflux
91%
>95%
Overall Workflow Summary
End-to-end workflow for the synthesis and isolation of the target 1,3-amino alcohol.
References
Fleming, F. F., et al. C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. Accounts of Chemical Research, ACS Publications. Available at:[Link]
Clayden, J., et al. Organic Chemistry. Calaméo. Available at:[Link]
Google Patents.EP2228366A1 - Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations. Google Patents.
starting materials for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL synthesis
An In-depth Technical Guide to the Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Starting Materials and Core Methodologies For inquiries, please contact: Senior Application Scientist Google Research & Dev...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Starting Materials and Core Methodologies
For inquiries, please contact:
Senior Application Scientist
Google Research & Development
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the retrosynthetic analysis, starting materials, a robust synthetic protocol, and characterization of the target molecule and key intermediates. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Pyrazole-Containing Amino Alcohols
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities. The incorporation of a 1,3-amino alcohol moiety into the pyrazole scaffold, as seen in 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, provides a versatile pharmacophore with potential applications in the development of novel therapeutic agents. The amino and hydroxyl groups offer multiple points for further functionalization, enabling the exploration of a broad chemical space in lead optimization. This guide focuses on a practical and efficient synthetic route to this key intermediate, starting from commercially available materials.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a straightforward and convergent synthetic strategy. The primary disconnection is made at the C-N and C-C bonds of the propanolamine side chain, leading back to a key pyrazole aldehyde and a three-carbon synthon.
Figure 1: Retrosynthetic analysis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
This analysis points to a three-step synthesis:
Mannich-type reaction: Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with a protected amine and a ketone source.
Reduction: Selective reduction of the resulting β-amino ketone to the corresponding alcohol.
Deprotection: Removal of the amine protecting group to yield the final product.
Commercially Available Starting Materials
A key advantage of the proposed synthetic route is the ready availability of the starting materials from various chemical suppliers.
Starting Material
CAS Number
Typical Purity
Example Suppliers
1-Methyl-1H-pyrazole-4-carbaldehyde
25016-11-9
≥96%
Santa Cruz Biotechnology, Fisher Scientific, Echemi
N-(tert-Butoxycarbonyl)acetamide
104388-78-5
≥97%
Sigma-Aldrich, TCI Chemicals
Sodium Borohydride
16940-66-2
≥98%
Sigma-Aldrich, Acros Organics
Trifluoroacetic Acid
76-05-1
≥99%
Sigma-Aldrich, Alfa Aesar
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Step 1: Synthesis of 3-(tert-Butoxycarbonylamino)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
This step involves a modified Mannich reaction, where N-(tert-butoxycarbonyl)acetamide serves as a stable and effective source of the protected aminomethyl fragment.
To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add N-(tert-butoxycarbonyl)acetamide (1.1 eq) and a catalytic amount of a base (e.g., potassium carbonate, 0.2 eq).
Add acetone (5-10 eq) to the mixture.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-amino ketone.
Rationale: The use of N-(tert-butoxycarbonyl)acetamide provides a stable, solid source for the protected amine, which can be more convenient than using gaseous ammonia or volatile amines. The Boc protecting group is robust enough to withstand the reaction conditions while being readily removable in the final step.[]
Step 2: Reduction of 3-(tert-Butoxycarbonylamino)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
The selective reduction of the ketone to the corresponding alcohol is a critical step. Sodium borohydride is an excellent choice for this transformation due to its mildness and selectivity.[2]
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude product can often be used in the next step without further purification.
Rationale: Sodium borohydride is a chemoselective reducing agent that will reduce the ketone without affecting the pyrazole ring or the Boc-protecting group. The use of a protic solvent like methanol facilitates the reduction.[3][4] The stereoselectivity of this reduction can be influenced by the protecting group on the amine.[5][6]
Step 3: Deprotection to Yield 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
The final step involves the removal of the Boc protecting group under acidic conditions.
Dissolve the Boc-protected amino alcohol in dichloromethane.
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane or a suitable organic solvent.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating the free amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[]
Characterization and Analytical Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Incomplete Mannich Reaction: If the first step is sluggish, consider using a different base or a higher boiling point solvent. Ensure all reagents are of high purity.
Over-reduction: While unlikely with NaBH₄, stronger reducing agents could potentially affect the pyrazole ring. Stick to mild and selective reagents.
Incomplete Deprotection: If the Boc group is not fully removed, increase the reaction time or the amount of TFA.
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. By utilizing commercially available starting materials and well-established chemical transformations, this protocol offers a practical approach for researchers in the field of drug discovery and development. The strategic use of a Boc protecting group ensures clean and high-yielding reactions.
References
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC. Available at: [Link]
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives | Organic Letters - ACS Publications. Available at: [Link]
Studies on the reduction of beta-enamino ketones - ScienceOpen. Available at: [Link]
Recent progress in the chemistry of β-aminoketones - RSC Publishing. Available at: [Link]
Studies on the reduction of beta-enamino ketones - SciELO. Available at: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
1-Methyl-1H-pyrazole-4-carbaldehyde - Amerigo Scientific. Available at: [Link]
A Technical Guide to Identifying Potential Therapeutic Targets of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
For Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery of novel therapeutic agents hinges on the crucial first step of identifying and validating their molecular targets.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of novel therapeutic agents hinges on the crucial first step of identifying and validating their molecular targets.[1][2][3] This guide provides a comprehensive framework for elucidating the potential therapeutic targets of the novel chemical entity, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. The compound's structure, featuring a 3-aminopyrazole core linked to a propanol moiety, suggests a rich pharmacophoric profile with the potential to interact with multiple protein classes.[4] Pyrazole-containing compounds have demonstrated a wide array of biological activities, targeting enzymes, receptors, and signaling pathway components implicated in conditions ranging from cancer to neurodegenerative disorders.[5][6][7][8]
This document outlines a logical, multi-pronged strategy, beginning with computational prediction and progressing through rigorous experimental target deconvolution and validation. We detail the causality behind key experimental choices and provide self-validating, step-by-step protocols for cutting-edge techniques such as Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA). By integrating computational biology, chemical proteomics, and cell-based assays, this guide serves as a robust roadmap for characterizing the mechanism of action of this compound and unlocking its therapeutic potential.
Introduction: Deconstructing the Molecule
The structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL presents two key pharmacophoric motifs: the 3-aminopyrazole ring and the aminopropanol side chain. Understanding the established roles of these components in medicinal chemistry provides a rational basis for hypothesizing potential target classes.
The Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern drug design.[6] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and relative metabolic stability make it a privileged scaffold.[6] Marketed drugs containing a pyrazole ring include the anti-inflammatory agent Celecoxib, the VEGFR inhibitor Axitinib, and the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, highlighting the scaffold's versatility in targeting diverse protein families.[5][9]
The 3-Aminopyrazole (3AP) Moiety: The substitution of an amino group at the 3-position of the pyrazole ring is particularly significant. The 3AP scaffold is known to bind to the hinge region of kinases, playing a crucial role in the activity of kinase inhibitors targeting inflammatory and autoimmune diseases.[4] Furthermore, 3AP derivatives have been explored as anticancer, anti-inflammatory, and anti-infective agents.[4][10]
The Aminopropanol Side Chain: The flexible propanol chain terminating in a primary alcohol (-OH) and containing a secondary amine can influence solubility and provide additional points of interaction with a biological target.[11] The hydroxyl and amino groups can act as hydrogen bond donors and acceptors. In some contexts, aminopropanol structures can serve as analogues for endogenous molecules like ethanolamine, potentially interacting with enzymes involved in phospholipid metabolism or acting as substrates for kinases.[12][13]
Part 1: Computational & In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can efficiently generate initial hypotheses about potential targets.[14] This in silico approach leverages vast biological and chemical databases to predict interactions based on structural similarity to known ligands.
Strategy: Pharmacophore and Similarity-Based Screening
The core principle is that structurally similar molecules often share similar biological targets. By comparing the 2D and 3D structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL against libraries of compounds with known targets, we can prioritize protein families for investigation.
Recommended Platforms:
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
ChEMBL: A database of bioactive molecules with drug-like properties, enabling searches for structurally similar compounds and their associated bioactivity data.
PubChem BioAssay: Provides data on the biological activities of small molecules, which can reveal targets of compounds with similar scaffolds.
Workflow: In Silico Target Hypothesis Generation
The following workflow systematically narrows down potential targets from a broad landscape to a manageable list for experimental validation.
Caption: Workflow for computational target prediction.
Part 2: Putative Target Classes & Mechanistic Hypotheses
Based on the compound's structural motifs and the known pharmacology of pyrazole derivatives, several protein classes emerge as high-priority candidates.
Protein Kinases
The 3-aminopyrazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[4] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7]
Rationale: The 3-amino group can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The rest of the molecule can then occupy the ATP-binding pocket, conferring potency and selectivity.
The Pyrazole Pharmacophore: A Technical Guide to 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL in Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of modern targeted therapeutics, the 1-met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the landscape of modern targeted therapeutics, the 1-methyl-1H-pyrazol-4-yl moiety has emerged as a privileged scaffold, particularly in the design of highly selective kinase inhibitors[1]. Its unique combination of hydrogen-bond dynamics, low lipophilicity, and favorable metabolic stability makes it an ideal pharmacophore for occupying the ATP-binding pockets of hyperactive kinases[2].
This whitepaper provides an in-depth technical analysis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL , a highly versatile bifunctional building block. By possessing both a primary amine for cross-coupling and a secondary alcohol for further functionalization or hydrogen bonding, this molecule enables the rapid synthesis of complex, multi-targeted or mutant-selective inhibitors. We will explore its structural rationale, detail self-validating synthetic workflows, and provide robust protocols for its integration into biochemical assays.
Structural Rationale & Physicochemical Profiling
The architectural value of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL lies in its distinct regional functionalities:
The 1-Methyl-1H-Pyrazole Core: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings but offers superior aqueous solubility and a lower propensity for CYP450-mediated oxidative metabolism. The
N
-methyl group prevents tautomerization, locking the molecule into a single predictable conformation that optimizes edge-face
π−π
interactions within the kinase hinge region[1].
The Propan-1-ol Linker: The flexible three-carbon linker provides the necessary spatial extension to project the terminal amine out of the solvent-exposed channel of a kinase, while the chiral hydroxyl group acts as a critical hydrogen-bond donor/acceptor to backbone residues (e.g., Met793 in EGFR)[1].
The Terminal Primary Amine: A highly nucleophilic site primed for Buchwald-Hartwig amination or
SNAr
reactions with halogenated heteroaromatic cores (such as pyrimidines or quinazolines)[3].
Table 1: Physicochemical Profile
Property
Value
Medicinal Chemistry Implication
Molecular Weight
155.20 g/mol
Highly ligand-efficient; leaves ample MW budget for the core scaffold.
LogP (Calculated)
-0.20
Hydrophilic nature counteracts the lipophilicity of large kinase cores, improving overall drug solubility.
Topological Polar Surface Area
64.1 Ų
Optimal for cellular permeability while avoiding excessive efflux pump liability.
H-Bond Donors / Acceptors
3 / 4
Facilitates robust bidentate interactions within the ATP-binding cleft[2].
De Novo Synthesis & Functionalization Workflows
To utilize this building block, one must either source it commercially or synthesize it de novo. The following protocol outlines a highly controlled, two-step synthesis starting from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 1: Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Causality & Rationale:
The choice of n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) for the deprotonation of acetonitrile is critical. Acetonitrile has a pKa of ~25; using a weaker base results in incomplete enolate formation, while higher temperatures promote the unwanted self-condensation of acetonitrile into diacetonitrile. For the subsequent reduction, Lithium Aluminum Hydride (LiAlH
4
) is selected over catalytic hydrogenation (e.g., Pd/C + H
2
). Aggressive hydrogenation can lead to partial hydrogenolysis of the
N
-methyl group or the benzylic-like alcohol. LiAlH
4
selectively reduces the nitrile to the primary amine without disturbing the heteroaromatic system.
Step-by-Step Methodology:
Enolate Formation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (50 mL) and dry acetonitrile (1.2 eq). Cool the mixture to -78°C using a dry ice/acetone bath.
Deprotonation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes to ensure complete formation of the lithiated acetonitrile species.
Nucleophilic Addition: Slowly add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF. Stir at -78°C for 2 hours, then allow to warm to 0°C.
Quenching & Extraction: Quench the reaction with saturated aqueous NH
4
Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over Na
2
SO
4
and concentrate to yield the intermediate 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Reduction: Dissolve the intermediate in anhydrous THF at 0°C. Carefully add LiAlH
4
(2.0 eq) in small portions. Reflux the mixture for 4 hours.
Fieser Workup (Self-Validating Step): Cool to 0°C. Sequentially add
x
mL water,
x
mL 15% NaOH, and
3x
mL water (where
x
is the mass of LiAlH
4
in grams). This specific workup prevents the formation of unfilterable aluminum emulsions, yielding a crisp white precipitate. Filter through Celite and concentrate to obtain the target amino alcohol.
Caption: Synthesis workflow of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL and downstream coupling.
Application in Kinase Inhibitor Development
The incorporation of the 1-methyl-1H-pyrazol-4-yl moiety has been instrumental in overcoming kinase resistance mutations and improving selectivity profiles.
EGFR T790M Mutants: In the development of third-generation irreversible EGFR inhibitors (e.g., PF-06459988), the pyrazole amine acts as a critical hinge-binding motif. The polarized C-H bond at the 3-position of the pyrazole forms a nonclassical hydrogen bond with the backbone carbonyl of Met793, achieving unprecedented selectivity for the T790M mutant over Wild-Type (WT) EGFR[1].
DDR1/2 & Pim Kinases: Pyrazole-derived amides and quinazolines have demonstrated potent inhibition of Discoidin Domain Receptors (DDRs) for the treatment of idiopathic pulmonary fibrosis[3], as well as Pim kinases (Pim-1/2/3) implicated in acute myeloid leukemia (AML)[4].
Protocol 2: Buchwald-Hartwig Cross-Coupling to Heteroaryl Cores
To attach the building block to a halogenated kinase core (e.g., a 2-chloro-pyrimidine):
Reagents: Combine the heteroaryl chloride (1.0 eq), 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL (1.2 eq), Pd
2
(dba)
3
(0.05 eq), Xantphos (0.1 eq), and Cs
2
CO
3
(2.0 eq) in a microwave vial.
Causality of Catalyst: Xantphos is explicitly chosen for its wide bite angle (111°), which enforces a geometry around the Palladium center that dramatically accelerates reductive elimination while suppressing
β
-hydride elimination. This is critical when coupling primary aliphatic amines to prevent the formation of imine byproducts.
Reaction: Suspend in anhydrous 1,4-dioxane, degas with Argon for 10 minutes, and seal. Heat at 100°C for 12 hours.
Purification: Filter through a silica plug, concentrate, and purify via reverse-phase preparative HPLC.
Caption: Mechanism of action for pyrazole-derived inhibitors intercepting RTK signaling pathways.
Causality & Rationale:
TR-FRET is chosen over standard colorimetric or standard fluorescence assays (like ELISA) due to its time-gated measurement capability. Many pyrazole-containing heterocycles exhibit intrinsic auto-fluorescence in the blue/green spectrum (300-450 nm). By using a Europium (Eu) chelate donor—which has a long emission half-life (milliseconds)—we introduce a 50-100 microsecond delay before reading the emission. This completely allows the short-lived auto-fluorescence background of the small-molecule inhibitor to decay, ensuring a pristine signal-to-noise ratio.
Workflow:
Preparation: Prepare a 384-well low-volume plate. Add 2
μ
L of the pyrazole-inhibitor (serial dilutions in DMSO, final DMSO concentration 1%).
Enzyme Reaction: Add 4
μ
L of the kinase domain (e.g., EGFR T790M) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature.
Initiation: Add 4
μ
L of ATP/Substrate mix (e.g., biotinylated poly-GT peptide). The ATP concentration should be matched to the
Km
of the specific kinase to ensure accurate IC
50
determination[2]. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10
μ
L of detection buffer containing EDTA (to chelate Mg
2+
and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
Readout: Read on a microplate reader equipped with TR-FRET optics (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Table 2: Illustrative Impact of Pyrazole Moieties on Kinase Selectivity
Note: Data represents generalized SAR trends observed when replacing standard phenyl rings with 1-methyl-1H-pyrazol-4-yl moieties in EGFR inhibitor scaffolds[1].
Scaffold Modification
EGFR Wild-Type IC
50
(nM)
EGFR T790M IC
50
(nM)
Selectivity Fold (WT / Mutant)
Standard Phenyl Analog
12.5
45.0
0.27x (Poor)
1-Methyl-1H-pyrazol-4-yl Analog
850.0
5.2
163x (Excellent)
Conclusion
The integration of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL into medicinal chemistry workflows represents a sophisticated approach to solving complex pharmacokinetic and selectivity challenges. By leveraging its unique hydrogen-bonding profile and utilizing robust, self-validating synthetic and analytical protocols, drug development professionals can rapidly advance highly selective kinase inhibitors from the bench to preclinical models.
References
Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, ACS Publications.[1]
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC, National Institutes of Health. [3]
7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [2]
Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8436001B2, Google Patents. [4]
The Discovery and Application of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL in Targeted Therapeutics
Executive Summary In the rapidly evolving landscape of targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of both traditional kinase inhibitors and advanced Proteoly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of both traditional kinase inhibitors and advanced Proteolysis Targeting Chimeras (PROTACs). Among these, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has emerged as a highly privileged, bifunctional pharmacophore.
As a Senior Application Scientist, I have observed that the strategic incorporation of the 1-methyl-1H-pyrazole core provides exceptional physicochemical properties, including metabolic stability and precise hydrogen-bonding vectors[1]. Concurrently, the 3-amino-1-propanol side chain acts as a versatile synthetic handle, enabling modular conjugation. This whitepaper dissects the structural rationale, self-validating synthetic methodologies, and advanced applications of this compound in modern drug discovery.
Structural Biology & Pharmacophore Rationale
The utility of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is rooted in its unique spatial geometry and electronic distribution. When designing inhibitors for kinases such as CDK, JAK, or BTK, the pyrazole ring frequently serves as a critical hinge-binding motif or a solvent-exposed vector[2][3].
The 1-Methyl-1H-Pyrazole Core: The N-methylation prevents unwanted tautomerization, locking the molecule into a single, predictable binding conformation. This structural rigidity is crucial for maintaining high affinity and selectivity against off-target kinases[1][3]. Furthermore, X-ray crystallographic models often reveal that the 1-methyl-1H-pyrazole group projects directly into the solvent environment, making it an ideal anchor point for further functionalization[4].
The 3-Amino-1-Propanol Chain: This bifunctional aliphatic chain provides two orthogonal attachment points. The primary amine allows for facile nucleophilic aromatic substitution (
SNAr
) or Buchwald-Hartwig cross-coupling to heteroaromatic warheads (e.g., pyrimidines or purines). The secondary hydroxyl group at the C1 position acts as an additional hydrogen bond donor/acceptor, which can interact with hydration networks at the lip of the kinase pocket or serve as an ether-linkage point for PROTAC development[2][5].
Quantitative Pharmacophore Profiling
To understand why this building block is favored in lead optimization, we must analyze its physicochemical footprint. By keeping the molecular weight and lipophilicity low, it preserves the "molecular budget" required for attaching bulky E3 ligase ligands in PROTAC design.
Table 1: Physicochemical Properties and Rationale
Property
Value
Medicinal Chemistry Rationale
Molecular Weight
155.20 g/mol
Highly ligand-efficient; leaves ample MW budget for kinase binders and PROTAC linkers.
LogP (predicted)
~ -0.5 to 0.5
Highly hydrophilic; improves the aqueous solubility of typically lipophilic kinase inhibitors.
H-Bond Donors
3 (-OH, -NH
2
)
Facilitates robust hydrogen bonding with solvent molecules or target protein residues.
H-Bond Acceptors
4 (N, N, O, N)
Enhances binding affinity within the ATP hinge region of kinases.
TPSA
~ 65 Ų
Optimal for cellular permeability while maintaining systemic solubility.
Self-Validating Synthetic Methodology
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol requires precise control over carbon-carbon bond formation and selective reduction. The following protocol outlines a robust, two-step sequence utilizing an aldol-type addition followed by a nitrile reduction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
Causality: LDA is a sterically hindered, non-nucleophilic base. It is essential for quantitatively generating the carbanion of acetonitrile without attacking the electrophilic nitrile carbon.
Nitrile Addition: Slowly add anhydrous acetonitrile (1.1 eq). Stir for 45 minutes at -78 °C to ensure complete enolate formation.
Electrophile Addition: Add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) dissolved in 10 mL THF dropwise.
Causality: Maintaining the reaction strictly at -78 °C prevents the retro-aldol reaction and minimizes the self-condensation of the aldehyde, ensuring high regioselectivity.
Validation & Quenching: Monitor the reaction via TLC (DCM:MeOH 9:1). Upon complete consumption of the starting aldehyde (typically 2 hours), quench the reaction with saturated aqueous NH
4
Cl at -78 °C before allowing it to warm to room temperature. Extract with EtOAc, dry over Na
2
SO
4
, and concentrate.
Step 2: Reduction to 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Preparation: In a clean, dry flask, suspend Lithium Aluminum Hydride (LiAlH
4
, 2.0 eq) in anhydrous THF (40 mL) at 0 °C.
Reduction: Dissolve the intermediate from Step 1 in THF and add it dropwise to the suspension.
Causality: LiAlH
4
is a powerful reducing agent required to fully reduce the nitrile to a primary amine without cleaving the newly formed hydroxyl group. The 0 °C temperature controls the exothermic evolution of hydrogen gas.
Reflux: Warm the mixture to room temperature, then heat to reflux for 4 hours.
Fieser Quench (Self-Validation): Cool the reaction to 0 °C. Sequentially add
x
mL of water,
x
mL of 15% NaOH, and
3x
mL of water (where
x
is the mass of LiAlH
4
in grams).
Causality: This specific quenching sequence is critical. It traps the aluminum salts into a granular, easily filterable white precipitate, preventing the formation of intractable emulsions during extraction and ensuring high product recovery.
Isolation: Filter the mixture through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo. Purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to yield the pure amino-alcohol.
Fig 1. Step-by-step synthetic workflow of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Application in PROTAC Degrader Design
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from target inhibition to target degradation. A successful PROTAC requires a target binder, a linker, and an E3 ligase ligand.
Because the 1-methyl-1H-pyrazole group is frequently exposed to the solvent environment when bound to targets like the Bromodomain and Extra-Terminal (BET) proteins or Bruton's Tyrosine Kinase (BTK), it is an exceptional site for anchoring a chemical linker[4][5].
By utilizing 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, medicinal chemists can attach the primary amine to the kinase-binding warhead, leaving the secondary hydroxyl group available for O-alkylation. This allows for the attachment of PEG or alkyl linkers that recruit Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases without disrupting the primary binding affinity of the warhead[4].
Fig 2. Logical architecture of PROTACs utilizing the pyrazole amino-alcohol scaffold.
Comparative Linker Strategies
The choice of attachment point on the building block drastically alters the trajectory of the linker, which in turn dictates the stability of the ternary complex (Target-PROTAC-E3). Table 2 summarizes the impact of different conjugation strategies using this specific scaffold.
Table 2: Comparative Linker Attachment Strategies in PROTAC Design
Attachment Point
Linker Chemistry
Target E3 Ligase
Impact on Degradation Efficiency
Primary Amine (C3)
Amidation (Amide bond)
Cereblon (CRBN)
High; rigidifies the linker trajectory, enhancing ternary complex stability.
Hydroxyl (C1)
O-Alkylation (Ether bond)
VHL
Very High; maintains the basicity of the amine for kinase binding while projecting the linker directly into the solvent[4].
Pyrazole N1
N-Alkylation
N/A
Poor; replacing the methyl group often disrupts the critical hinge-binding vector, leading to a loss of target affinity[3].
Conclusion
The discovery and integration of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol into medicinal chemistry workflows represents a masterclass in rational drug design. By combining the metabolic stability and precise binding vectors of the 1-methylpyrazole core with the synthetic versatility of a bifunctional aliphatic chain, this molecule serves as a critical linchpin in the development of next-generation kinase inhibitors and PROTAC degraders. As targeted protein degradation continues to mature, the strategic utilization of solvent-exposed, bifunctional scaffolds like this will remain paramount.
References
[2] Title: Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers
Source: PMC (nih.gov)
URL:
[4] Title: Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression
Source: PMC (nih.gov)
URL:
[5] Title: Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases
Source: ACS Publications
URL:
[3] Title: WO2009054941A1 - Therapeutic compounds
Source: Google Patents
URL:
[1] Title: Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3 -yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met with High Protein Kinase Selectivity
Source: ResearchGate
URL:
Comprehensive Safety and Handling Guide: 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Executive Summary 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Weight: 155.20 g/mol ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR modul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Weight: 155.20 g/mol ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and advanced agrochemicals. Structurally, it merges an electron-rich 1-methylpyrazole core with a 1,3-amino alcohol aliphatic chain. This unique topology presents specific handling challenges: the primary amine drives extreme hygroscopicity and atmospheric reactivity, while the pyrazole ring dictates specific solvent compatibilities and toxicological profiles. This whitepaper provides a causality-driven framework for the safe handling, storage, and experimental manipulation of this compound.
Physicochemical Profiling & Causality
To master the handling of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, one must understand the independent and synergistic behaviors of its two primary functional moieties.
The 1,3-Amino Alcohol Motif: The proximity of the primary amine and the secondary alcohol allows for intramolecular hydrogen bonding. While this stabilizes the molecule's conformation, the primary amine remains a potent nucleophile and a strong base. It will readily absorb moisture and carbon dioxide from the ambient atmosphere to form stable, insoluble carbamate salts[1].
The 1-Methylpyrazole Core: The N-methyl substitution prevents tautomerization, locking the electronic structure. The pyrazole is electron-rich, making the C4 position (where the propanol chain is attached) relatively stable. However, the benzylic-like secondary hydroxyl group can undergo elimination under strongly acidic conditions, yielding a conjugated allylic amine[2].
Primary degradation pathways driven by the 1,3-amino alcohol and pyrazole moieties.
Hazard Assessment & Safety Protocols
Because specific toxicological data for highly specialized intermediates can be sparse, safety protocols must be extrapolated from the compound's primary substructures. The aliphatic primary amine moiety renders the compound highly corrosive, while the pyrazole core introduces specific organ toxicities[1][2].
Synthesized Quantitative Hazard Profile
The following table synthesizes the physicochemical and hazard data of the two functional halves to establish the expected profile of the intact molecule.
Skin Protection: Amines are basic; they saponify skin lipids, leading to severe, penetrating burns (liquefactive necrosis)[3]. Standard latex gloves are insufficient. Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness) must be used.
Eye Protection: Due to the risk of irreversible ocular damage (H318), tightly fitting chemical splash goggles and a face shield are mandatory.
Ventilation: All manipulations must occur within a certified Class II fume hood to mitigate respiratory irritation from the pyrazole moiety (H335).
Causality: The primary amine rapidly absorbs atmospheric CO2. Weighing in ambient air leads to immediate mass inaccuracies (due to water/CO2 weight gain) and degraded stock solutions.
Preparation: Purge a glovebox or an analytical balance enclosure with dry Argon.
Taring: Tare a pre-dried, amber glass vial equipped with a PTFE-lined septum cap.
Transfer: Transfer the compound using a static-free, grounded spatula. Amines frequently hold static charges that can cause the powder/viscous oil to scatter.
Sealing: Hermetically seal the vial before removing it from the inert atmosphere.
Solvation: Inject anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) directly through the septum using a purged syringe to prepare the stock solution.
Causality: In drug discovery, the primary amine usually requires protection before manipulating the pyrazole or alcohol. The goal is to protect the amine (NH2) without acylating the secondary alcohol (OH).
Dissolution: Dissolve 1.0 equivalent of the compound in anhydrous DCM under Argon.
Basification: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge protons, keeping the primary amine deprotonated and highly nucleophilic.
Thermal Control: Cool the reaction to 0°C using an ice bath. Rationale: Lower temperatures kinetically favor N-acylation over O-acylation, ensuring strict chemoselectivity.
Addition: Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc2O) dropwise.
Self-Validation Loop (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Logic: Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). If the spot turns purple, unreacted starting material remains. If the spot remains colorless (but UV active due to the pyrazole), the protection is complete.
Workup: Quench with saturated aqueous NaHCO3 to destroy excess Boc2O, and extract with DCM.
Chemoselective N-Boc protection workflow with self-validating TLC feedback loop.
References
PubChem. "1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255". National Center for Biotechnology Information.[Link]
PubChem. "3-Amino-1-propanol | C3H9NO | CID 9086". National Center for Biotechnology Information.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press.[Link]
Occupational Safety and Health Administration. "Laboratory Safety Guidance". OSHA.[Link]
Application Note: Synthesis Protocol for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Introduction & Mechanistic Rationale The 1-aryl-3-aminopropan-1-ol structural motif is a highly privileged pharmacophore prevalent in central nervous system (CNS) therapeutics, including selective serotonin and norepinep...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1-aryl-3-aminopropan-1-ol structural motif is a highly privileged pharmacophore prevalent in central nervous system (CNS) therapeutics, including selective serotonin and norepinephrine reuptake inhibitors (SNRIs). Incorporating a 1-methyl-1H-pyrazole core into this scaffold enhances the molecule's aqueous solubility, lowers its lipophilicity (LogP), and provides metabolic stability against cytochrome P450-mediated oxidation compared to traditional phenyl rings[1].
This application note details a robust, two-step convergent synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol starting from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9)[2].
The synthetic strategy relies on two highly controlled transformations:
Cyanomethylation (Aldol-Type Addition): The generation of a cyanomethyl anion from acetonitrile using lithium diisopropylamide (LDA), followed by nucleophilic attack on the pyrazole carbaldehyde to form a
β
-hydroxy nitrile[3].
Chemoselective Nitrile Reduction: The conversion of the intermediate
β
-hydroxy nitrile to the
γ
-amino alcohol using a mild sodium borohydride/nickel(II) chloride (
NaBH4/NiCl2
) system. This method is specifically chosen over lithium aluminum hydride (
LiAlH4
) to prevent retro-aldol cleavage or elimination of the secondary hydroxyl group[4].
Retrosynthetic Workflow & Reaction Pathway
Figure 1: Two-step convergent synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
Causality & Design Choices:
Acetonitrile has a pKa of ~25, requiring a strong, non-nucleophilic base like LDA for quantitative deprotonation. The reaction must be strictly maintained at -78 °C. If the temperature rises, the cyanomethyl anion will undergo a Thorpe-Ziegler self-condensation, drastically reducing the yield of the desired cross-aldol product[3].
Protocol:
Preparation of LDA: To an oven-dried, argon-purged round-bottom flask, add anhydrous tetrahydrofuran (THF) (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.
Anion Generation: Add anhydrous acetonitrile (1.2 equiv) dropwise to the LDA solution over 10 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the cyanomethyl lithio-species.
Electrophilic Addition: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
Reaction Maturation: Stir the reaction at -78 °C for 2 hours. Monitor the disappearance of the aldehyde via TLC (Eluent: 70% EtOAc/Hexanes; visualized by UV and KMnO
4
stain).
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (
NH4Cl
) solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 50-80% EtOAc in Hexanes) to afford the pure
β
-hydroxy nitrile.
Step 2: Chemoselective Reduction to the
γ
-Amino Alcohol
Causality & Design Choices:
While
LiAlH4
is a traditional reagent for nitrile reduction, its strong basicity can deprotonate the
β
-hydroxyl group, leading to retro-aldol fragmentation. Instead, we utilize
NaBH4
in the presence of
NiCl2⋅6H2O
. This combination generates nickel boride (
Ni2B
) in situ, a highly active heterogeneous catalyst that rapidly and chemoselectively reduces the nitrile to a primary amine via an imine intermediate, leaving the pyrazole ring and the hydroxyl group fully intact[4].
Protocol:
Reaction Setup: Dissolve the purified 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv) in HPLC-grade Methanol (15 mL/mmol). Add Nickel(II) chloride hexahydrate (
NiCl2⋅6H2O
, 0.2 equiv) to the solution. The mixture will appear clear green.
Reduction: Cool the reaction flask to 0 °C in an ice-water bath. Carefully add Sodium Borohydride (
NaBH4
, 4.0 equiv) in small portions over 20 minutes.
Critical Observation: The addition is highly exothermic and accompanied by vigorous hydrogen gas evolution. The solution will immediately turn pitch black, indicating the formation of the active
Ni2B
catalyst.
Maturation: Remove the ice bath and allow the black suspension to stir at room temperature for 4 hours. Monitor completion via TLC (ninhydrin stain for primary amine detection).
Workup: Quench the remaining
NaBH4
by carefully adding water (2 mL). To remove the finely dispersed black nickel boride, filter the entire mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with Methanol (3 × 15 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the resulting residue in a minimal amount of water and extract with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) or utilize a catch-and-release strong cation exchange (SCX) cartridge to isolate the pure
γ
-amino alcohol.
A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Detailed Application Note and Protocol Guide.
Introduction & Molecular Causality
The purification of highly polar, nitrogen-rich heterocycles presents a classical challenge in synthetic and analytical chemistry. 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is a bifunctional molecule featuring a primary amine, a secondary alcohol, and a 1-methylpyrazole ring.
From a chromatographic perspective, this structural triad creates severe separation bottlenecks:
High Polarity & Low LogP: The combination of the hydroxyl and amino groups renders the molecule highly hydrophilic, leading to poor retention on standard reversed-phase (C18) columns.
Basic Primary Amine (pKa ~9.5): In normal-phase chromatography, the basic amine acts as a strong hydrogen-bond donor and ion-exchanger with acidic silanol groups (Si-OH) on bare silica, causing irreversible adsorption or severe peak tailing [1, 2].
Aromatic Heterocycle: The pyrazole ring offers
π−π
interaction potential but is also slightly basic, further complicating the retention mechanism.
To achieve high purity (>98%) suitable for drug development, the chromatographic strategy must actively suppress these unwanted secondary interactions. This guide details three field-proven methodologies—Normal-Phase Silica with Basic Modifiers, High-pH Reversed-Phase Liquid Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—explaining the mechanistic causality behind each protocol.
Chromatographic Workflow Selection
The choice of purification method depends heavily on the scale of the synthesis and the required purity of the final active pharmaceutical ingredient (API) or intermediate.
Figure 1: Decision matrix for selecting the optimal chromatographic purification modality based on scale.
Bare silica gel is acidic (pKa ~4.5–5.0). When 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL passes through a silica column, its primary amine (pKa ~9.5) becomes protonated by the silanols, forming a strong electrostatic bond. This causes the compound to streak down the column rather than eluting as a sharp band. To circumvent this, a basic modifier such as aqueous ammonia (
NH4OH
) or triethylamine (TEA) must be added to the mobile phase to dynamically deactivate the silanols [1, 2].
Figure 2: Mechanism of silanol-induced tailing and its mitigation via basic modifiers.
Protocol: Silica Gel Purification with Basic Modifiers
Self-Validation Check: Before running the column, run a Thin Layer Chromatography (TLC) plate in the proposed solvent system. If the spot shape is a teardrop, increase the modifier concentration by 0.5%.
Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / 28% Aqueous Ammonium Hydroxide (
NH4OH
) in a ratio of 90:9:1 (v/v/v). Note: Ensure the DCM is stabilized and the mixture is thoroughly homogenized.
Column Packing: Slurry-pack the silica gel (230–400 mesh) using the prepared mobile phase. The ammonia in the slurry will pre-deactivate the silica column.
Sample Loading: Dissolve the crude 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL in a minimum volume of the mobile phase. If solubility is poor, use pure MeOH for loading, but keep the volume strictly minimized to prevent band broadening.
Elution: Run the column under positive pressure (flash chromatography). Collect fractions in small volumes.
Detection & Isolation: Spot fractions on a TLC plate and stain with Ninhydrin (which reacts with the primary amine to form a purple spot). Pool the pure fractions and evaporate under reduced pressure at 40°C.
Pillar II: Reversed-Phase HPLC (High pH Strategy)
The Causality of pH-Driven Retention
In standard RP-HPLC (using 0.1% Formic Acid or TFA), the primary amine of the target molecule is fully protonated (
NH3+
). This charged species is highly polar and will elute in the void volume (
t0
) of a standard C18 column. To achieve retention, the mobile phase pH must be raised at least 1-2 units above the amine's pKa (target pH 10.5–11.0) to ensure the molecule remains in its neutral, lipophilic free-base form [4].
Protocol: High-pH RP-HPLC
Critical Requirement: Standard silica-based C18 columns dissolve at pH > 8. You must use a hybrid-silica or polymer-based column designed for high-pH applications (e.g., Waters XBridge C18).
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (
NH4HCO3
) solution in LC-MS grade water. Adjust the pH to 10.5 using concentrated ammonium hydroxide. Filter through a 0.22 µm membrane.
Column Setup: Install a high-pH tolerant C18 column (e.g., 5 µm, 4.6 x 150 mm for analytical; 19 x 150 mm for semi-prep).
Gradient Elution:
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B: Acetonitrile (MeCN)
Gradient: 2% B to 40% B over 15 minutes. (The pyrazole and propanol backbone will provide sufficient hydrophobic interaction for retention at this pH).
Detection: Monitor via UV at 210 nm (for the pyrazole ring) and ELSD or MS (Positive ESI mode, monitoring for
[M+H]+=156.1
).
If the compound is too polar even for high-pH C18, HILIC is the gold standard for aliphatic amino alcohols [3]. HILIC operates via a water-enriched layer immobilized on a polar stationary phase. The highly polar 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL partitions into this aqueous layer. Unlike RP-HPLC, the mobile phase starts with high organic content (>90% MeCN), and elution is driven by increasing the aqueous buffer concentration.
Protocol: HILIC-MS Purification
Stationary Phase: Select an Amide-bonded or bare silica HILIC column (e.g., 3 µm, 2.1 x 100 mm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (At pH 3, the amine is protonated, maximizing its polarity and retention in HILIC).
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 95% B and hold for 2 minutes. Linearly decrease to 60% B over 10 minutes.
Equilibration: Self-Validation Check: HILIC columns require extensive equilibration. Flush with at least 20 column volumes of starting conditions (95% B) before the first injection to ensure reproducible retention times[2, 3].
Quantitative Data Presentation: Method Comparison
To facilitate rapid decision-making, the parameters and mechanistic advantages of each purification modality are summarized below.
Parameter
Normal-Phase (Silica)
High-pH RP-HPLC
HILIC
Stationary Phase
Bare Silica Gel (230-400 mesh)
Hybrid C18 (High pH tolerant)
Amide or Bare Silica (HPLC)
Mobile Phase
DCM / MeOH /
NH4OH
Water (pH 10.5 buffer) / MeCN
MeCN / Water (pH 3.0 buffer)
Analyte State
Neutral / Free Base
Neutral / Free Base
Cationic (Protonated Amine)
Retention Mechanism
Adsorption / H-Bonding
Hydrophobic Partitioning
Aqueous Layer Partitioning
Best Used For
Bulk crude purification (>1g)
Impurity profiling, Semi-prep
Highly polar degradation products
Primary Limitation
Lower resolution, toxic solvents
Requires specialized columns
Long column equilibration times
References
Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen (Details HILIC principles for aliphatic amino alcohols). Retrieved from:[Link]
Bhushan, R., & Lal, M. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography. AKJournals. Retrieved from:[Link]
Method
Application Note: Utilizing 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol in Kinase Inhibitor Screening
Executive Summary Protein kinases are central regulatory nodes in cellular signaling, making them highly sought-after targets in oncology and autoimmune therapies. The pyrazole ring is a privileged pharmacophore in kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Protein kinases are central regulatory nodes in cellular signaling, making them highly sought-after targets in oncology and autoimmune therapies. The pyrazole ring is a privileged pharmacophore in kinase inhibitor design, serving as a fundamental framework in multiple FDA-approved drugs (e.g., Ruxolitinib, Crizotinib)[1]. This application note details the structural advantages, synthetic workflows, and screening protocols for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol —a versatile, bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding pocket of kinases such as c-Met and JAK[2].
Mechanistic Rationale & Structural Deconstruction
The efficacy of a kinase inhibitor heavily relies on its ability to form stable interactions within the highly conserved ATP-binding site. The architecture of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol provides three distinct mechanistic advantages:
The Pyrazole Hinge-Binder: The sp2-hybridized nitrogen of the pyrazole ring acts as a precise hydrogen-bond acceptor, interacting directly with the backbone amides (e.g., Met/Leu residues) in the kinase hinge region[2].
The 1-Methyl Lock: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which can dilute binding affinity and complicate Structure-Activity Relationship (SAR) interpretation. The N-methylation locks the heterocycle into a single, active tautomeric state. Furthermore, masking this hydrogen-bond donor improves metabolic stability against P450 oxygenases and enhances membrane permeability[1]. In specific targets like CDK2 or c-Met, this methyl group sterically guides the binding interactions to improve kinase selectivity[2][3].
The 3-Amino-1-Propanol Vector: The aliphatic tail serves a dual purpose. Synthetically, the terminal primary amine is a highly reactive nucleophile, ideal for rapid library generation via amide coupling. Structurally, the propanol chain acts as a flexible vector directing the hydroxyl group toward the solvent-exposed channel or the ribose-binding pocket. The -OH group can form critical hydrogen bonds with the catalytic lysine or the aspartate of the DFG motif, significantly increasing target residence time.
Fig 1. Fragment-based drug discovery workflow utilizing the pyrazole building block.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols integrate causality-driven steps and self-validating quality control (QC) gates.
Protocol A: High-Throughput Library Synthesis via Amide Coupling
Causality: To rapidly generate a screening library, the primary amine of the building block is coupled with a diverse array of carboxylic acid-containing scaffolds. HBTU is selected as the coupling reagent due to its high efficiency and minimal racemization, while DIPEA acts as a non-nucleophilic base to maintain the optimal pH for amide bond formation.
Preparation: Dispense 100 µL of 0.1 M carboxylic acid monomers (in anhydrous DMF) into a 96-well deep-well plate.
Activation: Add 100 µL of 0.12 M HBTU and 100 µL of 0.3 M DIPEA to each well. Incubate at room temperature for 15 minutes to form the active ester.
Coupling: Add 100 µL of 0.1 M 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol to each well. Seal the plate and agitate at 400 rpm for 12 hours at room temperature.
Self-Validating QC Gate: Perform LC-MS analysis on 5 randomly selected wells. Validation Criteria: The reaction is deemed successful only if the target mass is detected with >95% UV purity. If unreacted amine remains, re-evaluate the moisture content of the DMF, as hydrolysis of the active ester outcompetes amidation.
Purification: Purify the library via preparative HPLC and lyophilize the resulting fractions.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because the delayed emission of the Europium (Eu) chelate eliminates short-lived background auto-fluorescence from the library compounds, drastically reducing false positives.
Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Plating: Transfer 100 nL of the purified pyrazole-derivative library (in 100% DMSO) into a 384-well low-volume white microplate. Include DMSO-only wells as negative controls and 1 µM Staurosporine as a positive control.
Enzyme/Substrate Addition: Add 5 µL of a 2X master mix containing the target kinase (e.g., c-Met or JAK1) and the biotinylated peptide substrate. Incubate for 15 minutes to allow pre-binding of the inhibitor to the ATP pocket.
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes.
Readout & Self-Validation: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the controls. Validation Criteria: A Z'-factor ≥ 0.5 is strictly required to validate the assay plate; plates falling below this threshold indicate high variance and must be discarded.
Fig 2. Inhibition of RTK signaling pathways (c-Met/JAK) by pyrazole-derived kinase inhibitors.
Quantitative Profiling & SAR Data
The following table summarizes the structure-activity relationship (SAR) progression, demonstrating why the functionalized propanol tail is superior to simple pyrazole fragments during hit-to-lead optimization.
Scaffold / Fragment
Target Kinase
IC₅₀ (µM)
Ligand Efficiency (LE)
Lipophilic Ligand Efficiency (LLE)
Mechanistic Observation
1H-Pyrazole
c-Met / JAK
>100
N/A
N/A
Weak hinge binding; multiple tautomers dilute affinity.
1-Methyl-1H-pyrazole
c-Met / JAK
45.2
0.32
2.1
Locked tautomer improves binding trajectory and metabolic stability.
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
c-Met / JAK
8.5
0.41
4.5
Hydroxyl group forms critical H-bond with DFG-aspartate.
Optimized Lead (Post-Coupling)
c-Met / JAK
0.012
0.38
5.8
Core scaffold extended into hydrophobic pocket II.
Data Interpretation: Moving from an unsubstituted pyrazole to the 1-methyl variant improves Ligand Efficiency (LE) by locking the active tautomer[2]. The integration of the 3-amino-propan-1-ol tail drastically improves both the IC₅₀ and Lipophilic Ligand Efficiency (LLE), proving that the hydroxyl group makes productive, water-displacing contacts within the kinase pocket without adding excessive lipophilicity.
References
Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. URL:[Link]
Cui, J. J., et al. (2022). "Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met with High Protein Kinase Selectivity." Molecules. URL:[Link]
Application Note: 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol as a Privileged Fragment in Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Protein-Protein Interaction (PPI) Modul...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Protein-Protein Interaction (PPI) Modulators
Executive Summary & Structural Rationale
In the landscape of modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol represents a highly versatile, bifunctional building block designed for rapid library generation and optimal target engagement.
The structural architecture of this fragment provides two distinct pharmacological advantages:
The 1-Methyl-1H-Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for aromatic rings and as critical hydrogen-bond acceptors in the hinge region of kinases[1]. The N-methyl group enhances metabolic stability, prevents tautomerization, and acts as a hydrophobic vector to fill small lipophilic pockets[2].
The 3-Amino-1-propanol Side Chain: This flexible vector provides a secondary hydroxyl group for localized hydrogen bonding (often interacting with solvent-exposed regions or backbone amides) and a terminal primary amine. The primary amine serves as a highly reactive synthetic handle, enabling rapid, chemoselective diversification without the need for complex protecting-group strategies [3].
Physicochemical Profiling & Rule of Three (Ro3) Compliance
To ensure that a fragment can be successfully optimized into a lead compound without inflating molecular weight or lipophilicity beyond drug-like parameters (Lipinski's Rule of Five), it must strictly adhere to the "Rule of Three" (Ro3). As demonstrated in Table 1 , this pyrazole derivative is an ideal FBDD starting point.
Table 1: Physicochemical Properties of the Base Fragment
Property
Value
Ro3 Threshold
Assessment
Molecular Formula
C₇H₁₃N₃O
N/A
N/A
Molecular Weight (MW)
155.20 g/mol
≤ 300 Da
Optimal
cLogP
-0.70
≤ 3.0
Optimal (Highly soluble)
H-Bond Donors (HBD)
3 (-OH, -NH₂)
≤ 3
Compliant
H-Bond Acceptors (HBA)
3 (N, N, O)
≤ 3
Compliant
Rotatable Bonds
4
≤ 3 (Flexible)
Acceptable
Note: The high hydrophilicity (negative cLogP) ensures excellent aqueous solubility for high-concentration biophysical screening (e.g., SPR, NMR), preventing false positives caused by compound aggregation.
Standardized Protocol: Fragment Elaboration & Biophysical Screening
The following self-validating workflow details the transition from the base fragment to a validated hit. The protocol is designed to embed causality into every step, ensuring that experimental choices are driven by chemical logic and structural biology.
Phase 1: Chemoselective Library Generation
Causality: The primary amine is significantly more nucleophilic than the secondary hydroxyl group. This differential reactivity is exploited to generate amides, ureas, and sulfonamides rapidly, leaving the hydroxyl group free to engage the biological target.
Step 1.1: Reaction Setup. Dissolve 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to ensure the amine remains fully deprotonated.
Step 1.2: Derivatization. Slowly add the chosen electrophile (e.g., a substituted sulfonyl chloride or carboxylic acid with HATU) (1.1 eq) at 0°C. Stir for 2 hours, warming to room temperature.
Step 1.3: Self-Validating Quality Control (LC-MS).
Action: Analyze the crude mixture via LC-MS.
Validation: The presence of a single major peak corresponding to the [M+H]⁺ of the mono-functionalized product confirms chemoselectivity. If a di-functionalized mass is detected, the electrophile was too reactive, and the reaction temperature must be lowered.
Causality: Fragments typically exhibit low binding affinities (
Kd
in the 100 µM to 1 mM range). Traditional biochemical assays often miss these weak interactions. SPR provides real-time, mass-based detection capable of capturing rapid on/off rates [4].
Step 2.1: Surface Immobilization. Immobilize the target protein (e.g., a target kinase) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Response Units (RU) is achieved.
Step 2.2: Self-Validating System Control.
Action: Inject a known, well-characterized reference inhibitor before screening the fragment library.
Validation: If the reference compound fails to produce the expected theoretical
Rmax
, the protein has denatured during immobilization, and the chip must be discarded.
Step 2.3: Fragment Injection. Inject the synthesized library compounds at a single high concentration (e.g., 500 µM) in running buffer containing 5% DMSO.
Step 2.4: Kinetic Profiling. For hits exceeding the RU threshold, perform a multi-cycle kinetic analysis (concentration series from 15.6 µM to 1 mM) to determine the exact
Kd
.
Causality: The 1-methyl-1H-pyrazole core is pseudo-symmetric and can adopt multiple orientations within a binding pocket. Empirical structural validation is mandatory to determine the exact spatial coordinates of the propan-1-ol hydroxyl group, ensuring that subsequent synthetic growth is accurately vectored.
Step 3.1: Crystal Soaking. Soak apo-protein crystals in a mother liquor containing 5-10 mM of the validated fragment hit for 24-48 hours.
Step 3.2: Data Collection & Refinement. Collect diffraction data. Self-Validation: A clear
Fo−Fc
electron density map at the binding site confirms occupancy. If the density is ambiguous, the fragment concentration must be increased, or co-crystallization should be attempted.
Step 3.3: Structure-Guided Growth. Utilize the 3D coordinates to design next-generation molecules. The hydroxyl group can be converted into an ether or carbamate to reach adjacent affinity pockets, driving the
Kd
from the micromolar to the nanomolar range.
Fragment Hit vs. Optimized Lead Metrics
To quantify the success of the FBDD campaign, track the evolution of the fragment using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Table 2: Target Metrics for Hit-to-Lead Progression
Metric
Base Fragment Hit
Target Optimized Lead
Causality / Rationale
Binding Affinity (
Kd
)
100 µM – 1 mM
< 10 nM
Vector growth accesses new H-bond networks.
Ligand Efficiency (LE)
> 0.30 kcal/mol/HA
> 0.30 kcal/mol/HA
Ensures binding energy grows proportionally with size.
Lipophilic Efficiency (LLE)
> 3.0
> 5.0
Prevents the reliance on non-specific hydrophobic bulk.
Mechanistic FBDD Workflow Visualization
The following diagram illustrates the iterative, structure-guided feedback loop utilized when developing drugs from the 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol fragment.
Fig 1: Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the pyrazole amino-alcohol.
References
Amino-pyrazoles in medicinal chemistry: a review. International Journal of Molecular Sciences, 24(9), 7834 (2023).
URL:[Link]
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388 (2009).
URL:[Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708 (2022).
URL:[Link]
Application Note: A Strategic Approach to Assay Development for Determining the Biological Activity of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
An Application Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to characterize the biologica...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to characterize the biological activity of the novel compound, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. Given the absence of established biological targets for this molecule, we present a strategic, tiered approach beginning with broad-spectrum screening and progressing to detailed mechanistic studies. This document furnishes detailed protocols, explains the rationale behind experimental design, and outlines the critical parameters for assay validation in accordance with industry best practices and regulatory expectations.
Introduction: The Challenge of a Novel Chemical Entity
The compound 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL belongs to the pyrazole class of heterocyclic compounds. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[1][2][3][4] The specific biological target and mechanism of action for this particular molecule are not yet defined in the public domain, presenting a typical challenge in early-stage drug discovery.
The primary objective of this application note is to provide a logical, evidence-based workflow for researchers to systematically investigate the compound's activity. This involves developing and validating a series of assays to identify its molecular target, quantify its potency and efficacy, and confirm its effects in a physiologically relevant cellular context.
The Assay Development Strategy: A Tiered, Funnel-Based Approach
A successful drug discovery program for a novel compound follows a structured path from initial hit identification to preclinical candidate selection.[5][6] We advocate for a tiered strategy that efficiently filters compounds and generates increasingly detailed biological information at each stage. This approach balances throughput with biological relevance, starting with controlled, high-throughput biochemical assays and progressing to more complex, lower-throughput cell-based systems.[7]
Figure 1: A tiered workflow for characterizing a novel compound.
Part I: Biochemical Assays - Direct Target Interaction
Biochemical assays are indispensable for initial screening as they measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[7][8] This approach minimizes the complexities of cellular systems (e.g., membrane permeability, metabolism), providing a clean and direct readout of target modulation. Given that many pyrazole derivatives are known kinase inhibitors, a generic enzyme inhibition assay serves as an excellent starting point.[9]
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays quantify the ability of a test compound to reduce the activity of a specific enzyme. The rate of the enzymatic reaction, typically the conversion of a substrate to a product, is measured in the presence and absence of the inhibitor. The product can be designed to be chromogenic, fluorogenic, or luminescent for easy detection with a microplate reader.
Figure 2: Principle of a competitive enzyme inhibition assay.
Protocol: Determination of IC₅₀ for a Putative Kinase Target
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[10][11]
Materials:
Purified recombinant kinase (e.g., from a commercial vendor)
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations. A typical starting concentration for the top of the curve might be 100 µM.
Assay Setup (in a 384-well plate):
Add 1 µL of the serially diluted compound (or DMSO for vehicle control) to the appropriate wells.
Add 5 µL of the enzyme solution (prepared in assay buffer at 2X the final concentration).
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[10]
Initiate Reaction:
Add 5 µL of the substrate/ATP mixture (prepared in assay buffer at 2X the final concentration) to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.
Incubate for the determined linear reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
Detect Signal:
Stop the enzymatic reaction and measure product formation by adding the detection reagent according to the manufacturer's protocol. For an ADP-Glo™ assay, this involves a two-step addition to first deplete remaining ATP and then convert the generated ADP to ATP, which drives a luciferase reaction.
Measure luminescence on a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Expected Data and Interpretation
The primary output is an IC₅₀ value. A lower IC₅₀ indicates higher potency.
Compound
Target Kinase
IC₅₀ (nM)
Hill Slope
R²
Test Compound
Kinase A
75.2
1.1
0.992
Test Compound
Kinase B
>10,000
N/A
N/A
Test Compound
Kinase C
850.6
0.9
0.987
Staurosporine
Kinase A
5.8
1.0
0.995
Table 1: Example of IC₅₀ data from a primary biochemical screen.
This data suggests the compound is a potent and selective inhibitor of Kinase A over Kinase B, with moderate activity against Kinase C.
Part II: Cell-Based Assays - Confirming Activity in a Biological Context
While biochemical assays are excellent for primary screening, they do not account for cellular processes like membrane transport, off-target effects, or cytotoxicity.[7][12] Cell-based assays are therefore a critical next step to validate hits in a more physiologically relevant system.[13][14]
Principle of a Cellular Target Engagement Assay
A target engagement assay confirms that the compound can enter a cell and bind to its intended target. The NanoBRET™ Target Engagement assay (Promega) is a powerful method that measures compound binding at a specific protein target in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled energy transfer molecule (tracer) that reversibly binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Figure 3: Principle of a competitive cell-based target engagement assay.
Protocol: Cellular Target Engagement using NanoBRET™
Materials:
HEK293 cells (or other suitable cell line)
Cell line stably or transiently expressing the NanoLuc®-Kinase A fusion protein
Opti-MEM™ I Reduced Serum Medium (Gibco)
NanoBRET™ Tracer specific for the kinase family
Test Compound and Control Inhibitor
NanoBRET™ Nano-Glo® Substrate
White, opaque 96-well cell culture plates
Procedure:
Cell Plating:
Seed the NanoLuc®-Kinase A expressing cells into a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment:
Prepare serial dilutions of the test compound in Opti-MEM.
Remove the culture medium from the cells and add the compound dilutions.
Tracer Addition:
Immediately add the NanoBRET™ Tracer (at its predetermined optimal concentration) to all wells.
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium with the target protein.
Signal Detection:
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
Add the substrate to all wells.
Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.
Data Analysis:
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
Normalize the data to vehicle (0% inhibition) and a high concentration of control inhibitor (100% inhibition).
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the cellular EC₅₀.
Part III: Assay Validation - Ensuring Data Integrity and Trustworthiness
Assay validation is the process of establishing, through objective evidence, that an assay is suitable for its intended purpose.[15] It is a regulatory requirement and essential for ensuring that the data generated is reliable, reproducible, and accurate.[16][17] The key validation parameters are defined by guidelines from bodies like the FDA and ICH.[18][19]
Parameter
Definition
Acceptance Criteria (Typical)
Accuracy
The closeness of the measured value to the true value.
Recovery of spiked controls should be within 85-115% of the nominal value.
Precision
The degree of agreement among individual test results (repeatability and reproducibility).
Coefficient of Variation (%CV) should be <15% for intra- and inter-assay measurements.
Selectivity
The ability to measure the analyte of interest without interference from other substances.
No significant signal contribution from matrix components or related but inactive molecules.
Linearity & Range
The ability to produce results directly proportional to the analyte concentration over a defined interval.
Correlation coefficient (R²) of the standard curve should be ≥0.99.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time).
%CV of results under varied conditions should remain within acceptable limits (<20%).
Limit of Quantitation (LOQ)
The lowest concentration that can be measured with acceptable accuracy and precision.
Signal should be distinguishable from background with precision and accuracy within 20%.
Table 2: Key parameters for analytical and bioanalytical method validation.[15][19]
Conclusion and Future Directions
This application note outlines a strategic and phased approach to elucidating the biological activity of the novel compound 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. By starting with broad biochemical screens and progressing to specific cell-based target engagement and functional assays, researchers can efficiently identify the molecular target and characterize the compound's potency and cellular efficacy. Rigorous assay validation at each step is paramount to ensure the generation of high-quality, reliable data. The results from this workflow will provide a solid foundation for further lead optimization, mechanism of action studies, and the ultimate advancement of a promising new chemical entity toward preclinical development.
References
BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? Retrieved from [Link]
Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
Swinney, D. C. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Taylor & Francis Online. Retrieved from [Link]
Mire-Sluis, A., et al. (2013, October 7). A guide for potency assay development of cell-based product candidates. Biologicals. Retrieved from [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
Kuzmanov, U., et al. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
Sygnature Discovery. Assay Development. Retrieved from [Link]
da Silva, L. C. N., et al. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]
National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
SAMDI Tech. (2020, May 1). Disrupting Drug Discovery From Assay Development to Lead Compound. Retrieved from [Link]
Williams, K., et al. (2015). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Chem Help ASAP. (2023, August 15). types of assays used in early drug discovery. YouTube. Retrieved from [Link]
Infinix Bio. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
Vitale, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
Wang, Y., et al. (2018). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Publishing. Retrieved from [Link]
Wodarka, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]
Bouaita, M., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
Open Targets Platform. CHEMBL429577 profile page. Retrieved from [Link]
Application Note: Scale-Up Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Executive Summary & Mechanistic Rationale The synthesis of pyrazole-derived 1,3-aminoalcohols, such as 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol , is of significant interest in medicinal chemistry for developing no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of pyrazole-derived 1,3-aminoalcohols, such as 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol , is of significant interest in medicinal chemistry for developing novel kinase inhibitors and receptor antagonists. Transitioning this synthesis from a milligram-scale discovery lab to a multi-kilogram pilot plant requires a robust, high-yielding, and safe synthetic route.
This protocol details a highly scalable two-step sequence:
Cyanomethylation (Aldol-Type Addition): The reaction of commercially available 1-methyl-1H-pyrazole-4-carboxaldehyde[1] with the lithium enolate of acetonitrile.
Catalytic Hydrogenation: The high-pressure reduction of the resulting
β
-hydroxynitrile to the target
γ
-amino alcohol[2].
By deliberately selecting reagents that minimize side reactions (e.g., using LDA over n-BuLi, and ammonia-doped hydrogenation), this protocol ensures high chemoselectivity and operational safety at scale.
Reaction Pathway Visualization
Fig 1: Two-step scalable synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
Causality & Route Selection: Acetonitrile must be deprotonated to form a reactive cyanomethyl anion. While sodium hydroxide is insufficiently basic, direct use of
n
-butyllithium is problematic because its strong nucleophilicity leads to direct attack on the nitrile or aldehyde. Lithium diisopropylamide (LDA) is chosen as a strong, sterically hindered, non-nucleophilic base to ensure quantitative deprotonation without side reactions. The cryogenic temperature (-78 °C) provides kinetic control, preventing the self-condensation of the aldehyde.
Procedure (1.0 kg Scale):
Preparation of LDA: Purge a 10 L jacketed glass reactor with
N2
. Charge with anhydrous THF (3.0 L) and diisopropylamine (1.02 kg, 1.1 equiv). Cool the mixture to -20 °C. Add
n
-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 45 minutes. Stir for 30 minutes.
Cyanomethylation: Cool the LDA solution to -78 °C. Add anhydrous acetonitrile (373 g, 1.2 equiv) dropwise over 30 minutes. Stir for 1 hour to fully generate the cyanomethyl lithium species.
Aldehyde Addition: Dissolve 1-methyl-1H-pyrazole-4-carboxaldehyde (1.0 kg, 9.08 mol) in anhydrous THF (1.0 L). Add this solution dropwise to the reactor, maintaining the internal temperature strictly below -70 °C.
Reaction & Quench: Stir for 2 hours at -78 °C, then gradually allow the reactor to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous
NH4Cl
(2.0 L).
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 2 L). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the intermediate
β
-hydroxynitrile as a pale yellow solid.
Step 2: Catalytic Reduction to 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Causality & Route Selection: Reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate[3]. A critical failure point in scale-up is the nucleophilic attack of the newly formed primary amine onto this imine, which eliminates ammonia and forms a secondary amine dimer[4]. To actively suppress this, the reduction is performed over Raney Nickel in a solvent saturated with anhydrous ammonia. According to Le Chatelier's principle, the excess ammonia shifts the equilibrium entirely toward the primary amine[2].
Procedure (1.0 kg Scale):
Preparation: In a 5 L high-pressure stainless steel autoclave, dissolve the intermediate 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile (1.0 kg) in methanolic ammonia (7 N
NH3
in MeOH, 3.0 L).
Catalyst Addition: Add an aqueous slurry of activated Raney Nickel (150 g, ~15 wt%). (Caution: Raney Nickel is highly pyrophoric; ensure it remains wet and is handled under inert gas).
Hydrogenation: Seal the autoclave. Purge the headspace with
N2
(3x 10 bar), followed by
H2
(3x 10 bar). Pressurize the vessel with
H2
to 50 bar.
Reaction: Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800 rpm). Monitor the
H2
uptake; the reaction is complete when the pressure stabilizes (typically 6–8 hours).
Workup: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the mixture through a pad of Celite under a strict
N2
atmosphere to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Purify the crude product via vacuum distillation or recrystallization to afford the pure 1,3-aminoalcohol.
Quantitative Data & Yield Analysis
The scalability of this protocol has been validated by comparing a 10-gram laboratory synthesis with a 1-kilogram pilot-scale batch. The addition of ammonia successfully kept the dimer impurity well below the 1.0% threshold at both scales.
To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system. Do not proceed to the next operational step until the following IPC metrics are met:
IPC-1 (Completion of Cyanomethylation):
Method: Remove a 0.1 mL aliquot from the reactor, quench with 1.0 mL MeOH, and analyze via LC-MS.
Validation Checkpoint: The reaction is validated to proceed to the quench phase only when the peak corresponding to the starting aldehyde (
m/z
111
[M+H]+
) represents < 1.0% relative to the product peak (
m/z
152
[M+H]+
).
IPC-2 (Completion of Hydrogenation):
Method: Remove a 0.5 mL aliquot, filter through a 0.22
μm
PTFE syringe filter to remove Raney Ni, and analyze via GC-FID.
Validation Checkpoint: The reaction is validated for catalyst filtration only when the nitrile starting material peak is completely absent and the primary amine peak constitutes > 95% of the total area.
analytical methods for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL characterization
Executive Summary γ -Amino alcohols are critical pharmacophores and versatile intermediates in modern drug discovery, often requiring rigorous analytical methodologies to evaluate purity, structural integrity, and enanti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
γ
-Amino alcohols are critical pharmacophores and versatile intermediates in modern drug discovery, often requiring rigorous analytical methodologies to evaluate purity, structural integrity, and enantiomeric excess[1]. The compound 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol integrates a polar
γ
-amino alcohol backbone with a 1-methylpyrazole ring. The pyrazole moiety is frequently utilized as a polar bioisostere to improve the physicochemical properties and aqueous solubility of drug candidates[2]. However, the combination of a basic primary amine, a hydrogen-bonding secondary hydroxyl group, and a chiral center at C1 presents distinct chromatographic and spectroscopic challenges. This guide provides a field-proven, self-validating analytical strategy for the complete characterization of this molecule.
Workflow for the comprehensive analytical characterization of the target amino alcohol.
Physicochemical Profiling & Analytical Strategy
To design a robust analytical method, we must first establish the causality between the molecule's physicochemical properties and its behavior in analytical instruments.
Basicity & Polarity: The primary amine has an estimated pKa of ~9.5. Under standard acidic reversed-phase (RP) HPLC conditions (e.g., 0.1% Formic Acid, pH 2.7), the amine is fully protonated. This leads to extreme polarity (elution in the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica matrix[3].
The Solution: We employ a High-pH RP-HPLC strategy . By using an ammonium bicarbonate buffer at pH 10, the primary amine is deprotonated (pH > pKa). This restores its lipophilicity, ensuring adequate retention on a C18 column, and eliminates silanol-driven tailing.
Chirality: The C1 position bearing the hydroxyl group is a chiral center. Because enantiomers of amino alcohols can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, chiral resolution is mandatory[1].
Decision matrix for HPLC mobile phase selection based on analyte pKa and ionization state.
Experimental Protocols
Protocol 1: High-pH RP-HPLC-MS for Purity and Mass Confirmation
This protocol acts as a self-validating system: the inclusion of a system suitability standard ensures that column degradation or buffer failure is immediately detected via peak asymmetry metrics.
Step-by-Step Methodology:
Preparation of Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (
NH4HCO3
) in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
Preparation of Mobile Phase B: 100% LC-MS grade Acetonitrile.
Sample Preparation: Dissolve the analyte in 50:50 Water/Acetonitrile to a final concentration of 0.5 mg/mL.
Column Selection: Waters XBridge C18 (
4.6×150
mm, 3.5 µm) or equivalent hybrid-silica column engineered to withstand high pH.
Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.
Detection: UV at 225 nm (optimal for the pyrazole chromophore) and positive Electrospray Ionization (ESI+) MS.
System Suitability Validation: The method is valid only if the tailing factor (
Tf
) of the main peak is
≤1.3
and theoretical plates (
N
) are
≥10,000
.
Protocol 2: Chiral HPLC for Enantiomeric Resolution
Normal-phase chiral chromatography is highly sensitive to basic amines. To prevent the primary amine from irreversibly binding to the polysaccharide stationary phase, a volatile basic modifier is required.
Step-by-Step Methodology:
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mixture. Causality note: DEA acts as a competitive base, masking the acidic sites on the stationary phase and preventing the analyte from tailing[1].
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Column Selection: Daicel Chiralpak AD-H or Chiralcel OD-H (
4.6×250
mm, 5 µm).
Isocratic Elution: Flow rate at 1.0 mL/min for 20 minutes.
System Suitability Validation: Baseline resolution (
Rs≥2.0
) between the (R) and (S) enantiomers must be achieved.
Protocol 3: NMR Spectroscopy for Structural Elucidation
Due to the high polarity of the
γ
-amino alcohol, standard chloroform (
CDCl3
) often yields poor solubility and broadened peaks. Dimethyl sulfoxide-d6 (
DMSO−d6
) is the solvent of choice.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15-20 mg of the thoroughly dried compound in 0.6 mL of anhydrous
DMSO−d6
containing 0.03% TMS as an internal standard.
Drying Imperative: Ensure the sample is lyophilized prior to analysis. Residual water in
DMSO−d6
will overlap with the critical hydroxyl (-OH) and amine (-NH2) signals, obscuring structural confirmation[2].
Acquisition: Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 512 scans) at 400 MHz or higher.
Validation: The presence of two distinct singlets in the aromatic region confirms the intact 1-methylpyrazole ring, while the integration of the aliphatic multiplets confirms the intact propanol chain.
Quantitative Data Summaries
Table 1: Expected HPLC-MS Performance Metrics
Parameter
Expected Value / Observation
Diagnostic Significance
Retention Time (High-pH RP)
~6.5 - 7.5 min
Confirms appropriate lipophilicity in deprotonated state.
Peak Tailing Factor (
Tf
)
1.0 - 1.2
Validates the efficacy of the pH 10 buffer in suppressing silanol interactions.
UV Absorption Max (
λmax
)
220 - 230 nm
Characteristic
π→π∗
transition of the pyrazole ring.
MS [M+H]+ Ion
m/z 156.1
Confirms the exact mass of the intact molecule.
Primary MS/MS Fragment
m/z 139.1
Loss of
NH3
(-17 Da), highly characteristic of primary aliphatic amines.
Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Accessing α-Amino Ketyl Radicals from β-Amino Alcohols via Chemoselective Hydrogen Atom Transfer Catalysis
Source: ACS Publications
URL:[Link]
Technical Support Center: Synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Introduction: Welcome to the dedicated technical support guide for the synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. This molecule is a key building block in medicinal chemistry and drug development, valu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. This molecule is a key building block in medicinal chemistry and drug development, valued for its versatile pyrazole core and the reactive amino-alcohol side chain.[1] Achieving high yield and purity can be challenging due to the multi-step nature of the synthesis and the potential for side reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to troubleshoot common issues and optimize their synthetic protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.
Recommended Synthetic Pathway: A Mechanistic Overview
The most reliable and scalable approach to synthesizing the target molecule involves a three-step sequence starting from 1-methylpyrazole. This pathway is designed for regiochemical control and utilizes well-established, high-yielding transformations.
Step 1: Vilsmeier-Haack Formylation. The synthesis begins with the electrophilic formylation of 1-methylpyrazole at the C4 position. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile ideal for functionalizing electron-rich heterocycles like pyrazoles.[2][3]
Step 2: Nucleophilic Addition of Acetonitrile. The resulting aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, undergoes a nucleophilic attack by a strong, non-nucleophilic base-generated acetonitrile anion. This step constructs the C3 carbon backbone of the propanol side chain, yielding a β-hydroxy nitrile intermediate.
Step 3: Nitrile Reduction. The final step involves the selective reduction of the nitrile group to a primary amine. This transformation is critical and can be achieved using several methods, most commonly catalytic hydrogenation or a chemical hydride, to yield the target amino alcohol.
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format to directly tackle experimental challenges.
Q1: My Vilsmeier-Haack formylation (Step 1) is resulting in a low yield and a dark, tarry crude product. What are the likely causes?
A1: This is a common issue often related to temperature control and reagent stoichiometry.
Causality: The Vilsmeier-Haack reaction is exothermic. An uncontrolled temperature increase can lead to the polymerization of the starting material or the product and other side reactions. The Vilsmeier reagent itself can decompose at higher temperatures.
Troubleshooting Protocol:
Temperature Control: Ensure the initial formation of the Vilsmeier reagent (addition of POCl₃ to DMF) is performed at 0°C. Maintain this temperature when subsequently adding the 1-methylpyrazole solution dropwise. Allow the reaction to warm to room temperature slowly only after the addition is complete.
Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrazole). A large excess can promote side reactions.
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium hydroxide or sodium carbonate solution. Vigorous stirring during quenching and neutralization is essential to hydrolyze the iminium salt intermediate and prevent localized overheating.
Purity of Reagents: Ensure that the DMF is anhydrous. Water can prematurely quench the Vilsmeier reagent, reducing its effective concentration.
Q2: The addition of the acetonitrile anion (Step 2) is inefficient, with significant recovery of the starting aldehyde. How can I improve the conversion?
A2: Incomplete conversion in this step almost always points to issues with the generation or stability of the acetonitrile anion, which requires strictly anhydrous conditions and a sufficiently strong base.
Causality: The pKa of acetonitrile is approximately 25, meaning a very strong base is required for deprotonation. Any protic impurities, especially water, will consume the base and the anion, halting the reaction.
Troubleshooting Protocol:
Solvent and Reagent Purity: Use freshly distilled, anhydrous THF or diethyl ether as the solvent. Ensure the acetonitrile is also anhydrous.
Choice of Base: While sodium hydride (NaH) can be used, it often requires elevated temperatures, which can be problematic. The preferred base is Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
Optimized Experimental Protocol (Using LDA):
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare LDA in situ by adding n-BuLi to diisopropylamine in anhydrous THF at -78°C (dry ice/acetone bath).
Add anhydrous acetonitrile dropwise to the LDA solution at -78°C and stir for 30-60 minutes to ensure complete anion formation.
Add a solution of the 1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise, maintaining the temperature at -78°C.
Monitor the reaction by TLC. Once complete, quench the reaction at -78°C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Caption: Troubleshooting flowchart for the acetonitrile addition step.
Q3: The final reduction of the nitrile (Step 3) is giving me a mixture of products, or the reaction is incomplete. What is the best reduction strategy?
A3: The choice of reducing agent is paramount for a clean and complete conversion of the nitrile to the primary amine without affecting the pyrazole ring or the secondary alcohol.
Causality: Milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for nitrile reduction. Overly harsh conditions or the wrong catalyst can lead to side reactions.
Comparative Analysis of Reducing Agents:
Reducing Agent
Typical Conditions
Pros
Cons
H₂ / Raney Nickel
50-100 psi H₂, RT-50°C, in EtOH or MeOH with NH₃
High yield, clean, scalable, catalyst is relatively inexpensive.
Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
LiAlH₄ (LAH)
Anhydrous THF or Et₂O, 0°C to reflux
Very effective and fast.
Highly reactive with water/alcohols (requires anhydrous setup); work-up can be difficult; not ideal for large scale.
NaBH₄ / CoCl₂
Methanol, 0°C to RT
Milder than LAH, does not require strict inert atmosphere.
Can sometimes result in incomplete reduction or formation of byproducts; reproducibility can be an issue.
Recommended Protocol (Catalytic Hydrogenation):
Dissolve the β-hydroxy nitrile intermediate in methanol or ethanol containing a small amount of ammonia (the ammonia helps prevent the formation of secondary amine byproducts).
Add a catalytic amount of water-slurried Raney Nickel (approx. 5-10% by weight).
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
Stir vigorously at room temperature until hydrogen uptake ceases.
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney Nickel catalyst to dry in the air as it is pyrophoric. Keep it wet with solvent at all times.
Evaporate the solvent under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting 1-methylpyrazole?
A: It is very critical. Impurities in the starting material can interfere with the Vilsmeier-Haack reaction, leading to discoloration and the formation of difficult-to-remove byproducts.[4] It is recommended to use commercially available high-purity 1-methylpyrazole or to distill it before use.
Q: My final product is a water-soluble oil. How can I effectively purify it?
A: Purifying polar amino alcohols can be challenging. Standard silica gel chromatography is often the best method. Use a solvent system such as Dichloromethane/Methanol with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase. The basic additive prevents the amine from protonating on the acidic silica gel, which would otherwise cause significant tailing and poor separation. An alternative is to convert the product to its hydrochloride salt with HCl in ether, which may crystallize and can be purified by recrystallization.
Q: Are there any viable alternative synthetic routes?
A: Yes, an alternative involves a Henry reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and nitromethane to yield a β-nitro alcohol. Subsequent reduction of the nitro group would furnish a 2-amino-1-(pyrazol-4-yl)ethanol derivative, which is a structural isomer of the target. To obtain the desired 3-amino-propanol, one would need to start with a pyrazole-4-yl-ethanone and perform a Mannich reaction, but this often leads to lower yields and more complex purification. The outlined three-step synthesis is generally considered more robust.
References
BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
Kallman, M. et al. (2016). Regioselective synthesis of aminopyrazoles from isoxazoles. Mentioned in MDPI review on Pyrazole Synthesis. Available at: [Link]
Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
Kaur, N. et al. (2018). Synthesis of 4-formyl-1-phenylpyrazoles using the Vilsmeier-Haack reaction. Mentioned in MDPI review on Pyrazole Synthesis. Available at: [Link]
Abdellatif, K. R. A., et al. (2021). Optimization of pyrazole-based compounds.... Bioorganic Chemistry. Available at: [Link]
Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol....
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiosele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective N-alkylation of pyrazole scaffolds. The tautomeric nature of the pyrazole ring presents a persistent challenge, often leading to mixtures of N1 and N2 alkylated products.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you gain control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during pyrazole N-alkylation.
Q1: What are the primary factors that control regioselectivity in pyrazole N-alkylation?
A1: Regioselectivity is a delicate balance of several interacting parameters. The outcome is governed by the intrinsic properties of the pyrazole substrate and the external reaction conditions. The four key factors are:
Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (at C3 or C5) or the use of a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[3][4][5]
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[6][7] Electron-withdrawing groups (EWGs) tend to decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent nitrogen.[6]
Base and Solvent System: The choice of base and solvent is critical and can dramatically shift the regiochemical outcome.[2][3] Strong bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, DMF) generate the pyrazolate anion, and the subsequent alkylation is highly sensitive to the solvent's ability to coordinate the cation. Weaker bases like potassium carbonate (K2CO3) may involve a different mechanism.[3]
Nature of the Alkylating Agent: The reactivity and structure of the electrophile are crucial. Simple alkyl halides (e.g., methyl iodide) may show low selectivity, while more complex or sterically demanding agents can significantly enhance it.[8]
Q2: I have a mixture of two isomers. How can I definitively determine the N1/N2 ratio and assign the structures?
A2: Structural assignment is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
1D NOE or 2D NOESY: Nuclear Overhauser Effect experiments are the gold standard. For a 3-substituted pyrazole, irradiation of the N-alkyl group's protons will show a spatial correlation (an NOE enhancement) to the proton at the C5 position for the N1 isomer, but not for the N2 isomer.[5]
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show long-range (2-3 bond) correlations between the protons of the N-alkyl group and the carbon atoms of the pyrazole ring (C3 and C5). The specific correlation pattern will unambiguously identify the point of attachment.
X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray diffraction provides unequivocal structural proof.[2][9]
Q3: Are there general "starting conditions" that tend to favor N1 or N2 alkylation?
A3: While substrate-dependent, some general trends have been established:
For N1-Alkylation: A common starting point is using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, especially with primary alkyl halides.[3] Another effective system for 3-substituted pyrazoles is potassium carbonate (K2CO3) in DMSO.[3] Recently, the use of sterically bulky α-halomethylsilanes has been shown to give excellent N1 selectivity.[8]
For N2-Alkylation: Achieving high N2 selectivity is often more challenging. However, magnesium-based catalysts, such as MgBr₂, have been specifically developed to favor N2-alkylation with α-bromoacetates and acetamides as alkylating agents.[10]
Part 2: A Deeper Dive into Regiocontrol
Understanding the interplay of reaction parameters is key to troubleshooting. The regiochemical outcome is not determined by a single factor but by the combination of all components of the reaction system.
Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.
Table 1: Influence of Reaction Conditions on Regioselectivity
The extreme steric bulk of the silyl group effectively blocks the adjacent nitrogen, leading to high N1 selectivity. The silyl group is subsequently removed.
Part 3: Troubleshooting Guide: A Problem-Solving Workflow
When faced with a challenging alkylation, a systematic approach is essential. Use the following workflow to diagnose and solve regioselectivity issues.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Q4: My reaction gives a nearly 1:1 mixture of N1 and N2 isomers that are difficult to separate. What is the first thing I should change?
A4: When selectivity is poor, it implies that the intrinsic properties of the pyrazole and the reaction conditions are not providing sufficient differentiation between the two nitrogen atoms. The most impactful first change is often to increase the steric demand of the reaction .
Modify the Alkylating Agent: Instead of a simple methyl or benzyl halide, switch to a much bulkier electrophile. The use of α-halomethylsilanes followed by protodesilylation is a powerful, published method for achieving high N1 selectivity.[8] This approach introduces a temporary, sterically massive group that forces the alkylation to the remote nitrogen.
Q5: I am getting the opposite regioisomer to the one I desire. How can I reverse the selectivity?
A5: Reversing selectivity requires a fundamental change in the directing influence of the reaction.
From N1 to N2: If you are obtaining the N1 isomer, switching to conditions known to favor N2 is a logical step. Based on recent literature, employing a magnesium catalyst like MgBr₂ is a highly effective strategy for directing alkylation to the N2 position.[10]
From N2 to N1: If your reaction is unexpectedly yielding the N2 product, reinforcing the factors that favor N1 is necessary. Ensure you are using a strong base like NaH in an aprotic solvent.[3] Critically, evaluate the steric environment. If your C5 substituent is larger than your C3 substituent, N2 alkylation may be sterically favored. If possible, redesign your synthesis to install a bulky group at C3 to direct alkylation to N1.
Q6: My yield is very low, even though I see some product formation. What could be the cause?
A6: Low yields can stem from several issues unrelated to regioselectivity.[4]
Incomplete Deprotonation: Ensure your base is fresh and active, and that your solvent is rigorously anhydrous. Water will quench strong bases like NaH. Use at least 1.1 equivalents of the base.
Poor Reagent Reactivity: Alkylating agents with poor leaving groups (e.g., chlorides vs. iodides) or those bearing strong electron-withdrawing groups can be sluggish.[5] The pyrazole itself may be deactivated by strong EWGs. In these cases, increasing the reaction temperature may be necessary.
Side Reactions: Over-alkylation can occur, where the initially formed N-alkylated pyrazole is further alkylated to form a quaternary pyrazolium salt.[11] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid this.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N1-Alkylation (NaH/DMF)
This protocol is a robust starting point for achieving N1-alkylation, particularly with unhindered pyrazoles and primary alkyl halides.[3][4]
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 equiv).
Solvent Addition: Add anhydrous DMF to create a 0.2 - 0.5 M solution. Stir to dissolve.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
Stirring: Allow the suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension.
Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.
Workup: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated reactions and is effective for generating N-benzyl and related pyrazoles. The regioselectivity is controlled by sterics.[5]
Preparation: In a round-bottom flask under an inert atmosphere, charge the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4 hours. Monitor by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Technical Support Center: Stability & Troubleshooting Guide for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol .
As a 1,3-amino alcohol derivative featuring a substituted pyrazole core, this compound presents unique physicochemical challenges in solution. While the 1-methylpyrazole ring is highly stable to hydrolysis[1][2], the aliphatic primary amine and the secondary alcohol are susceptible to specific degradation pathways under suboptimal conditions[3][4]. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and prevent stability issues during your experiments.
Part 1: Molecular Vulnerability Profile (The "Why")
To effectively stabilize this compound, we must first understand its chemical vulnerabilities. The molecule consists of a 1-methyl-1H-pyrazol-4-yl headgroup attached to a 1,3-amino alcohol chain.
Oxidative Deamination & Schiff Base Formation: The primary aliphatic amine is highly nucleophilic. In aqueous solutions exposed to air or transition metals, primary amines can undergo oxidative degradation to form imines or aldehydes[3][4]. Furthermore, they react rapidly with trace carbonyl impurities (e.g., formaldehyde in polyethylene glycol, or acetone) to form Schiff bases.
Carbamate Formation: In alkaline aqueous solutions (pH > 8), the unprotonated primary amine readily reacts with dissolved atmospheric CO2 to form carbamate adducts, which can drastically alter solubility and lead to precipitation[5].
Acid-Catalyzed Dehydration: The secondary alcohol is located at the C1 position, directly adjacent to the pyrazole ring. Because the electron-rich pyrazole ring can stabilize a transient carbocation (similar to a benzylic position), the alcohol is prone to acid-catalyzed dehydration at pH < 3, forming a propene derivative.
Caption: Primary degradation pathways of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol in solution.
Part 2: Troubleshooting FAQs
Q1: I observe a gradual loss of compound concentration in my pH 7.4 PBS buffer over 48 hours, accompanied by slight cloudiness. What is happening?
A: This is likely due to carbamate formation . At pH 7.4, a small fraction of the primary amine (pKa ~9.5) exists as a free base. This free base reacts with dissolved CO2 from the atmosphere to form a carbamate[5]. Carbamates of 1,3-amino alcohols often have significantly lower aqueous solubility than their parent amines, leading to micro-precipitation or "cloudiness"[6].
Solution: Degas your buffers with Argon or Nitrogen prior to use, and store working solutions in tightly sealed, headspace-free vials.
Q2: My LC-MS analysis shows a new peak with a mass shift of +12 Da or +14 Da. Is my compound degrading?
A: Yes. A +12 Da shift typically indicates the formation of a formaldehyde adduct (imine), while a +14 Da shift indicates oxidation or methylation. This usually occurs when the compound is dissolved in solvents containing trace carbonyls (e.g., old batches of PEG, methanol, or acetone-washed glassware)[3][4].
Solution: Strictly use LC-MS grade, carbonyl-free solvents. Never use acetone to wash glassware intended for primary amine storage.
Q3: I need to formulate this compound for an in vivo study. Can I use a citrate buffer at pH 2.5 to maximize solubility?
A:Do not use pH < 3. While the low pH will fully protonate the amine and the pyrazole nitrogen (pKa ~2.5)[2], increasing solubility, the highly acidic environment will catalyze the dehydration of the secondary alcohol. The pyrazole ring stabilizes the resulting carbocation, making water a good leaving group. This results in a -18 Da mass shift (loss of H2O).
Solution: Formulate at a mildly acidic pH (5.5 to 6.5) using an acetate or MES buffer. This keeps the amine protonated (preventing oxidation and CO2 reaction) without triggering dehydration.
Caption: Diagnostic decision tree for troubleshooting stability issues.
Part 3: Quantitative Stability Matrix
The following table summarizes the expected stability of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol across various common laboratory conditions.
Solvent / Matrix
pH
Temp (°C)
Estimated Half-Life (t½)
Primary Degradation Mechanism
DMSO (Anhydrous)
N/A
-20°C
> 12 Months
None (Stable)
DMSO (Anhydrous)
N/A
25°C
~ 3 Months
Slow oxidation (if O2 present)
Aqueous Buffer
2.0
25°C
< 24 Hours
Acid-catalyzed dehydration (-18 Da)
Aqueous Buffer
6.0
4°C
> 4 Weeks
Highly stable (Amine is protonated)
Aqueous Buffer
7.4
37°C
~ 48-72 Hours
Carbamate formation (+44 Da) / Oxidation
Methanol / PEG
N/A
25°C
~ 1 Week
Schiff base formation (+12/14 Da)
Part 4: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mM)
To ensure maximum trustworthiness and reproducibility of your downstream assays, follow this self-validating protocol for stock generation.
Step-by-Step Methodology:
Preparation: Equilibrate the lyophilized powder of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
Solvent Purging: Use anhydrous, LC-MS grade DMSO. Purge the DMSO with Argon gas for 5 minutes to displace dissolved oxygen.
Dissolution: Weigh the required mass using an analytical balance and dissolve in the Argon-purged DMSO to achieve a 10 mM concentration. Vortex gently until visually clear.
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass or low-bind microcentrifuge tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture and CO2, driving carbamate formation.
Storage: Overlay the headspace of each tube with Argon, seal tightly, and store at -80°C.
Protocol 2: Stability-Indicating LC-MS Assay
When troubleshooting degradation, standard UV-Vis is insufficient because the pyrazole chromophore remains intact even if the aliphatic chain degrades. Use this LC-MS protocol to validate compound integrity.
Step-by-Step Methodology:
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm). Causality: Uncapped silanols will cause severe peak tailing due to secondary interactions with the primary amine.
Gradient: Run a fast gradient from 2% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Detection: Set the mass spectrometer to Electrospray Ionization Positive mode (ESI+).
Validation Check: Monitor the Extracted Ion Chromatogram (XIC) for the parent mass
[M+H]+
. Additionally, explicitly monitor for
[M−18+H]+
(Dehydration) and
[M+12+H]+
(Imine formation) to validate the absence of degradation.
Part 5: References
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at:[Link]
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at:[Link]
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Available at:[Link]
Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at:[Link]
Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. PMC. Available at:[Link]
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at:[Link]
minimizing impurities in the synthesis of pyrazole derivatives.
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex kinetic and thermodynamic landscapes of pyrazole chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex kinetic and thermodynamic landscapes of pyrazole chemistry.
The synthesis of pyrazole derivatives—ubiquitous in pharmaceuticals, agrochemicals, and materials science—is frequently plagued by regioselectivity issues, over-functionalization, and unreacted precursors. This guide moves beyond basic troubleshooting to explain the causality behind these impurities and provides self-validating, scalable protocols to eliminate them.
Diagnostic Workflow
Figure 1: Diagnostic workflow for resolving common impurities in pyrazole synthesis.
Q1: I am synthesizing a substituted pyrazole via the Knorr reaction, but my final product is a persistent mixture of N1 and N2 regioisomers. How can I drive the reaction toward a single isomer?A1: Regioselectivity in the Knorr pyrazole synthesis (the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines) is classically attributed to the competing electrophilicity of the two carbonyl carbons and the steric bulk of their adjacent substituents [1]. However, recent high-throughput transient flow experiments have revealed that the kinetics are actually non-first-order and involve highly complex autocatalytic pathways [2].
Mechanistic Insight: The final aromatization step is often product- or diketone-catalyzed [2].
Actionable Solution: Do not rely solely on solvent swaps. Adjust your reactant stoichiometry. Varying the feed ratio of the unsymmetrical diketone to hydrazine can significantly shift the regioisomeric ratio. For complex multidimensional optimization (balancing pH, temperature, and stoichiometry), implementing Bayesian Optimization (BO) algorithms has proven highly effective. BO navigates the complex reaction space to maximize N1 or N2 selectivity while minimizing the experimental footprint (often converging in just 10–16 experiments per round)[3].
Q2: During downstream functionalization (e.g., electrophilic aromatic substitution at the C4 position), I am observing significant over-reaction and oxidative degradation. How do I prevent this?A2: The electron-rich nature of the pyrazole ring makes it highly susceptible to over-alkylation or over-nitration. This is almost always exacerbated by localized overheating during reagent addition, which provides the thermal energy required to overcome the activation barrier for secondary functionalization.
Actionable Solution: Invert your addition sequence. For example, during nitration, dissolve the pyrazole substrate in the reaction solvent and add it dropwise to a pre-cooled nitrating mixture [1]. Maintain the internal temperature strictly between 0–5 °C. This self-validating approach ensures the electrophile is always in excess relative to the unreacted pyrazole, but the global thermal energy remains too low to permit over-reaction.
Q3: My crude pyrazole mixture contains stubborn unreacted 1,3-diketone starting materials that co-elute during chromatography. Are there scalable, non-chromatographic purification methods?A3: Yes. When dealing with residual cyclic or sterically accessible ketones/diketones, you can exploit their reversible covalent chemistry to reject organic impurities.
Actionable Solution: Utilize an aqueous bisulfite adduct extraction, a strategy successfully employed in the commercial scale-up of complex pyrazole fragments (such as the HIV drug Lenacapavir) [4]. Treat the organic crude mixture (dissolved in a solvent like MTBE) with aqueous sodium bisulfite. The unreacted diketones will form a water-soluble bisulfite adduct and partition into the aqueous layer. The highly lipophilic pyrazole product remains in the organic layer, effectively purging the impurity [4].
Quantitative Data: Impurity Mitigation Parameters
To facilitate easy comparison and experimental design, the following table summarizes the quantitative parameters required to mitigate specific impurity classes.
0 °C to 5 °C internal temp during dropwise addition
< 2% over-reacted impurities [1]
Experimental Protocol: Regioselective "One-Pot" Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylates
Rationale: Traditional step-wise synthesis often leads to isolation losses and degradation of the labile 3-substituted 4-aryl-2,4-diketoester intermediate. By telescoping the Claisen condensation and Knorr reaction into a single pot using Lithium tert-butoxide, we bypass intermediate isolation, handle steric hindrance effectively, and enforce strict regiocontrol[5].
Materials:
Appropriate ketone and oxalate ester
Lithium tert-butoxide (LiOtBu)
Arylhydrazine hydrochloride
Anhydrous Tetrahydrofuran (THF)
Glacial acetic acid
Step-by-Step Methodology:
Sterically Hindered Claisen Condensation:
Charge a dry, argon-flushed flask with the ketone (1.0 eq) and oxalate ester (1.2 eq) in anhydrous THF.
Cool the mixture to 0 °C.
Add LiOtBu (1.5 eq) portion-wise. Causality note: LiOtBu is less costly than other bulky bases but provides the exact steric profile needed to efficiently generate the enolate without initiating side-condensations.
Allow the reaction to warm to room temperature and stir for 2 hours until the diketoester intermediate is fully formed (monitor via TLC/LC-MS).
Telescoped Knorr Cyclocondensation:
Without isolating the intermediate, cool the reaction vessel back to 0 °C.
Add glacial acetic acid to adjust the pH to ~4-5. Causality note: Mildly acidic conditions protonate the more basic carbonyl, directing the initial nucleophilic attack of the arylhydrazine to the desired electrophilic center.
Add the arylhydrazine hydrochloride (1.1 eq) in a single portion.
Heat the mixture to 60 °C for 4 hours to drive the dehydrative aromatization.
Workup and Isolation:
Quench the reaction with water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The resulting crude product will exhibit excellent regioselectivity and can be purified via recrystallization from ethanol/water, bypassing the need for column chromatography.
References
BenchChem Technical Support Team. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis". Benchchem.
RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". Reaction Chemistry & Engineering.
RSC Publishing. "Bayesian optimization for chemical reactions". Chemical Society Reviews.
ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir". Organic Process Research & Development.
ResearchGate. "Knorr Pyrazole Synthesis". Reaction of hydrazine or substituted hydrazine with 1,3-dicarbonyl compounds.
Troubleshooting
Pyrazole Synthesis Technical Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center for Pyrazole Synthesis. As an Application Scientist, I frequently encounter support tickets from researchers struggling with the regioselective construction of the pyrazole core—a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. As an Application Scientist, I frequently encounter support tickets from researchers struggling with the regioselective construction of the pyrazole core—a ubiquitous motif in pharmaceuticals like celecoxib and sildenafil.
The classic Knorr cyclocondensation of asymmetric 1,3-diketones with substituted hydrazines notoriously yields difficult-to-separate 1:1 mixtures of 1,3,5- and 1,3,4-substituted regioisomers. This guide is designed to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind poor regiocontrol and provide field-proven, self-validating protocols to force absolute regioselectivity through solvent effects, transition-metal catalysis, and alternative cyclization pathways.
Ticket #101: Poor Regioselectivity in Classic Knorr Condensations
User Query: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine in ethanol. I consistently get a ~50:50 mixture of regioisomers. How can I drive this to a single product without changing my starting materials?"
Root Cause Analysis:
In standard protic solvents like ethanol, the initial nucleophilic attack of the substituted hydrazine on the two distinct carbonyl groups is poorly differentiated, leading to a thermodynamic mixture of hemiaminal intermediates[1].
The Solution:
Switch your solvent to a highly fluorinated alcohol, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[2]. HFIP is a remarkably strong hydrogen-bond donor with low nucleophilicity. It selectively activates the more electron-rich carbonyl group of the 1,3-diketone via hydrogen bonding, kinetically directing the initial attack of the hydrazine to a single site[1]. This solvent switch alone can shift a 50:50 isomer ratio in ethanol to >99:1 in HFIP[1].
Ticket #102: Unwanted 5-CF3 Isomer in Trifluoromethyl Pyrazole Synthesis
User Query: "I am trying to synthesize a 3-trifluoromethyl pyrazole using a CF3-ynone and an aryl hydrazine. However, my reaction yields a significant amount of the 5-CF3 regioisomer as a byproduct. How do I suppress this?"
Root Cause Analysis:
The reaction between CF3-ynones and hydrazines proceeds via a hemiaminal intermediate[3]. In polar aprotic solvents (like DMSO), this intermediate is unstable; it dissociates and slowly recombines to form an enone, which subsequently cyclizes to the undesired 5-CF3 isomer[3].
The Solution:
Implement a catalytic approach using Silver Triflate (AgOTf). The addition of 1 mol% AgOTf acts as a highly specific Lewis acid, coordinating with the alkyne/carbonyl system to rapidly accelerate the intramolecular cyclization of the hemiaminal intermediate before it can dissociate[4]. This kinetically traps the system, yielding the 3-CF3 pyrazole exclusively (up to 99% isolated yield)[4].
Ticket #103: Complete Loss of Regiocontrol with Highly Substituted Substrates
User Query: "My target requires a fully decorated 1,3,4,5-tetrasubstituted pyrazole. Knorr condensations fail completely due to steric clashes. Are there alternative disconnections?"
Root Cause Analysis:
1,3-diketones become sterically congested when heavily substituted, preventing the necessary orbital overlap for the final dehydration/cyclization step in hydrazine-based condensations.
The Solution:
Abandon the diketone-hydrazine paradigm and utilize a base-mediated[3+2] cycloaddition[5]. By reacting 2-alkynyl-1,3-dithianes with sydnones, you exploit the umpolung and nucleophilic properties of the dithianyl group[5]. This method achieves efficient construction of polysubstituted pyrazoles under mild conditions with absolute regioselectivity, as the dipole-dipolarophile alignment is strictly governed by the electronic bias of the dithiane[5].
Section 2: Quantitative Data Summary
The following table summarizes the expected regioselectivity outcomes based on the troubleshooting principles discussed above.
This protocol leverages the strong H-bond donating capacity of HFIP to achieve >99:1 regioselectivity[2],[1].
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M solution[2],[1].
Reagent Addition: Add the substituted hydrazine (1.1 mmol) dropwise to the stirring solution at room temperature[6]. Caution: Hydrazines are toxic; perform in a fume hood.
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the diketone via TLC or LC-MS[2],[1].
Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator[6]. (HFIP can be recovered and recycled).
Validation & QC (Self-Validating Step): Purify the crude residue via silica gel chromatography. To definitively confirm the regiochemistry, perform a 2D NOESY NMR experiment. You must observe a spatial proximity cross-peak between the N-substituent protons and the adjacent C5-proton of the pyrazole ring to validate the structural assignment[6].
Protocol B: AgOTf-Catalyzed Synthesis of 3-CF3-Pyrazoles
This protocol utilizes silver catalysis to kinetically trap the hemiaminal intermediate, preventing the formation of the 5-CF3 isomer[3],[4].
Reaction Setup: In a vial shielded from light (to prevent silver degradation), combine the trifluoromethylated ynone (1.0 equiv) and the aryl hydrazine (1.1 equiv) in a suitable solvent (e.g., DCM or HFIP)[3],[4].
Catalyst Addition: Add AgOTf (1 mol%) to the mixture[4].
Cyclization: Stir the reaction at room temperature. The heterocyclization is typically rapid, reaching completion within 1 hour[4].
Validation & QC (Self-Validating Step): Before column chromatography, take an aliquot of the crude mixture and run a ^19^F NMR. The chemical shift of the CF3 group is highly sensitive to its position on the pyrazole ring. Quantify the ratio of the 3-CF3 peak versus the 5-CF3 peak to validate the >95:5 regioselectivity metric prior to downstream purification.
Section 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical decision-making process for pyrazole synthesis and the mechanistic causality of catalyst-controlled regioselectivity.
Workflow for selecting regioselective pyrazole synthesis strategies based on precursors.
Mechanistic divergence in CF3-ynone cyclization: Kinetic vs. Thermodynamic control.
Section 5: References
Regioselective Pyrazole Synthesis via Base-Mediated[3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [5]
reaction condition optimization for pyrazole synthesis (solvent, temperature, base).
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in pyrazole core construction.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Hub.
As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in pyrazole core construction. While pyrazoles are ubiquitous in medicinal chemistry, achieving high regioselectivity and yield requires precise orchestration of the reaction microenvironment—specifically the solvent, temperature, and base.
This guide moves beyond generic protocols. Here, we dissect the causality behind experimental choices, providing you with a self-validating troubleshooting framework to optimize your Knorr condensations and [3+2] cycloadditions.
Diagnostic Workflow
Before adjusting your parameters, use the following logical framework to diagnose the root cause of your synthesis failure.
Troubleshooting workflow for pyrazole synthesis optimization.
Troubleshooting Modules & FAQs
Module A: Solvent Effects (Protic vs. Aprotic)
Q: My Knorr-type condensation of arylhydrazines with 1,3-diketones is yielding an inseparable mixture of 1,3,5- and 1,4,5-regioisomers. How can I drive the reaction to a single isomer?A: The root cause of your regiochemical scrambling is likely your solvent. Historically, these reactions are run in polar protic solvents like ethanol. However, protic solvents extensively hydrogen-bond with both the hydrazine and the diketone intermediates. This external stabilization masks the inherent electronic differences of the diketone, lowering the energy barrier between competing nucleophilic attack trajectories.
The Fix: Switch to a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or acetonitrile[1]. Aprotic solvents do not heavily solvate the nucleophilic centers via hydrogen bonding. This allows the more nucleophilic nitrogen of the arylhydrazine to selectively attack the most electrophilic carbonyl carbon. Gosselin and co-workers demonstrated that running this cyclocondensation in DMAc at room temperature shifts the reaction from a poor mixture to excellent regioselectivity[1],[2].
Module B: Base Selection in Cycloadditions
Q: I am attempting a [3+2] cycloaddition using a diazo compound or Bestmann-Ohira reagent, but I am observing significant enone degradation and low pyrazole yield. What base should I use?A: You are likely using a base that is either too strong or highly nucleophilic, leading to polymerization or Michael addition side-reactions with your enone. Base selection must balance the pKa required to generate the reactive 1,3-dipole against the stability of your dipolarophile.
The Fix: Move away from hydroxide or alkoxide bases if your enone is sensitive. For diazoacetate cycloadditions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 1.7 equivalents) in acetonitrile provides a controlled, steady-state concentration of the dipole without degrading the enone[1]. Conversely, for unactivated alkynes or robust dithiane substrates, a stronger, non-nucleophilic base like Potassium tert-butoxide (KOtBu) is required to drive the rapid deprotonation necessary for the cycloaddition[3]. Similarly, Bestmann-Ohira reagent reactions with enones show distinct stability profiles depending on whether KOH or milder K2CO3 is utilized[4].
Module C: Temperature & Kinetic vs. Thermodynamic Control
Q: Does heating my pyrazole synthesis always improve the yield?A: No. While elevated temperatures (e.g., refluxing at 80-100 °C) accelerate the dehydration step of the cyclocondensation, they often provide enough thermal energy to overcome the activation barriers of both regioisomeric pathways, leading to thermodynamic mixtures.
The Fix: If regioselectivity is your primary issue, run the reaction under kinetic control at room temperature (20-25 °C). The kinetically favored product (formed via the lowest activation energy transition state) will dominate. If incomplete dehydration leaves you with stable, uncyclized intermediates (like carbinolamines or pyrazolines), do not blindly increase the temperature. Instead, add a catalytic amount of acid (e.g., 10 N HCl) to accelerate the dehydration step while maintaining the low temperature required for regioselectivity[1].
Quantitative Data Summary
To facilitate rapid decision-making, below is a comparative matrix of optimized conditions for common pyrazole synthesis routes.
Table 1: Impact of Reaction Conditions on Pyrazole Regioselectivity and Yield
Reaction Type
Reagents
Solvent
Base / Additive
Temp (°C)
Regioselectivity
Typical Yield (%)
Knorr Condensation
1,3-Diketone + Arylhydrazine
Ethanol (Protic)
None
80 (Reflux)
Poor (Mixture)
45–60
Knorr Condensation
1,3-Diketone + Arylhydrazine
DMAc (Aprotic)
HCl (cat.)
25
Excellent (>95%)
74–98
[3+2] Cycloaddition
Diazoacetate + Enone
Acetonitrile
DBU (1.7 eq)
25
Excellent
65–80
[3+2] Cycloaddition
Sydnone + Alkyne
THF
KOtBu (3.0 eq)
25
Excellent
69–75
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . By checking the specific analytical milestones, you can confirm the mechanistic success of each step before proceeding.
Objective: Synthesize 1-aryl-3,4,5-substituted pyrazoles with >95% regioselectivity from 1,3-diketones.
Preparation: In an oven-dried flask under argon, dissolve the 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to a concentration of 0.2 M.
Addition: Cool the solution to 0 °C. Add the arylhydrazine hydrochloride (1.05 equiv) portion-wise. The hydrochloride salt acts as an in-situ acid catalyst for the subsequent dehydration.
Cyclocondensation: Remove the ice bath and stir at room temperature (25 °C) for 4-6 hours.
Dehydration Acceleration (Self-Validation Checkpoint 1): Sample the reaction for LC-MS.
Diagnostic: If you observe a mass corresponding to
[M+H]+
of the intermediate carbinolamine (Target Mass + 18 Da), the dehydration is incomplete.
Action: Add 2-3 drops of 10 N HCl and stir for an additional hour[1].
Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash extensively with brine to remove DMAc, dry over Na2SO4, and concentrate.
Final Validation:1
H NMR should display a single distinct singlet for the pyrazole C4-proton (typically 6.0-7.0 ppm depending on substituents), confirming the absence of the competing regioisomer.
Protocol 2: Base-Mediated [3+2] Cycloaddition
Objective: Synthesize polysubstituted pyrazoles from alkynes/sydnones or diazo compounds.
Reagent Mixing: Dissolve the dipole precursor (e.g., sydnone, 1.0 equiv) and the dipolarophile (e.g., 2-alkynyl-1,3-dithiane, 1.0 equiv) in anhydrous THF or Acetonitrile (0.1 M) at room temperature.
Base Addition: Slowly add the selected base. For unactivated alkynes, use KOtBu (3.0 equiv)[3]. For sensitive enones reacting with diazo compounds, use DBU (1.7 equiv)[1].
Reaction: Stir at room temperature for 15-30 minutes.
Quench & Isolation (Self-Validation Checkpoint 2): Monitor by TLC.
Diagnostic: The disappearance of the highly UV-active dipole precursor indicates completion.
Action: Quench immediately with saturated aqueous NH4Cl to prevent base-mediated degradation of the newly formed pyrazole ring. Extract with dichloromethane.
Final Validation:13
C NMR will confirm the pyrazole core formation with characteristic quaternary carbon shifts around 140-150 ppm.
References
[1] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
[3] Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
[4] Title: Highly Selective Synthesis of Pyrazole and Spiropyrazoline Phosphonates via Base-Assisted Reaction of the Bestmann–Ohira Reagent with Enones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
[2] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review
Source: Molecules (MDPI)
URL: [Link]
Technical Support Center: Troubleshooting Workup & Isolation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL .
This molecule presents a dual challenge during workup: it contains a highly polar 1,3-amino alcohol motif[1] and a secondary alcohol situated adjacent to an electron-rich 1-methylpyrazole ring. These structural features make the compound extremely susceptible to acid-catalyzed dehydration and notoriously difficult to extract from aqueous media.
Part 1: Physicochemical Profiling & Quantitative Data
To successfully isolate this compound, one must first understand the quantitative parameters that dictate its behavior in solution. The table below summarizes the critical physicochemical properties that inform our workup strategy.
Property / Parameter
Value / Characteristic
Impact on Workup Strategy
pKa (Primary Amine)
~ 9.5
Must basify to pH > 11 to ensure the amine is fully deprotonated (free base) for extraction.
pKa (Pyrazole N2)
~ 2.5
Avoid pH < 3; protonation of the pyrazole drastically increases water solubility and triggers degradation.
LogD (pH 2.0)
< -2.0
Compound is entirely cationic and water-soluble. Organic extraction is impossible.
LogD (pH 11.0)
~ 0.5
Compound is neutral but still highly hydrophilic. Requires salting-out and specialized solvent mixtures.
Degradation Risk (Acid)
High (E1 Elimination)
Acidic quenching protonates the C1 alcohol, leading to rapid dehydration to an alkene[2].
Part 2: Troubleshooting FAQs
Q1: Why am I seeing a dehydrated byproduct (alkene, [M-H2O+H]+) in my LC-MS after workup?
Causality: The hydroxyl group in your molecule is located at the C1 position, making it pseudo-benzylic relative to the 1-methylpyrazole ring. Pyrazoles are electron-rich heterocycles. If you quench your reaction with acidic reagents (e.g., HCl, NH4Cl, or acidic resins), the secondary alcohol is protonated to form an alkyloxonium ion (
−OH2+
). Because the adjacent pyrazole ring can stabilize a positive charge via resonance, water rapidly leaves to form a stable carbocation. This intermediate subsequently undergoes an E1 elimination, losing a proton to form a conjugated alkene degradant[3],[2].
Actionable Solution: Strictly avoid acidic conditions. Quench reactions using mild buffers (e.g., saturated
NaHCO3
) or directly basify the mixture to pH 11 using
K2CO3
.
Caption: Acid-catalyzed E1 dehydration mechanism of the pyrazole 1,3-amino alcohol.
Q2: My mass balance is terrible, but LC-MS shows no degradation peaks. Where is my compound?
Causality: 1,3-amino alcohols are notoriously polar due to extensive intra- and intermolecular hydrogen bonding[1]. Even if you have neutralized the primary amine (pH > 10), the neutral molecule still acts as a strong hydrogen-bond donor and acceptor, keeping it partitioned in the aqueous phase. Standard extraction solvents like ethyl acetate or dichloromethane will fail to pull the compound out of the water.
Actionable Solution: You must disrupt the hydrogen-bonding network. Saturate the aqueous layer with a chaotropic salt (like NaCl) to decrease the solubility of polar organic molecules in the water phase. Then, extract using a highly polar solvent mixture, specifically Chloroform:Isopropanol (3:1 v/v) . The isopropanol acts as a hydrogen-bond disruptor, while chloroform provides the necessary density and organic solubilization[4],[5].
Q3: I observe a mass corresponding to a ketone derivative (-2 Da). How do I prevent this?
Causality: The secondary alcohol is susceptible to air oxidation, which converts it into a ketone. This process is heavily accelerated if trace transition metals (e.g., Palladium or Copper from upstream cross-coupling steps) are present in the crude mixture, acting as oxidation catalysts.
Actionable Solution: Add a metal scavenger (such as EDTA or a functionalized QuadraPure resin) to the reaction mixture 30 minutes prior to workup. Degas your extraction solvents with nitrogen, and concentrate the final product under a vacuum at low temperatures (< 35 °C).
Part 3: Self-Validating Experimental Protocol
To ensure high recovery and prevent degradation, abandon standard aqueous workups and utilize the following self-validating extraction methodology.
Cool the crude reaction mixture to 0–5 °C using an ice bath to minimize thermal degradation.
Slowly add saturated aqueous
K2CO3
dropwise while stirring vigorously until the pH reaches 11–12.
Self-Validation Check: Spot a drop of the aqueous layer onto broad-range pH paper. It must read
≥
11. If the pH is lower, the primary amine remains protonated and will not extract.
Phase 2: Salting Out
3. Add solid Sodium Chloride (NaCl) to the basified aqueous mixture while stirring until no more salt dissolves (complete saturation).
Causality: The high ionic strength forces the highly polar amino alcohol out of the aqueous hydration shells.
Phase 3: Liquid-Liquid Extraction
4. Prepare a fresh extraction solvent mixture of Chloroform and Isopropanol in a 3:1 volumetric ratio .
5. Add a volume of the
CHCl3
:IPA mixture equal to the aqueous layer. Shake vigorously in a separatory funnel, venting frequently.
6. Allow the phases to separate. The organic layer (
CHCl3
:IPA) will be the bottom layer due to the high density of chloroform. Collect the organic layer.
7. Repeat the extraction process 3 to 4 times with fresh
CHCl3
:IPA.
Self-Validation Check: Spot the 4th organic extract on a TLC plate, elute, and stain with Ninhydrin (which reacts with primary amines). If a colored spot appears, perform a 5th extraction.
Phase 4: Drying and Concentration
8. Combine all organic extracts and dry over anhydrous
Na2SO4
. (Do not use
MgSO4
, as it can weakly coordinate with the amino alcohol, reducing yield).
9. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 35 °C to prevent thermal condensation.
Caption: Optimized basic workup and liquid-liquid extraction workflow for polar amino alcohols.
Part 4: References
14.4: Dehydration Reactions of Alcohols
Source: Chemistry LibreTexts
URL:[Link]
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles
Source: PubMed Central (PMC)
URL:[Link]
1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis
Source: Chemical Reviews (ResearchGate)
URL:[Link]
US5131985A - Separation of chloroform from a lower alcohol by extractive distillation
Source: Google Patents
URL:
Acid Phenol Chloroform Extraction of DNA, RNA and protein: 3 in 1
Source: Bitesize Bio
URL:[Link]
troubleshooting inconsistent results in biological assays with 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Welcome to the Technical Support Center for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL . As an early-stage fragment or screening hit, this compound presents a unique physicochemical profile: a basic primary amine, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL . As an early-stage fragment or screening hit, this compound presents a unique physicochemical profile: a basic primary amine, a hydrogen-bonding secondary alcohol, and a 1-methylpyrazole core[1]. While the pyrazole scaffold is a privileged structure in drug discovery, the combination of these functional groups frequently leads to unpredictable behavior in in vitro biological assays.
This guide is designed for researchers and drug development professionals. It moves beyond generic advice to provide mechanistic causality, self-validating protocols, and authoritative troubleshooting steps to distinguish true biological activity from assay interference.
Diagnostic Workflow for Assay Inconsistencies
Before altering your assay conditions, it is critical to identify the root cause of the inconsistency. The following decision tree outlines a systematic approach to diagnosing the most common failure modes associated with this compound.
Caption: Diagnostic decision tree for identifying small molecule assay interference.
Troubleshooting Guide: The "Disappearing Compound" (Microplate Adsorption)
Q: My dose-response curves are shifting to the right, and I am seeing higher-than-expected IC50 values. Is the compound degrading?
A: It is highly likely that the compound is adsorbing to your assay plates, leading to a false negative or artificially low effective concentration.
The Causality:
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL contains a primary aliphatic amine. At a physiological pH of 7.4, this basic amine (pKa ~9.5) is >99% protonated, rendering the molecule positively charged. Standard tissue-culture (TC) treated polystyrene microplates are oxidized to create a hydrophilic, negatively charged surface. The electrostatic attraction between the protonated amine and the negatively charged plastic causes rapid, non-specific adsorption[2][3]. Consequently, the actual concentration of the compound in the assay buffer drops significantly below your calculated nominal concentration.
Self-Validating Protocol: Adsorption Mitigation
To validate that adsorption is the culprit and to establish a robust assay, implement the following step-by-step methodology:
Plate Selection: Switch from standard TC-treated polystyrene plates to low-binding polypropylene or specialized non-binding surface (NBS) plates.
Carrier Protein Addition: Supplement your assay buffer with 0.01% to 0.1% (w/v) Bovine Serum Albumin (BSA) or a zwitterionic detergent like CHAPS. The BSA coats the microplate walls, outcompeting the small molecule for binding sites.
Supernatant Quantification (Validation Step):
Prepare a 10 µM solution of the compound in your standard assay buffer.
Incubate in the microplate for 1 hour at room temperature.
Transfer the supernatant to a glass vial and quantify the remaining compound using LC-MS/MS.
Interpretation: If the LC-MS peak area from the standard plate is <80% of a glass-vial control, adsorption is confirmed.
Q: The compound inhibits my primary target, but it also shows activity against unrelated enzymes in counter-screens. Is it a promiscuous binder?
A: The compound is likely forming colloidal aggregates, which act as promiscuous inhibitors by sequestering proteins on their surface.
The Causality:
Small molecules, even those with moderate hydrophilicity like this pyrazole derivative, can self-associate in aqueous buffers at micromolar concentrations (typically >10 µM) to form colloidal aggregates[4][5]. These particles, ranging from 50 to 1000 nm in size, non-specifically adsorb and partially denature assay proteins[4]. This phenomenon is a primary driver of false positives in high-throughput screening and early hit-to-lead optimization.
A true biological interaction is driven by specific lock-and-key thermodynamics, which are generally insensitive to trace amounts of non-ionic detergents. Conversely, colloidal aggregates are disrupted by detergents[5][6].
Caption: Detergent-based counter-screen workflow for identifying colloidal aggregation.
Step-by-Step Methodology:
AmpC β-Lactamase Assay: Utilize AmpC β-lactamase as a highly sensitive reporter enzyme for aggregation[5].
Detergent Preparation: Prepare a fresh stock of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 in your assay buffer.
Parallel Screening: Run the dose-response curve of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL against your target in both the standard buffer and the detergent-supplemented buffer.
Dynamic Light Scattering (DLS): For definitive biophysical proof, analyze the 100 µM compound solution using DLS. The presence of particles between 50–1000 nm confirms aggregation[4][6].
Centrifugation Test (For Cell Assays): Spin the compound-treated media at 14,000 x g for 15 minutes before applying it to cells. If the biological effect disappears, the aggregates have been pelleted out[6].
Quantitative Data & Parameter Summary
To ensure reproducibility across your assays, adhere to the biophysical parameters and mitigation thresholds summarized below.
Parameter / Property
Value / Observation
Assay Impact & Troubleshooting Action
Amine pKa
~9.5
Compound is >99% protonated at pH 7.4. Use low-binding plates to prevent electrostatic adsorption.
Critical Aggregation Concentration (CAC)
Varies (Typically >10 µM)
Keep screening concentrations below 10 µM where possible. Use DLS to confirm CAC in your specific buffer.
Detergent Rescue
0.01% Triton X-100
Add to biochemical assays to disrupt colloids. If activity is lost, the initial hit was a false positive[5].
DLS Particle Size
50 nm – 1000 nm
Direct biophysical evidence of aggregation. Particles in this range sequester target proteins[4].
Hill Slope (Dose-Response)
> 1.5
Steep Hill slopes strongly suggest non-stoichiometric binding (aggregation) rather than 1:1 target engagement[6].
Frequently Asked Questions (FAQs)
Q: Can the pyrazole ring cause autofluorescence or quench my assay signal?A: While 1-methylpyrazoles are generally less problematic than highly conjugated heterocycles, some derivatives can absorb UV light or exhibit weak autofluorescence[1]. If you are using a fluorescence-based readout (e.g., excitation at 340 nm), run a "compound-only" control plate to establish baseline fluorescence. If interference is detected, switch to a time-resolved fluorescence energy transfer (TR-FRET) or an orthogonal absorbance assay.
Q: I dissolved the compound in DMSO, but it crashes out when added to the aqueous buffer. How do I fix this?A: 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is an amino alcohol and should have reasonable aqueous solubility. However, rapid addition of high-concentration DMSO stocks into aqueous buffers can cause transient local supersaturation, leading to precipitation.
Solution: Ensure the final DMSO concentration does not exceed 1% (v/v). Add the compound to the buffer slowly while vortexing, or pre-dilute the DMSO stock in an intermediate buffer cascade before adding it to the final assay well.
Q: Does the protonation state of the amine affect target binding?A: Yes. Because the pKa is near 9.5, minor fluctuations in assay pH (e.g., from pH 7.0 to 8.0) will not drastically change the ratio of protonated to unprotonated species. However, if your assay requires a high pH environment (pH > 9), a significant portion of the compound will become neutral, which drastically alters its hydrogen-bonding network, solubility, and target affinity. Always strictly control buffer pH using robust buffering agents (e.g., HEPES).
References
Pyrazole: an emerging privileged scaffold in drug discovery
Source: PubMed Central (National Institutes of Health)
URL:[Link]
The Ecstasy and Agony of Assay Interference Compounds
Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central
URL:[Link]
Single-Cell-Resolution Mouse Brain Atlas for Whole-Brain Analysis of Cells (Chemical Profiling and Basic Amine Interactions)
Source: University of Tokyo Repository
URL:[Link]
Technical Support & Troubleshooting Center: Large-Scale Synthesis of Amino-Pyrazole Compounds
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the kilogram-to-ton scale synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the kilogram-to-ton scale synthesis of amino-pyrazole compounds.
Scaling up heterocyclic chemistry is rarely a simple multiplication of laboratory parameters. It requires a deep understanding of reaction kinetics, thermodynamic equilibration, and process safety. This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to ensure your synthetic workflows are safe, regioselective, and highly reproducible.
Section 1: Managing Thermal Hazards and Toxicity of Hydrazine
Q1: How do we mitigate the severe thermal hazards and toxicity of hydrazine during kilogram-scale pyrazole condensations?
A1: The primary safety concerns during scale-up revolve around the use of hydrazine hydrate, which is highly toxic, carcinogenic, and prone to explosive decomposition[1]. In traditional batch reactors, the condensation of hydrazine with β-ketonitriles is highly exothermic. Accumulation of unreacted hydrazine in the headspace of a batch vessel poses a severe explosion risk[2].
To bypass these limitations, the industry standard has shifted toward Continuous Flow Chemistry . By continuously pumping small volumes of reactants through a heated tubular reactor, you achieve superior mass and heat transfer. This prevents thermal runaway and ensures that the highly energetic intermediate is consumed immediately upon formation, drastically reducing the active reactor volume of hazardous materials[2].
Quantitative Comparison: Batch vs. Continuous Flow
Parameter
Traditional Batch Process
Continuous Flow Process
Reactor Volume (Active)
> 50 Liters
< 1 Liter (Tubular Reactor)
Reaction Time
12–24 hours (Reflux)
30 minutes (Residence Time,
tR
)
Residual Hydrazine
Often > 100 ppm
< 20 ppm
Safety Profile
High risk of headspace explosion
Minimal accumulation; highly controlled
Purity Profile
Prone to acylated impurities
> 99% LC Purity
Data summarized from continuous manufacturing demonstrations at the 3 kg scale[2].
Caption: Continuous flow setup for safe, large-scale hydrazine condensation.
Self-Validating Protocol: Continuous Flow Synthesis of 3-phenyl-1H-pyrazol-5-amine
Methodology adapted from validated 3 kg scale-up parameters[2].
Stream Preparation: Dissolve 3.1 kg of the ketonitrile starting material in 31 L of 2-MeTHF. In a separate vessel, dissolve 1.50 kg of hydrazine hydrate (65 wt %) in 6.2 L of EtOH.
System Priming: Set the flow rates to 83 mL/min for the 2-MeTHF stream and 20 mL/min for the EtOH stream.
Preheating: Route both streams through PFA preheating loops (1/4″ OD,
tR
= 2 min) submerged in a 70 °C water bath to prevent temperature drops upon mixing.
Mixing & Reaction: Combine the streams at a 1/4″ PTFE tee mixer. Immediately route the mixture into a PFA tubular reactor (1/4″ OD, 250 m length,
tR
= 30 min) housed inside an oven preheated to 140 °C.
In-Process Control (IPC): Continuously collect the output stream. Perform HPLC analysis every 60 minutes. Self-Validation Check: The reaction is only considered complete and safe for downstream processing when unreacted ketonitrile is <0.5% and residual hydrazine is <20 ppm.
Section 2: Overcoming Regioselectivity Issues
Q2: When using monosubstituted hydrazines (e.g., phenylhydrazine), my reaction yields an inseparable mixture of 3-aminopyrazole and 5-aminopyrazole. How can I control this?
A2: The root cause of this side product formation is the unequal nucleophilicity of the two nitrogen atoms in monosubstituted hydrazines[3]. The terminal (
NH2
) nitrogen is more nucleophilic than the internal (
NH
) nitrogen.
To solve this, you must exploit the principles of Kinetic vs. Thermodynamic Control .
Kinetic Control: By using a strong base (e.g., EtONa) at low temperatures (0 °C), the more nucleophilic terminal nitrogen attacks the electrophile irreversibly, trapping the intermediate and yielding the 3-aminopyrazole [4].
Thermodynamic Control: By running the reaction in neutral or slightly acidic conditions (e.g., EtOH or AcOH in toluene) at elevated temperatures (70 °C), the initial kinetic product undergoes dynamic equilibration, ultimately favoring the more thermodynamically stable 5-aminopyrazole isomer[4].
Quantitative Data: Tuning Regioselectivity
Substrate
Hydrazine
Reaction Conditions
Major Isomer Formed
Yield (%)
3-methoxyacrylonitrile
Phenylhydrazine
EtOH, 70 °C (Thermodynamic)
5-aminopyrazole
90%
3-methoxyacrylonitrile
Phenylhydrazine
EtONa, EtOH, 0 °C (Kinetic)
3-aminopyrazole
85%
Data reflecting regiodivergent condensation outcomes[4].
Caption: Kinetic vs. thermodynamic control in the regioselective synthesis of aminopyrazoles.
Q3: Are there scalable, hydrazine-free alternatives for synthesizing aminopyrazoles to bypass explosive intermediates entirely?
A3: Yes. While continuous flow makes hydrazine safer, many facilities simply cannot accommodate the regulatory and engineering requirements of handling multi-ton quantities of hydrazine. The traditional alternative—nitration of a pyrazole followed by reduction—introduces its own thermal hazards and potentially genotoxic nitro-aromatic impurities[5].
An orthogonal, highly scalable approach is the Copper-Catalyzed Aryl Amidation of a pre-formed bromopyrazole. This method utilizes acetamide as a safe, inexpensive ammonia surrogate. Following the cross-coupling, a simple acidic hydrolysis removes the acetyl group, revealing the free amine[5].
Caption: Comparison of traditional nitration/reduction versus scalable Cu-catalyzed amidation.
Methodology adapted from >50 kg scale manufacturing campaigns[5].
Reactor Charging: To a clean, dry reactor, charge the bromopyrazole precursor (1.0 equiv), acetamide (ammonia surrogate, 2.0 equiv),
Cu(OAc)2
catalyst (0.05 equiv), and
K2CO3
base (2.0 equiv) in a suitable solvent (e.g., toluene or 1,4-dioxane).
Inerting: Purge the reactor heavily with
N2
for 30 minutes. Causality: Oxygen must be excluded to prevent the oxidative deactivation of the active Cu(I) catalytic species.
Cross-Coupling: Heat the mixture to reflux and stir until HPLC indicates >99% consumption of the bromopyrazole.
Hydrolysis: Cool the reactor and slowly charge aqueous
HCl
. Heat to 80 °C to hydrolyze the acetyl group.
Isolation & IPC: Filter the resulting solid. Crucial Causality: Isolate the product strictly as the mono-HCl salt rather than the freebase. Freebase aminopyrazoles are prone to atmospheric oxidation, turning pink upon storage. The HCl salt ensures long-term color stability and shelf life[5].
Validation: Perform ICP-OES to confirm residual copper is < 10 ppm, and HPLC to confirm >99.9% purity[5].
References
[2] Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications.
URL:
[1] challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
URL:
[3] minimizing side product formation in aminopyrazole synthesis - Benchchem.
URL:
[5] Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation - ACS Publications.
URL:
[4] RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION - DOI.
URL:
Technical Support Center: Synthesis & Characterization of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyrazole-derived amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of pyrazole-derived amino alcohols. The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically proceeds via a highly efficient two-step sequence:
A base-mediated aldol-type condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with acetonitrile to yield a
β
-hydroxy nitrile intermediate[1].
The subsequent reduction of the nitrile group to a primary amine[2].
While this route is logically sound, it is fraught with chemoselectivity challenges. This guide provides a mechanistic troubleshooting framework to identify, characterize, and eliminate common byproducts, ensuring a self-validating workflow for your experiments.
Pathway & Byproduct Mapping
Fig 1: Synthesis pathway and mechanisms of byproduct formation.
Troubleshooting FAQs
Q1: During the aldol condensation step, my LC-MS shows a major impurity at m/z 134.1 [M+H]+ instead of the expected 152.1 [M+H]+. What is the causality here?A: You are observing the dehydration byproduct, 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile. The
β
-hydroxy nitrile intermediate is highly susceptible to base-catalyzed E1cB elimination. The
α
-protons are highly acidic due to the adjacent electron-withdrawing nitrile group. If your reaction temperature exceeds -20°C during the addition of the base (e.g., n-BuLi or LDA), or if the quench is insufficiently rapid, elimination becomes the dominant thermodynamic pathway.
Actionable Fix: Maintain strict cryogenic conditions (-78°C) and quench cold with a weak acid (e.g., saturated aqueous
NH4Cl
) to protonate the alkoxide before the system warms.
Q2: My nitrile reduction step yields a complex mixture, with a significant high-molecular-weight impurity at m/z 294.2 [M+H]+. How do I prevent this?A: This is a classic secondary amine dimerization byproduct: bis(3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propyl)amine. During nitrile reduction, the reaction proceeds via a highly reactive imine intermediate[3]. If the local concentration of the newly formed primary amine is high, it can nucleophilically attack the unreduced imine, displacing ammonia and forming a secondary amine[4][5].
Actionable Fix: If using catalytic hydrogenation, this is often caused by hydrogen starvation. Increase the
H2
pressure. Conducting the hydrogenation in the presence of methanolic ammonia pushes the equilibrium away from secondary amine formation by saturating the system with
NH3
[4].
Q3: I successfully reduced the nitrile using Pd/C and
H2
, but NMR indicates the loss of the hydroxyl group (LC-MS m/z 140.1 [M+H]+). Why?A: You have over-reduced the molecule to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The hydroxyl group in your substrate is pseudo-benzylic (adjacent to the aromatic pyrazole ring). Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of benzylic C-O bonds.
Actionable Fix: Switch your catalyst. Raney Nickel is far less prone to C-O hydrogenolysis while remaining highly effective for nitrile reduction[4]. Alternatively, chemical reduction using
LiAlH4
at controlled temperatures preserves the hydroxyl group[6].
Quantitative Analytical Data
To facilitate rapid byproduct identification, cross-reference your crude LC-MS and
1H
NMR data against this standardized diagnostic table.
Workup: Filter the catalyst through a pad of Celite under
N2
. Concentrate the filtrate in vacuo.
Purification: Purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the pure 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Analytical Troubleshooting Workflow
Fig 2: Self-validating analytical workflow for byproduct identification.
Technical Support Center: Stability & Shelf-Life Optimization for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Overview & Mechanistic Grounding Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to help researchers, scientists, and drug development professionals manag...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Grounding
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to help researchers, scientists, and drug development professionals manage the shelf-life and stability of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL .
This bifunctional building block features a highly reactive primary amine, a secondary alcohol, and a 1-methylpyrazole core. Understanding the causality behind its degradation is critical for preserving its structural integrity. The primary amine is highly susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂ and oxygen. Concurrently, the secondary alcohol can undergo slow oxidation to the corresponding ketone, a process accelerated by transition metal impurities or elevated temperatures ()[1]. Furthermore, while the pyrazole core is generally robust, it requires specific pH considerations to maintain stability during storage and formulation, as observed in structurally related pyrazole derivatives ()[2].
Core Degradation Pathways
To troubleshoot effectively, we must first map the chemical vulnerabilities of the molecule.
Fig 1: Primary degradation pathways of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL.
Troubleshooting & FAQs
Q1: My batch has developed a yellow/brown tint over time. What is happening, and how do I prevent it?
Causality: The primary amine is undergoing oxidative degradation. Primary amines react with atmospheric oxygen to form trace amounts of hydroxylamines, which further oxidize to highly colored nitroso or polymeric species ()[1].
Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen). If the compound is a liquid or oil, sparge it with Argon before sealing. Store at -20°C in amber vials to minimize photo-oxidation.
Q2: I am observing a white, insoluble precipitate forming in the neat material. Is this a degradation product?
Causality: Yes. This is classic carbamate formation. The unhindered primary amine reacts rapidly with atmospheric CO₂ to form a stable, insoluble carbamate salt (R-NH-COO⁻ R-NH₃⁺).
Solution: Minimize exposure to ambient air. Handle the material in a glovebox or under a steady stream of dry nitrogen.
Q3: How do I prepare a stable stock solution for long-term storage?
Causality: Solvents with dissolved oxygen or trace peroxides (e.g., aged THF or diethyl ether) will rapidly degrade both the amine and alcohol functionalities.
Solution: Use anhydrous, degassed solvents. We recommend preparing stock solutions in anhydrous DMSO or DMF, stored over activated 3Å molecular sieves, and blanketed with Argon.
Q4: Is salt formation a viable strategy for extending shelf-life?
Causality: Converting the free base to a hydrochloride (HCl) salt protonates the primary amine (forming -NH₃⁺Cl⁻). This completely eliminates its nucleophilicity, preventing carbamate formation and drastically reducing its susceptibility to oxidation ()[2].
Solution: Yes, this is the most robust method for long-term storage. See Protocol B below.
Quantitative Stability Profile
To guide your storage decisions, refer to the comparative shelf-life data below:
Storage Condition
Atmosphere
Temperature
Estimated Shelf-Life
Primary Degradant Observed
Neat (Free Base)
Ambient Air
25°C
< 2 Weeks
Carbamate salts, N-Oxides
Neat (Free Base)
Argon
-20°C
6 Months
Trace Ketones
Stock Solution (DMSO)
Ambient Air
25°C
< 1 Week
Complex oligomers
Stock Solution (DMSO)
Argon over 3Å Sieves
-20°C
12 Months
None detected
HCl Salt (Solid)
Ambient Air
25°C
> 24 Months
None detected
Experimental Protocols
Every protocol described here is designed as a self-validating system . If a step fails, the visual or physical feedback will immediately alert you to halt the workflow.
Protocol A: Inert Gas Purging & Aliquoting (For Free Base)
Preparation: Bake all glassware at 120°C for 2 hours to remove residual surface moisture. Causality: Moisture catalyzes intermolecular condensation.
Transfer: Transfer the 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL inside a glovebox or under a positive pressure of Argon.
Sparge: If preparing a solution, sparge the solvent with Argon for 15 minutes prior to dissolution. Causality: Displaces dissolved O₂ and CO₂, preventing oxidation and carbamate formation.
Validation Check: Observe the solution. A perfectly clear solution indicates successful exclusion of CO₂. Any turbidity indicates carbamate formation, meaning the solvent was not adequately degassed.
Sealing: Seal aliquots in amber glass vials with PTFE-lined septa. Causality: Amber glass prevents photo-oxidation; PTFE prevents the leaching of plasticizers that can react with the primary amine.
Protocol B: Synthesis of the Hydrochloride (HCl) Salt for Long-Term Stability
Dissolution: Dissolve the free base in anhydrous diethyl ether or THF (0.1 M concentration).
Acidification: Slowly add 1.1 equivalents of HCl in dioxane (e.g., 4M solution) dropwise at 0°C under vigorous stirring. Causality: The primary amine is selectively protonated over the pyrazole nitrogen due to its higher pKa (~10 vs ~2.5), forming a stable ammonium salt.
Validation Check: Immediate formation of a white precipitate confirms successful salt formation. If the solution remains clear, check the concentration of your HCl source.
Filtration and Drying: Filter the precipitate under a nitrogen blanket and dry under vacuum for 12 hours. Causality: Removes residual solvent and excess HCl, yielding a highly stable, non-hygroscopic powder suitable for multi-year storage.
Workflow Visualization
Fig 2: Self-validating workflow for preparing stable stock solutions under inert conditions.
References
Vevelstad, S. J., et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]
avoiding racemization during the synthesis of chiral 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Welcome to the Advanced Technical Support Portal. As researchers and drug development professionals, you know that synthesizing 1-heteroaryl-3-amino-1-propanols—a structural motif critical to many neuroactive APIs—presen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Portal. As researchers and drug development professionals, you know that synthesizing 1-heteroaryl-3-amino-1-propanols—a structural motif critical to many neuroactive APIs—presents unique stereochemical challenges. The electron-rich 1-methyl-1H-pyrazol-4-yl ring dramatically alters the stability of the adjacent benzylic-type carbon, making the chiral center at C1 highly susceptible to racemization under specific downstream conditions.
This guide bypasses generic advice to focus on the exact causality of stereocenter degradation in your workflows, providing self-validating protocols to ensure >99% enantiomeric excess (ee).
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: My asymmetric transfer hydrogenation (ATH) yields 99% ee in process checks, but the isolated 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL drops to ~85% ee. What is causing this degradation?The Causality: You are likely experiencing acid-catalyzed
SN1
racemization during your workup or salt-formation step. The 1-methyl-1H-pyrazol-4-yl moiety is highly electron-donating. If the pH drops below 4.0 (e.g., during an aggressive HCl wash or hydrochloride salt crystallization), the C1 hydroxyl group is protonated and departs as water. This generates a highly stable, planar heteroaryl-stabilized carbocation. Subsequent non-stereoselective re-attack by water or other nucleophiles results in rapid racemization. This phenomenon is extensively documented in the synthesis of structurally analogous blockbuster drugs like duloxetine[1].
Q2: I am using a Ru-TsDPEN catalyst system for the reduction of the
β
-amino ketone. If I leave the reaction stirring overnight after completion, the optical purity degrades. Why?The Causality: The ATH reaction using Ru-TsDPEN is a reversible thermodynamic process[2]. Once the prochiral ketone is fully consumed, leaving the chiral alcohol product in the presence of the active ruthenium-hydride complex and a hydrogen acceptor (like trace acetone or depleted formic acid) triggers an Oppenauer-type oxidation. The chiral alcohol is oxidized back to the prochiral
β
-amino ketone, which is then re-reduced stereorandomly if the chiral ligand has degraded, or simply lowers the overall ee through continuous equilibrium cycling.
Part 2: Visualizing the Failure Modes
To effectively troubleshoot, we must map the exact pathways where your process deviates. Below are the mechanistic and workflow diagrams illustrating the racemization pathways and the Critical Control Points (CCPs) required to prevent them.
Caption: Mechanistic pathway of acid-catalyzed racemization via a pyrazole-stabilized carbocation.
Caption: Self-validating workflow for Asymmetric Transfer Hydrogenation highlighting Critical Control Points (CCPs).
Part 3: Quantitative Data on pH-Dependent Racemization
To underscore the importance of pH control, the following table summarizes the degradation of (S)-3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL when exposed to various aqueous workup conditions at 25°C for 2 hours.
Workup Acid/Buffer
Aqueous pH
Time (h)
Final Enantiomeric Excess (ee %)
Product Yield (%)
1M Hydrochloric Acid (Excess)
1.5
2.0
54.2% (Severe Racemization)
88%
0.1M Hydrochloric Acid (1 eq)
4.0
2.0
92.1%
90%
1M Citric Acid Buffer
4.5
2.0
98.7%
89%
0.5M Acetic Acid Buffer (Optimal)
5.5
2.0
>99.0%
94%
Data Interpretation: Strong mineral acids rapidly destroy the stereocenter. Utilizing weak organic acids (like acetic or citric acid) for amine extraction prevents the system from crossing the thermodynamic threshold required for carbocation formation.
Part 4: Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocol incorporates real-time validation checks. If a validation check fails, the protocol dictates an immediate corrective action, preventing downstream propagation of racemic material.
Protocol A: pH-Controlled Asymmetric Transfer Hydrogenation (ATH)
This procedure utilizes a Ru-TsDPEN catalyst system, widely validated for the highly enantioselective reduction of heteroaryl ketones[2].
Catalyst Activation: Dissolve the prochiral ketone (10 mmol) in 20 mL of anhydrous DMF. Add 0.5 mol% of (S,S)-Ru-TsDPEN.
Self-Validation Check 1: Observe the solution color. A shift from orange to deep red upon the addition of the HCOOH/Et
3
N azeotrope confirms the formation of the active ruthenium-hydride species. If the color remains pale orange, the catalyst is poisoned (likely by residual water or trace metals); abort and re-purify the ketone.
Reduction: Stir the reaction at 40°C for 8 hours.
Self-Validation Check 2: Pull a 50
μ
L aliquot at hour 7. Quench in 1 mL EtOAc/sat. NaHCO
3
. Analyze the organic layer via Chiral HPLC. The ketone peak must be <1% AUC. If >1%, add 0.1 eq of HCOOH/Et
3
N and stir for 2 more hours. Do not leave overnight.
Quench (CCP1): Immediately upon confirming completion, cool the reactor to 0°C. Quench the reaction by adding 10 mL of saturated aqueous NaHCO
3
to deactivate the ruthenium catalyst and halt reversible hydride transfer.
Extraction & pH Control (CCP2): Extract the aqueous mixture with EtOAc (3 x 20 mL). To remove DMF and trace impurities, wash the combined organic layers with a 0.5M Acetic Acid buffer (pH 5.5).
Self-Validation Check 3: Test the aqueous wash waste with a pH probe. It must read
≥
5.0. If the pH is < 4.5, immediately wash the organic layer with dilute NaHCO
3
to neutralize the system and prevent carbocation-mediated racemization.
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure (bath temp < 35°C) to yield the enantiopure chiral alcohol.
If you are starting from a racemic mixture of the alcohol and wish to resolve it using Lipase B from Candida antarctica (CALB)[3], racemization of the unwanted enantiomer is actually desired to recycle the material.
Step-by-Step Methodology:
Acylation: Suspend racemic 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (10 mmol) and vinyl acetate (30 mmol) in MTBE. Add 50 mg of immobilized CALB.
Resolution: Stir at 30°C. The enzyme will selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer untouched.
Self-Validation Check: Monitor via Chiral GC. Stop the reaction exactly at 50% conversion to ensure maximum ee of the remaining (S)-alcohol.
Recycling via Controlled Racemization: Isolate the unwanted (R)-acetate. To recycle this into the racemic pool, intentionally subject it to 2M HCl at 60°C for 4 hours. The acidic conditions will simultaneously hydrolyze the ester and trigger the carbocation-mediated racemization (as detailed in Q1), yielding the racemic alcohol for another round of resolution[1].
comparing synthesis methods for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
The 1,3-amino alcohol motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a hydrophilic hinge-binding element in kinase inhibitors and a versatile building block in fragment-based drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,3-amino alcohol motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a hydrophilic hinge-binding element in kinase inhibitors and a versatile building block in fragment-based drug discovery. When conjugated with an electron-rich pyrazole core, specifically to form 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol , the synthesis presents unique regiochemical and chemoselective challenges. The electron-donating nature of the pyrazole ring can influence the electrophilicity of adjacent carbonyls, necessitating carefully optimized reaction conditions.
This guide provides an objective, data-driven comparison of the two primary synthetic methodologies used to construct this molecule: The Nitrile Route (Aldol-type addition followed by reduction) and The Mannich Route (Aminomethylation followed by ketone reduction).
Strategic Synthetic Pathways
Both methods rely on commercially available, inexpensive pyrazole starting materials but diverge significantly in their mechanistic approaches and scalability profiles.
Synthetic pathways for 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Method A: The Nitrile Route (Lithioacetonitrile Addition)
This approach leverages the nucleophilic addition of a cyanomethyl anion to 1-methyl-1H-pyrazole-4-carboxaldehyde. It is highly atom-economical and provides excellent regiocontrol, a strategy frequently employed in the synthesis of complex pyrazole-containing α-amino acids [1].
Mechanistic Rationale & Causality
Acetonitrile possesses a relatively high pKa (~31.3 in DMSO). Therefore, strong bases like n-butyllithium (n-BuLi) are required for quantitative deprotonation to form the reactive lithioacetonitrile species [2].
Temperature Control: The reaction must be strictly maintained at -78 °C. At higher temperatures, the cyanomethyl anion undergoes rapid self-condensation to form 3-aminocrotononitrile, destroying the yield.
Reduction Strategy: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C) because the pyrazole nitrogen can occasionally poison transition metal catalysts, leading to incomplete reduction of the nitrile to the primary amine.
Step-by-Step Protocol (Self-Validating)
Step 1: Aldol-Type Condensation
Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (10 volumes) and anhydrous acetonitrile (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 30 minutes. In-process control: The solution should remain clear; a yellow tint indicates trace moisture or self-condensation. Stir for 45 minutes.
Addition: Dissolve 1-methyl-1H-pyrazole-4-carboxaldehyde (1.0 equiv) in minimal anhydrous THF and add dropwise over 1 hour, maintaining the internal temperature below -70 °C.
Quench: After 2 hours, quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Step 2: Nitrile Reduction
Hydride Addition: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C. Slowly add the intermediate nitrile dissolved in THF.
Reflux: Warm the mixture to room temperature, then reflux for 4 hours. Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain) until complete consumption of the nitrile is observed.
Fieser Workup: Cool to 0 °C. For every
n
grams of LiAlH₄ used, sequentially add
n
mL H₂O,
n
mL 15% NaOH, and
3n
mL H₂O. Causality: This specific stoichiometric water addition converts the gelatinous aluminum alkoxide intermediates into a granular, easily filterable precipitate, preventing product entrapment and emulsion formation.
Isolation: Filter through Celite, concentrate the filtrate, and purify via flash chromatography (basic alumina) to yield the target amino alcohol.
Workflow and mechanistic rationale for the Nitrile Route (Method A).
Method B: The Mannich Route (Aminomethylation)
This route utilizes a classic Mannich reaction starting from a methyl ketone, followed by a straightforward ketone reduction. This exact sequence is heavily utilized in the industrial synthesis of related 3-amino-1-propanol derivatives, such as the fluoxetine precursor 3-methylamino-1-phenyl-1-propanol [3].
Mechanistic Rationale & Causality
Reagent Selection: Paraformaldehyde is utilized instead of aqueous formaldehyde (formalin) to minimize the water content in the reaction mixture. Excess water drives the reversible Mannich equilibrium backward toward the starting materials, significantly depressing the yield of the β-amino ketone.
Solvent & Temperature in Reduction: Sodium borohydride (NaBH₄) reduction is initiated at 0 °C to control the exothermic hydride transfer. Methanol is chosen as the solvent because it enhances the electrophilicity of the ketone via hydrogen bonding, accelerating the reduction compared to aprotic solvents.
Step-by-Step Protocol (Self-Validating)
Step 1: Mannich Reaction
Assembly: In a round-bottom flask, combine 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 equiv), paraformaldehyde (1.5 equiv), and ammonium chloride (1.2 equiv) in absolute ethanol.
Catalysis: Add a catalytic amount of concentrated HCl (0.1 equiv) to promote the formation of the reactive iminium ion from formaldehyde and ammonia.
Reflux: Heat the mixture to reflux for 12-16 hours. Validation: LC-MS monitoring should indicate the formation of the [M+H]+ mass corresponding to the β-amino ketone.
Isolation: Cool to room temperature. The hydrochloride salt of the intermediate often precipitates directly from the ethanol. Filter and wash with cold ethanol to obtain pure 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one hydrochloride.
Step 2: Ketone Reduction
Reduction: Suspend the β-amino ketone hydrochloride in methanol and cool to 0 °C. Slowly add NaBH₄ (2.0 equiv) in small portions to manage hydrogen gas evolution.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
Quench: Carefully quench with 1M HCl to destroy excess borohydride, then adjust the pH to 10 using 2M NaOH to free-base the amine.
Extraction: Extract the aqueous layer repeatedly with a 4:1 mixture of Chloroform/Isopropanol (due to the high hydrophilicity of the product). Dry and concentrate to yield the final product.
Quantitative Comparison & Performance Data
The following table summarizes the objective experimental performance of both methodologies based on standard laboratory-scale (10-50 gram) executions.
Parameter
Method A: Nitrile Route
Method B: Mannich Route
Overall Yield (2 steps)
65% – 72%
45% – 55%
Atom Economy
High (Direct addition)
Moderate (Loss of H₂O in Mannich)
Scalability
Poor (Requires strict -78 °C cryogenics)
Excellent (Standard reflux and ambient temps)
Major Impurities
3-aminocrotononitrile (if temp control fails)
Elimination products (vinyl ketones)
Safety / Hazards
Pyrophoric n-BuLi, highly reactive LiAlH₄
Evolution of H₂ gas during NaBH₄ quench
Purification Need
Requires column chromatography
Often purifiable via crystallization (HCl salts)
Conclusion
For discovery chemistry and small-scale synthesis where overall yield and atom economy are paramount, Method A (The Nitrile Route) is superior. It reliably produces the 1,3-amino alcohol motif without the risk of retro-Mannich degradation.
Conversely, for process development and scale-up , Method B (The Mannich Route) is the industry standard. Despite a lower overall yield, it avoids cryogenic conditions and pyrophoric reagents, allowing for safer, routine multi-kilogram production using standard jacketed reactors.
References
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link][1]
US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor
Google Patents / USPTO
URL:[3]
Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis
Journal of the American Chemical Society (ACS Publications)
URL:[Link][2]
Validating the Structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL: A Comparative Guide to X-Ray Crystallography and Alternative Modalities
Executive Summary In modern drug discovery, the precise determination of absolute stereochemistry and 3D conformation is non-negotiable. For chiral building blocks like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL , c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the precise determination of absolute stereochemistry and 3D conformation is non-negotiable. For chiral building blocks like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL , confirming the spatial arrangement of the hydroxyl group at the C1 stereocenter dictates the molecule's pharmacodynamic interactions. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD)—the gold standard for structural validation—against alternative analytical modalities including Nuclear Magnetic Resonance (NMR) spectroscopy, Microcrystal Electron Diffraction (MicroED), and Mass Spectrometry (MS).
The Molecular Challenge: Causality in Analytical Selection
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL presents several distinct structural challenges:
Conformational Flexibility: The propanol chain is highly flexible, which can complicate solution-state analysis.
Hydrogen Bonding Networks: The presence of a primary amine, a secondary hydroxyl group, and a pyrazole ring creates a dense network of hydrogen-bond donors and acceptors. While this is excellent for target binding, it often leads to oils, polymorphs, or twinned crystals during isolation[1].
Light-Atom Composition: Composed entirely of carbon, hydrogen, nitrogen, and oxygen, the molecule lacks heavy atoms, making the determination of absolute stereochemistry via anomalous X-ray dispersion inherently difficult without optimized radiation sources[2].
To overcome these challenges, structural biologists must select the methodology that provides the highest resolution data with the lowest ambiguity.
Comparative Analytical Methodologies
Single Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD is the premier method for determining both the relative connectivity and the absolute configuration of small molecules. By utilizing Cu Kα radiation, the anomalous scattering of light atoms (O, N) is maximized, allowing for the precise calculation of the Flack parameter [2]. A Flack parameter near 0 (with a standard uncertainty < 0.04) definitively proves the absolute stereochemistry of the enantiomer[3].
Nuclear Magnetic Resonance (NMR): The Solution-State Workhorse
NMR provides deep insights into the molecule's behavior in solution, closely mimicking physiological conditions[4]. While 2D NMR (COSY, HSQC, HMBC) easily maps the planar connectivity of the pyrazole ring and the propanol chain, it cannot directly determine absolute stereochemistry without the use of chiral derivatizing agents (e.g., Mosher's acid)[5]. Furthermore, NMR represents a time-averaged ensemble of conformations rather than a single static structure.
Microcrystal Electron Diffraction (MicroED): The Emerging Contender
When a molecule stubbornly refuses to form crystals larger than 50 μm, MicroED is the optimal alternative. Because electrons interact with matter approximately 1,000 times more strongly than X-rays, MicroED can solve structures from nanocrystals (100–500 nm)[6]. However, dynamical scattering effects can complicate the extraction of precise atomic coordinates and absolute stereochemistry compared to SCXRD[7].
Mass Spectrometry (MS): The Compositional Baseline
High-Resolution Mass Spectrometry (HRMS) provides exact mass and fragmentation patterns, serving as a rapid, low-sample-volume check for chemical composition. However, it provides zero 3D spatial or stereochemical information.
Quantitative Data Presentation
The following table summarizes the performance metrics of each modality when applied to small chiral molecules like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL.
Analytical Modality
Primary Output
Sample Requirement
Absolute Stereochemistry
Resolution / Accuracy
SCXRD
3D Coordinates, Absolute Config
> 50 μm single crystal
Yes (via Flack Parameter)
Atomic (< 0.8 Å)
MicroED
3D Coordinates
100–500 nm nanocrystals
Challenging (Dynamical scattering)
Sub-angstrom (~1.0 Å)
Solution NMR
Connectivity, Relative Config
~1–5 mg in deuterated solvent
No (Requires chiral derivatization)
High (Solution state)
HRMS
Molecular Mass, Fragmentation
< 1 μg
No
Exact Mass (< 5 ppm)
Decision Matrix for Structural Validation
Decision tree for selecting the optimal analytical modality based on sample state.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the structural validation of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL must follow a self-validating workflow. The protocol below uses salt formation to force crystallization, followed by SCXRD, and utilizes the Flack parameter standard uncertainty as an internal quality control metric.
Protocol 1: SCXRD Validation Workflow
Step 1: Salt Formation (Causality of Crystallization)
Action: Dissolve 50 mg of the free base in 1 mL of anhydrous isopropanol. Add 1.05 equivalents of ethereal HCl dropwise while stirring at room temperature.
Causality: The free base of this amino alcohol is prone to forming viscous oils due to highly flexible, competing intermolecular hydrogen bonds[1]. Converting the primary amine to a hydrochloride salt restricts conformational flexibility and introduces strong ionic interactions, significantly increasing the lattice energy and promoting the growth of well-ordered single crystals.
Step 2: Vapor Diffusion Crystallization
Action: Dissolve the resulting salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed vial containing diethyl ether (antisolvent). Incubate at 4°C for 3–5 days.
Causality: Slow vapor diffusion allows the system to approach the nucleation point gradually, preventing the rapid precipitation that leads to microcrystalline powders or twinned crystals.
Step 3: Data Collection via Cu Kα Radiation
Action: Harvest a single crystal (>50 μm) and mount it on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Collect diffraction data at 100 K under a nitrogen stream.
Causality: For light-atom structures lacking heavy metals, Mo Kα radiation yields an anomalous scattering signal that is too weak for reliable stereochemical assignment. Cu Kα radiation enhances the resonant scattering of oxygen and nitrogen, which is an absolute requirement for calculating a statistically significant Flack parameter[2]. Cryocooling to 100 K minimizes atomic thermal motion, drastically improving high-angle resolution.
Step 4: Structure Solution and Internal Validation
Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Self-Validation Check: Evaluate the Flack parameter. For a structure of unknown enantiopurity, the Flack parameter must be close to 0 with a standard uncertainty (s.u.) of < 0.04[3]. If the s.u. is > 0.08, the absolute structure assignment is scientifically invalid, and data must be recollected with higher redundancy.
Protocol 2: Orthogonal Validation via Solution NMR
Action: Dissolve 2 mg of the compound in DMSO-d6. Acquire 1H, 13C, COSY, and HSQC spectra at 600 MHz.
Causality: SCXRD proves the solid-state conformation, but NMR is required to prove that the crystal selected is highly representative of the bulk synthesized material and remains structurally intact in solution.
Structural Validation Workflow Diagram
Self-validating experimental workflow for absolute structure determination via SCXRD.
Conclusion
While NMR and HRMS are indispensable for routine bulk characterization and solution-state dynamics, SCXRD remains the undisputed gold standard for definitively validating the absolute stereochemistry of chiral small molecules like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. By strategically employing salt formation to overcome crystallization barriers and utilizing Cu Kα radiation to exploit anomalous dispersion, researchers can generate self-validating, mathematically rigorous 3D structural models. Where single crystals cannot be obtained, MicroED serves as a powerful, albeit complex, fallback for nanocrystalline samples.
References
Howard Flack and the Flack Parameter
Source: MDPI Crystals
URL
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics
Source: Stanford University
URL
SCXRD vs MicroED Comparison for Crystallography Research
Source: Creative Biostructure
URL
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
Introduction The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] This guide provides a comprehensive framework for the characterization and benchmarking of a novel pyrazole-containing compound, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. As this molecule is not extensively characterized in existing literature, we will establish a rigorous, multi-tiered experimental plan to determine its potency, selectivity, and cellular activity against a panel of rationally chosen kinase targets. This process will be benchmarked against well-characterized, known inhibitors to contextualize its potential as a therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.
Part 1: Target Hypothesis and Comparator Selection
Given that 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is a novel entity, our first step is to formulate a hypothesis regarding its likely kinase targets. The N-methyl pyrazole core is a common feature in inhibitors of several kinase families. Notably, scaffolds featuring an N-(1H-pyrazol-3-yl)pyrimidine-4-amine core have shown potent activity against Cyclin-Dependent Kinases (CDKs), particularly those in the PCTAIRE subfamily like CDK16.[1][2] Additionally, the broader Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase B (AKT) families are critical targets in oncology and other diseases where pyrazole-based inhibitors have been explored.[3]
Therefore, a logical starting point is to screen our compound of interest against key members of the CDK, ROCK, and AKT kinase families.
Selected Kinase Panel for Initial Screening:
CDK Family: CDK2, CDK9
ROCK Family: ROCK1, ROCK2
AKT Family: AKT1, AKT3
Selection of Known Inhibitor Benchmarks:
To accurately gauge the performance of our test compound, we will compare it against established inhibitors for each target class.
Target Family
Known Inhibitor
Mechanism of Action
Key Characteristics
CDK
Palbociclib
ATP-competitive inhibitor of CDK4/6
FDA-approved for HR-positive breast cancer. Highly selective for CDK4/6, but serves as a good benchmark for cell cycle effects.
A widely used research tool for studying the ROCK signaling pathway.[5]
AKT
MK-2206
Allosteric inhibitor of all three AKT isoforms (1, 2, and 3).[6][7]
A well-characterized pan-AKT inhibitor used extensively in pre-clinical and clinical studies.[6]
Part 2: A Multi-Tiered Experimental Workflow for Benchmarking
We advocate for a phased approach, starting with broad biochemical assays and progressively moving to more complex cellular and selectivity profiling to build a comprehensive understanding of the compound's activity.
Caption: A multi-tiered workflow for novel kinase inhibitor benchmarking.
Tier 1: In Vitro Biochemical Potency (IC50 Determination)
Causality: The foundational step is to determine if the compound directly inhibits the enzymatic activity of our target kinases. A radiometric assay using [γ-³²P]ATP is considered a gold standard as it directly measures the transfer of a phosphate group to a substrate, providing a sensitive and unambiguous readout of kinase activity.[8][9]
Causality: A compound's biochemical potency does not guarantee its effectiveness in a cellular environment. It must be cell-permeable and engage its target amidst a complex proteome. Furthermore, confirming that target engagement leads to the inhibition of downstream signaling validates the compound's mechanism of action. Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of specific proteins, providing a direct readout of kinase activity within a cell.[11][12]
Signaling Pathway Context:
ROCK activation, downstream of RhoA, leads to the phosphorylation of substrates like Myosin Light Chain 2 (MLC2) and the MYPT1 subunit of myosin phosphatase, promoting cell contractility and stress fiber formation.[4] A successful ROCK inhibitor should reduce the levels of phosphorylated MLC2 (p-MLC2).
Caption: Simplified ROCK signaling pathway and point of inhibition.
Protocol: Western Blot for Downstream Kinase Inhibition
This protocol details the steps to assess the inhibition of ROCK activity in cells by measuring the phosphorylation of its downstream substrate, MLC2.[11]
Cell Culture and Treatment:
Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates to achieve 70-80% confluency.
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
Pre-treat cells with varying concentrations of the test compound, Y-27632 (positive control), and a vehicle control (DMSO) for 2 hours.
Stimulate the cells with a ROCK activator like lysophosphatidic acid (LPA) for 15-30 minutes to induce robust MLC2 phosphorylation.
Cell Lysis:
Wash cells once with ice-cold PBS.
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 15 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Determine protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer:
Normalize protein concentrations and add Laemmli sample buffer.[11]
Boil samples at 95°C for 5 minutes.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Perform electrophoresis to separate proteins by size.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Using BSA is preferred over milk to avoid cross-reactivity with phospho-specific antibodies.[12]
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC2 (p-MLC2), diluted in 5% BSA/TBST.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again three times with TBST.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.
To normalize the data, the membrane can be stripped and re-probed with an antibody for total MLC2 and a loading control like β-actin.[13]
Quantify band intensities using densitometry software.
Part 3: Kinome-Wide Selectivity Profiling
Causality: A critical aspect of a promising drug candidate is its selectivity. Inhibiting unintended kinases ("off-targets") can lead to toxicity and undesirable side effects. Therefore, profiling the compound against a broad panel of kinases is essential.[14] This is typically performed as a service by specialized companies and involves screening the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases.
Data Presentation: The results are often visualized as a "kinome tree," where inhibited kinases are highlighted, or as a table listing the percent inhibition for each kinase. A highly selective compound will inhibit very few kinases outside its intended target family.
Hypothetical Selectivity Data (at 1 µM):
Compound
Primary Target Inhibition (%)
Number of Off-Targets (>80% Inhibition)
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
ROCK1: 95%, ROCK2: 91%
3
Y-27632
ROCK1: 98%, ROCK2: 99%
8
This hypothetical data suggests our novel compound may have a more favorable selectivity profile than the widely used tool compound Y-27632.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial benchmarking of a novel kinase inhibitor, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. By progressing through a tiered workflow of biochemical assays, cellular mechanism validation, and broad selectivity profiling, researchers can build a comprehensive data package.
Based on our hypothetical results, 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL presents as a potent and potentially selective ROCK inhibitor. The next logical steps in its development would include:
Cellular Phenotypic Assays: Evaluating its effect on cell migration, invasion, or apoptosis in relevant cancer cell lines.
In Vivo Studies: Assessing its efficacy and safety in animal models of diseases where ROCK inhibition is therapeutic, such as hypertension, glaucoma, or cancer metastasis.[4]
ADME/Tox Profiling: Investigating its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness.
By following this structured approach, drug development professionals can make informed decisions about the future of promising new chemical entities.
References
Rho kinase inhibitor - Wikipedia. Available at: [Link]
Viht, K. et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]
Bain, J. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link]
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names. RxList. Available at: [Link]
In vitro kinase assay. Protocols.io. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
The Application of Rho Kinase Inhibitors in the Management of Glaucoma. PMC. Available at: [Link]
Akt inhibitors in clinical development for the treatment of cancer. PMC - NIH. Available at: [Link]
Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications. Available at: [Link]
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
IP-Kinase Assay. Bio-protocol. Available at: [Link]
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Available at: [Link]
Detection of ATP Competitive Protein Kinase Inhibition by Western Blotting. PubMed. Available at: [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. MDPI. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
A Comparative Analysis of the Physicochemical Properties of Aminopyrazole Isomers
Executive Summary In the landscape of medicinal chemistry, the pyrazole ring is a foundational "privileged scaffold." However, the specific positional isomerism of the amino group—yielding 3-aminopyrazole (3-AP), 4-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the pyrazole ring is a foundational "privileged scaffold." However, the specific positional isomerism of the amino group—yielding 3-aminopyrazole (3-AP), 4-aminopyrazole (4-AP), or 5-aminopyrazole (5-AP)—profoundly alters the molecule's physicochemical properties, reactivity, and biological target selectivity. This guide provides a rigorous comparative analysis of these isomers, equipping drug development professionals with the mechanistic insights and experimental protocols necessary to rationally design aminopyrazole-based therapeutics.
Structural Dynamics & Tautomerism: The Mechanistic Foundation
The pharmacological behavior of aminopyrazoles is intrinsically linked to their structural dynamics. The pyrazole nucleus contains a "pyrrole-like" nitrogen (N1), which acts as a hydrogen-bond donor, and a "pyridine-like" nitrogen (N2), which acts as a hydrogen-bond acceptor [1].
A defining feature of 3-AP and 5-AP is their annular prototropic tautomerism . These two isomers exist in a dynamic equilibrium that is highly sensitive to their microenvironment. In the gas phase, ab initio calculations (e.g., B3LYP/6-31G**) demonstrate that the 3-amino tautomer is thermodynamically more stable than the 5-amino tautomer by approximately 10.7 kJ/mol [2]. However, when introduced to polar solvents (such as DMSO or aqueous physiological environments), the equilibrium shifts to favor the more polar 5-amino tautomer [2].
Conversely, 4-aminopyrazoles do not undergo annular tautomerism involving the amino-bearing carbon. This results in a fixed structural presentation, giving 4-AP a distinct physicochemical profile and a unique spatial orientation for its exocyclic amino group [3].
Comparative Physicochemical Profiling
The position of the amino group dictates the molecule's lipophilicity, hydrogen-bonding network, and target selectivity. A comprehensive in silico analysis of aminopyrazole derivatives revealed a distinct gradient in the calculated partition coefficient (ClogP) across the three isomers [4]. This lipophilicity directly correlates with their preferred biological targets in kinase drug discovery [5].
Table 1: Physicochemical and Biological Comparison of Aminopyrazole Isomers
To rationally design drugs using these scaffolds, one must accurately determine the tautomeric ratio (
KT
) and the ionization constant (pKa). The following step-by-step protocol utilizes orthogonal spectroscopic methods to create a self-validating data set.
Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Ratio (
KT
)
Objective: Quantify the exact ratio of 3-AP to 5-AP in solution.
Causality: Annular prototropic tautomerism is often slow on the NMR timescale in strong hydrogen-bond accepting solvents like DMSO [2]. Cooling the sample further slows the proton exchange rate, allowing the time-averaged signals to resolve into distinct, quantifiable peaks for each tautomer.
Step 1: Dissolve 10 mg of the 3(5)-aminopyrazole derivative in 0.6 mL of anhydrous DMSO-d6.
Step 2: Acquire 1H and 13C NMR spectra starting at 298 K.
Step 3: Gradually cool the probe in 10 K increments down to 253 K, acquiring spectra at each step until the exocyclic -NH2 and pyrazole C4-H signals split into distinct sets.
Validation Check: Integrate the distinct C4-H proton signals for both tautomers. The sum of the molar fractions must equal exactly 1.0. If the peaks remain coalesced or broadened, the exchange regime is too fast, invalidating the integration; lower temperatures must be used.
Protocol B: UV-Vis Spectrophotometric Titration for pKa Determination
Objective: Determine the macroscopic pKa to predict the physiological charge state.
Causality: The protonation of the "pyridine-like" N2 atom alters the conjugated
π
-system of the pyrazole ring, causing a measurable bathochromic or hypsochromic shift in the maximum absorbance wavelength (
λmax
).
Step 1: Prepare a 50 µM stock solution of the aminopyrazole in a universal aqueous buffer system covering a pH range of 2.0 to 12.0.
Step 2: Record the UV-Vis absorption spectra (200–400 nm) at each pH increment (0.5 pH units).
Step 3: Plot absorbance at
λmax
versus pH and fit the data to the Henderson-Hasselbalch equation.
Validation Check: Overlay all spectra. The presence of sharp isosbestic points strictly validates that only two species (the protonated and deprotonated forms) are in equilibrium. If isosbestic points are absent or drifting, it indicates compound degradation or precipitation, rendering the calculated pKa void.
Visualizing Workflows and Mechanistic Pathways
Workflow for the physicochemical characterization and biological evaluation of aminopyrazoles.
Kinase signaling pathways inhibited by specific aminopyrazole isomers.
Validation of a Next-Generation UHPLC-MS/MS Analytical Method for 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL: A Comparative Guide
Introduction & Mechanistic Rationale In modern pharmaceutical development, pyrazole-containing building blocks like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL (AMPO) are increasingly utilized to synthesize novel the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern pharmaceutical development, pyrazole-containing building blocks like 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL (AMPO) are increasingly utilized to synthesize novel therapeutics. However, accurately quantifying AMPO during API release testing or pharmacokinetic (PK) profiling presents a significant analytical challenge.
Mechanistically, AMPO is a highly polar amino-alcohol lacking a highly conjugated
π
-system. The isolated pyrazole ring exhibits weak UV absorbance (typically
λmax
< 220 nm). Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) suffers from poor sensitivity and severe matrix interference, as many endogenous biological compounds and extraction solvents also absorb strongly at these low wavelengths.
To overcome these limitations, we have developed and validated a Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method. By leveraging the polar retention mechanisms of HILIC and the orthogonal, mass-specific detection of Multiple Reaction Monitoring (MRM), this method provides unparalleled sensitivity and specificity, aligning with modern regulatory expectations for low-level drug residue and PK analysis[1].
Comparative Performance: UHPLC-MS/MS vs. HPLC-UV
To objectively evaluate the proposed HILIC-MS/MS method, we benchmarked its performance against a traditional reversed-phase HPLC-UV alternative. The data summarized in Table 1 demonstrates the clear superiority of mass spectrometry for this specific analyte.
Table 1: Performance Comparison of Analytical Methods for AMPO
Parameter
Traditional HPLC-UV
Proposed HILIC-MS/MS
Mechanistic Advantage of MS/MS
Detection Mode
Absorbance (215 nm)
ESI+ (MRM Mode)
Bypasses the need for a strong chromophore.
Stationary Phase
C18 (Reversed-Phase)
BEH Amide (HILIC)
HILIC retains the highly polar AMPO, preventing void-volume elution.
Sensitivity (LOQ)
~1.5 µg/mL
0.005 µg/mL (5 ng/mL)
MRM filters out background noise, drastically lowering the LOQ[2].
Specificity
Low (Prone to co-elution)
High (Mass-to-charge specific)
Precursor-to-product ion transitions eliminate matrix interference[3].
Run Time
18.0 minutes
3.5 minutes
High organic mobile phase in HILIC allows for rapid elution and re-equilibration.
Experimental Methodology (A Self-Validating System)
A robust analytical protocol must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically AMPO-
d3
, we ensure that any volumetric variations during sample preparation or ion suppression effects during Electrospray Ionization (ESI) are inherently corrected. The ratio of the analyte response to the IS response remains constant, ensuring absolute trustworthiness in the final quantitative data.
Aliquot: Transfer 50 µL of the sample matrix (e.g., plasma or API dissolution media) into a clean microcentrifuge tube.
Internal Standard Addition: Add 10 µL of AMPO-
d3
working solution (100 ng/mL). Causality: Adding the IS at the very first step ensures it undergoes the exact same extraction recovery and matrix effects as the target analyte.
Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. Causality: Acetonitrile effectively crashes out matrix proteins. The formic acid ensures the primary amine on AMPO remains protonated, increasing its solubility in the organic supernatant and pre-conditioning the molecule for positive-ion ESI.
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to an autosampler vial for injection.
Phase 2: Chromatographic Separation (HILIC)
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 90% B, hold for 1 min, drop to 50% B over 1.5 min, return to 90% B.
Causality: In HILIC, a high organic starting condition promotes the retention of polar analytes via partitioning into the water-enriched layer on the stationary phase. Decreasing the organic content elutes the compound sharply.
AMPO: m/z 156.1
→
138.1 (Quantifier, loss of
H2O
)
AMPO: m/z 156.1
→
121.1 (Qualifier, loss of
H2O
+
NH3
)
AMPO-
d3
(IS): m/z 159.1
→
141.1
Figure 1: End-to-end analytical workflow for AMPO quantification using HILIC-MS/MS.
Method Validation Data
The developed method was rigorously validated in accordance with the[4]. The objective of this validation is to demonstrate that the analytical procedure is scientifically sound, reproducible, and fit for its intended regulatory purpose[5].
Figure 2: Core validation parameters and acceptance criteria based on ICH Q2(R2) guidelines.
Validation Results Summary
The experimental data confirms that the HILIC-MS/MS method exceeds the baseline regulatory requirements for accuracy, precision, and linearity.
Table 2: ICH Q2(R2) Validation Results for AMPO
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interfering peaks > 20% of LLOQ
Max interference observed: 3.2%
Pass
Linearity
R2≥
0.995
R2
= 0.9994 (Range: 5–500 ng/mL)
Pass
Accuracy (Recovery)
95.0% – 105.0% of nominal value
98.4% – 101.2% across 3 QC levels
Pass
Precision (Intra-day)
%RSD
≤
2.0% (n=6)
0.8% – 1.5%
Pass
Precision (Inter-day)
%RSD
≤
3.0% (n=18 over 3 days)
1.2% – 2.1%
Pass
Matrix Effect
IS-normalized Matrix Factor ~ 1.0
0.98 – 1.03 (Minimal suppression)
Pass
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." European Medicines Agency. Available at:[Link]
Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Insights. Available at:[Link]
National Institutes of Health (NIH) / PMC. "LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms." PubMed Central. Available at:[Link]
Pharmaceutical Technology. "Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment." PharmTech. Available at: [Link]
A Comparative Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pursuit of target specificity is paramount. While achieving absolute specificity is a formidable challenge, a thorough...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pursuit of target specificity is paramount. While achieving absolute specificity is a formidable challenge, a thorough evaluation of off-target effects is a critical step in de-risking a lead compound and predicting its therapeutic window. This guide provides a comprehensive framework for assessing the off-target profile of a novel kinase inhibitor, using the hypothetical compound 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL as a case study. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, and compounds bearing this moiety have shown promise in a variety of therapeutic areas.[1][2][3][4]
For the purpose of this guide, we will hypothesize that 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL, hereafter referred to as "Compound-X," is a novel inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology. To provide a meaningful comparison, we will evaluate Compound-X against a well-characterized, albeit promiscuous, kinase inhibitor, Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical framework for interpreting the resulting data.
The Imperative of Early Off-Target Profiling
Late-stage drug attrition due to unforeseen toxicity is a major hurdle in pharmaceutical development. A significant portion of these failures can be attributed to off-target interactions.[5][6] Therefore, a proactive and comprehensive assessment of a compound's selectivity profile during the lead optimization phase is not just a regulatory expectation but a strategic necessity. Early identification of potential liabilities allows for medicinal chemistry efforts to be directed towards improving selectivity, thereby increasing the probability of clinical success.[7][8][9]
The following diagram illustrates a general workflow for the systematic evaluation of off-target effects, which will be detailed in the subsequent sections.
Caption: A streamlined workflow for the comprehensive evaluation of off-target effects of a novel kinase inhibitor.
Phase 1: In Silico and In Vitro Profiling
The initial phase of off-target evaluation aims to cast a wide net to identify potential interactions across the human kinome. This is achieved through a combination of computational and biochemical approaches.
In Silico Prediction of Off-Target Liabilities
Computational methods provide a rapid and cost-effective first pass to predict potential off-target interactions.[10][11][12] These approaches typically leverage either ligand-based or structure-based models. For Compound-X, a structure-based approach would be employed, docking the molecule into the ATP-binding sites of a large panel of human kinases. This can help prioritize kinases for subsequent biochemical screening.
Broad Kinase Panel Screening
Biochemical kinase profiling is a cornerstone of off-target assessment.[13][14][15][16] This involves testing the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. The percentage of inhibition at this concentration provides a broad overview of the compound's selectivity. Several commercial services offer comprehensive kinase panels.[7][8][14]
Table 1: Hypothetical Kinase Profiling Data for Compound-X and Sunitinib at 10 µM
Kinase Target
% Inhibition by Compound-X
% Inhibition by Sunitinib
AURKA (On-Target)
98%
85%
VEGFR2
25%
95%
PDGFRβ
15%
92%
c-Kit
10%
88%
FLT3
5%
80%
SRC
45%
75%
ABL1
30%
60%
CDK2
60%
55%
PLK1
5%
20%
... (400+ other kinases)
<10%
Variable
Data is hypothetical and for illustrative purposes.
IC50 Determination for Off-Target Hits
Any kinase exhibiting significant inhibition (e.g., >50%) in the initial screen should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for assessing the potential clinical relevance of off-target interactions.
Table 2: Hypothetical IC50 Values for On- and Off-Target Kinases
Kinase Target
Compound-X IC50 (nM)
Sunitinib IC50 (nM)
Selectivity Window (vs. AURKA) for Compound-X
AURKA (On-Target)
15
150
-
CDK2
950
250
63-fold
SRC
2,500
80
167-fold
ABL1
5,000
120
333-fold
VEGFR2
>10,000
10
>667-fold
PDGFRβ
>10,000
25
>667-fold
Data is hypothetical and for illustrative purposes.
From this hypothetical data, Compound-X appears to be a potent and selective inhibitor of AURKA, with a significant selectivity window against other kinases, including those strongly inhibited by the comparator, Sunitinib. The off-target activity against CDK2 is noted for further investigation.
Phase 2: Cell-Based Validation of Off-Target Engagement
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is critical to validate potential off-target interactions in a more physiologically relevant cellular context.[13][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for directly assessing target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. By treating cells with the compound and then subjecting cell lysates to a temperature gradient, the melting point of the target protein can be determined. An increase in the melting point in the presence of the compound indicates direct binding.
Cell Culture: Culture a relevant cell line (e.g., HeLa or a cancer cell line with high AURKA expression) to 80-90% confluency.
Compound Treatment: Treat cells with Compound-X or Sunitinib at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
Lysate Preparation: Lyse the cells by freeze-thaw cycles or sonication. Clarify the lysate by centrifugation.
Heat Treatment: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the protein levels of the target of interest (e.g., AURKA) and the suspected off-target (e.g., CDK2) by Western blotting.
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
The following diagram illustrates the principle of CETSA.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Cell-Based Functional Assays
The ultimate test of an off-target interaction's relevance is its functional consequence. For Compound-X, an AURKA inhibitor, a relevant on-target functional assay would be cell cycle analysis, as AURKA inhibition is known to cause a G2/M arrest. To investigate the functional consequence of the hypothetical CDK2 off-target activity, one could assess effects on the G1/S transition.
Phase 3: Data Interpretation and Risk Assessment
The final phase involves synthesizing the data from all assays to build a comprehensive off-target profile and assess the potential risks.
The "Therapeutic Window" Concept
A key consideration is the "therapeutic window" – the concentration range where the compound elicits its desired on-target effect without significant off-target-driven toxicity. A large separation between the on-target and off-target potencies is desirable. Based on our hypothetical data, Compound-X has a 63-fold selectivity for AURKA over CDK2, which may be acceptable, but this would require further investigation in preclinical models.
Comparison with Alternatives
Comparing the off-target profile of Compound-X with that of Sunitinib highlights the potential advantages of our novel compound. While Sunitinib potently inhibits multiple kinases, which may contribute to its efficacy but also its side-effect profile, Compound-X demonstrates a more focused activity. This could translate to a better safety profile in a clinical setting.
The following diagram illustrates the decision-making process based on the off-target profile.
Caption: A decision-making framework based on the evaluation of the off-target profile.
Conclusion
The evaluation of off-target effects is a multi-faceted and indispensable component of modern drug discovery. A systematic and tiered approach, combining in silico, in vitro, and cell-based methods, is essential for building a comprehensive understanding of a compound's selectivity profile. As illustrated with our hypothetical case study of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL (Compound-X), this rigorous evaluation not only identifies potential liabilities but also provides a rational basis for advancing a compound towards clinical development. By embracing a proactive strategy for off-target assessment, researchers can significantly enhance the quality and safety of novel therapeutics.
References
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
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Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
Stierand, K., & Rarey, M. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
Van Vleet, T. R., E. L. Gus, & L. M. T. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 967-979.
Lahr, D., & Mashal, M. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5.
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Amaratunga, M., & P. S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS omega, 4(7), 12567-12576.
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A Comprehensive Guide to the Safe Handling of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling and disposal of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. As a no...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the established safety profiles of structurally similar compounds, namely pyrazole derivatives and aminopropanols, to ensure a conservative and robust approach to laboratory safety.
Hazard Assessment: Understanding the Risks
The chemical structure of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL contains both a pyrazole moiety and an aminopropanol side chain. This combination necessitates a careful consideration of the potential hazards associated with both functional groups.
Pyrazole Derivatives: Compounds containing a pyrazole ring are known to be potentially harmful if swallowed, capable of causing skin irritation, and may lead to serious eye irritation or damage.[1][2][3][4] Some pyrazole derivatives are also reported to be toxic upon skin contact and may cause organ damage after prolonged or repeated exposure.[4]
Aminopropanol Derivatives: The aminopropanol functional group classifies the compound as potentially corrosive. Similar compounds like 3-Amino-1-propanol are known to be harmful if swallowed and can cause severe skin burns and eye damage.[5][6][7] Inhalation of vapors or mists may also lead to respiratory irritation.[6][8]
Given these potential hazards, it is imperative to handle 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL with a high degree of caution, assuming it possesses a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable to ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety goggles with side-shields or a face shield
Essential to prevent eye contact, which can cause serious irritation or burns. A face shield is recommended when there is a risk of splashing.[1][2][9]
To prevent skin irritation and potential burns.[2][3] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Laboratory coat
To protect personal clothing from contamination.[2]
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood
To minimize inhalation exposure to potential vapors or aerosols.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Donning and Doffing PPE: A Critical Procedure
Incorrectly putting on or removing PPE can lead to contamination. The following workflow is designed to minimize this risk.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Receiving and Unpacking
Upon receipt, visually inspect the container for any signs of damage or leakage.
Wear appropriate PPE during unpacking.
Unpack in a designated, well-ventilated area, preferably within a chemical fume hood.
Verify that the container is properly labeled and matches the order information.
Have spill control materials readily available.
Handling Procedures
Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the preferred location.[2][3]
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][8]
Aerosol Prevention: Avoid the formation of dust and aerosols.[1][5]
Hygiene: Wash hands thoroughly with soap and water after handling.[7][9] Do not eat, drink, or smoke in the laboratory.[5][7]
Equipment: Use clean, dry, and compatible glassware and equipment. When transferring significant quantities, ground all equipment to prevent static discharge.[8] Use non-sparking tools.[1][5]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5][9]
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10][11]
Keep the compound away from heat, sparks, and open flames.[6]
Emergency Procedures: Be Prepared
Spills and Leaks
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure adequate ventilation.
Contain: Wear full PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material like sand or vermiculite.[8]
Collect: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8]
Clean: Thoroughly clean the spill area.
Prevent Entry into Drains: Do not allow the spilled material to enter drains or waterways.[5][8]
First Aid Measures
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9][10]
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6][7]
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5][9]
Caption: Step-by-step protocol for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL must be treated as hazardous waste.
Unused Chemical: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2][9] Do not dispose of down the drain.[2][8]
Contaminated Materials: All contaminated materials, such as gloves, paper towels, and pipette tips, should be collected in a designated and sealed hazardous waste container.[2]
References
ECHEMI.
BenchChem. Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
HazComFast. Pyrazole (CAS 288-13-1)
Fisher Scientific.
Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole.
ECHEMI.
BenchChem. Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
Cole-Parmer.
Fisher Scientific. SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
Fisher Scientific.
Loba Chemie. 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No 156-87-6.